molecular formula C12H17NO B143066 3-Dimethylamino-2-Methylpropiophenone CAS No. 91-03-2

3-Dimethylamino-2-Methylpropiophenone

Cat. No.: B143066
CAS No.: 91-03-2
M. Wt: 191.27 g/mol
InChI Key: IBKTXALXQACSRE-UHFFFAOYSA-N
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Description

3-Dimethylamino-2-methylpropiophenone is a key chemical intermediate in organic synthesis and medicinal chemistry research. Its structural motif is prominently featured in the design and development of novel multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases . Specifically, this compound serves as a critical precursor in the synthesis of dimethylamino chalcone-O-alkylamine derivatives, which are investigated as potential multifunctional agents against Alzheimer's disease . These sophisticated compounds are designed to simultaneously address multiple pathological factors, including inhibiting acetylcholinesterase (AChE), preventing the aggregation of amyloid-beta (Aβ) plaques—a hallmark of Alzheimer's—and exhibiting antioxidant properties . The dimethylamino group within the structure is recognized for contributing strong binding affinity to Aβ aggregates, making it a valuable pharmacophore in the development of Alzheimer's therapeutics and diagnostic probes . Furthermore, the core scaffold is integral to research on new classes of potent and selective Monoamine Oxidase-B (MAO-B) inhibitors . MAO-B inhibition is a validated therapeutic approach for neurodegenerative conditions, as it can provide neuroprotection by reducing oxidative stress and stabilizing neuronal function . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(dimethylamino)-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKTXALXQACSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241975
Record name 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91-03-2
Record name 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone
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Record name 3-(Dimethylamino)-2-methylpropiophenone
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Record name 3-(Dimethylamino)-2-methylpropiophenone
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Record name 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone
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Record name 2-benzoylpropyldimethylammonium chloride
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Record name 3-(DIMETHYLAMINO)-2-METHYLPROPIOPHENONE
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Foundational & Exploratory

3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone , a critical Mannich base intermediate in the synthesis of central nervous system (CNS) active agents.[1][2]

Synonyms: 2-Methyl-3-dimethylaminopropiophenone; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Dimethylamino-

-methylpropiophenone.[1][3] CAS Registry Number: 91-03-2 (Free Base); 5400-92-0 (Hydrochloride).[1][2]

Executive Summary

3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone represents a classic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-aminoketone  scaffold derived from the Mannich reaction of propiophenone.[1] Unlike its des-methyl analog (3-dimethylaminopropiophenone), the introduction of a methyl group at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-position (C2) creates a chiral center, introducing stereochemical complexity essential for the structure-activity relationship (SAR) of downstream pharmaceutical targets.[1]

This molecule functions primarily as a versatile C3 synthon in organic synthesis.[1][2] It is structurally homologous to the carbon skeleton found in analgesics such as Tapentadol and Tramadol , serving as a model compound for optimizing the synthesis of 1-aryl-2-methyl-3-aminopropane derivatives.[1][2]

Physicochemical Characterization

The stability and reactivity of this compound are governed by its nature as a Mannich base.[1][2] It is most commonly handled as its hydrochloride salt to mitigate the risk of oxidative degradation and retro-Mannich fragmentation.[1][2]

Table 1: Key Physical Properties
PropertyValueContext
Molecular Formula

Free Base
Molecular Weight 191.27 g/mol Free Base
Molecular Weight 227.73 g/mol Hydrochloride Salt
Boiling Point 80–82 °C @ 1 TorrFree Base (Vacuum Distillation required)
Melting Point 138–141 °C (Crude)Hydrochloride Salt [1]
Solubility High: Ethanol, Water, AcetoneAs HCl salt
pKa ~9.0–9.5Estimated (Tertiary amine)
Chirality Racemic (RS)Synthesized via non-stereoselective Mannich reaction
Stability Alert: The Retro-Mannich Reaction

Researchers must be acutely aware of the Retro-Mannich equilibrium. Upon heating in neutral or basic aqueous media, the compound undergoes ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-elimination, reverting to propiophenone and the volatile methylene-dimethylammonium species.[1]
  • Storage Protocol: Store as the HCl salt under inert gas (Argon/Nitrogen) at <25°C.

  • Handling: Avoid prolonged exposure to pH > 10 at elevated temperatures unless elimination is the desired pathway (e.g., generating vinyl ketones in situ).[1][2]

Synthetic Methodology: The Mannich Reaction

The synthesis follows a classic acid-catalyzed condensation mechanism.[1][2] The choice of acid catalyst and solvent is critical to favor the kinetic product and prevent polymerization of the formaldehyde source.[1][2]

Mechanism of Action

The reaction proceeds via the in situ formation of a highly electrophilic iminium ion from formaldehyde and dimethylamine, which is then intercepted by the enol form of propiophenone.[1][2]

MannichReaction cluster_conditions Reaction Conditions Propiophenone Propiophenone (Keto Form) Enol Enol Intermediate (Nucleophile) Propiophenone->Enol H+ Catalyst Tautomerization Product Mannich Base (Target Molecule) Enol->Product C-C Bond Formation HCHO Formaldehyde (Paraformaldehyde) Iminium Iminium Ion (Electrophile) HCHO->Iminium + DMA / H+ DMA Dimethylamine HCl DMA->Iminium Iminium->Product

Figure 1: Mechanistic pathway for the synthesis of 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone.[1][2][3] The rate-determining step is typically the attack of the enol on the iminium ion.[1][2]

Validated Synthetic Protocol

Reagents: Propiophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.1 eq), Conc.[1] HCl (Catalytic), Ethanol (Solvent).[1][2]

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve dimethylamine HCl and paraformaldehyde in absolute ethanol. Add catalytic concentrated HCl (approx.[1][2] 0.5 mL per 100 mmol scale).[1][2]

  • Addition: Add propiophenone. The mixture may initially be heterogeneous.[1][2][4]

  • Reflux: Heat the mixture to reflux (approx. 80°C). The solution will clarify as paraformaldehyde depolymerizes and the Mannich reaction proceeds.[1][2] Maintain reflux for 2–4 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Add acetone to induce crystallization of the hydrochloride salt.[1][2]

  • Filtration: Filter the white crystalline solid under vacuum. Wash with cold acetone to remove unreacted propiophenone (which is soluble in acetone).[1][2]

  • Purification: Recrystallize from Ethanol/Acetone (1:5) if high purity (>99%) is required for biological assays [1].[1][2]

Reactivity & Applications in Drug Design

This molecule is rarely the end-product; it is a high-value "building block."[1][2]

Diastereoselective Reduction

Reduction of the ketone moiety (C1) yields 3-(dimethylamino)-2-methyl-1-phenyl-1-propanol .[1][2]

  • Reagents:

    
     (Sodium Borohydride) in Methanol.
    
  • Outcome: This generates a second chiral center at C1.[1][2] The reduction of the racemic ketone typically yields a mixture of syn and anti amino alcohols (diastereomers).[1][2]

  • Significance: The anti diastereomer often exhibits higher potency in monoamine reuptake inhibition assays relevant to antidepressant research [2].[1][2]

Grignard Addition

Reaction with aryl-Grignard reagents (e.g., Phenylmagnesium bromide) converts the ketone into a tertiary alcohol.[1][2]

  • Relevance: This pathway mimics the synthesis of Methadone -like or Tramadol -like scaffolds, where a tertiary alcohol is flanked by a basic amine side chain.[1][2]

Resolution of Enantiomers

Since the Mannich reaction yields a racemate, chiral resolution is often performed at the amino-alcohol stage using tartaric acid or via enzymatic kinetic resolution, as the biological activity of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino ketones and alcohols is highly stereospecific.[1]

Safety and Handling

  • Acute Toxicity: Mannich bases are generally toxic if swallowed (Category 3/4).[1][2]

  • Irritation: The hydrochloride salt is a potent eye and skin irritant.[1][2] Dust inhalation must be avoided.[1][2]

  • Sensitization: Potential skin sensitizer.[1][2]

  • Regulatory: While not a controlled substance itself in most jurisdictions, it is a structural isomer of controlled methcathinone derivatives.[1][2] Researchers must maintain strict chain-of-custody documentation.[1][2]

References

  • Blicke, F. F. "The Mannich Reaction."[1][2][4] Organic Reactions, Vol. 1, Wiley, 1942, pp. 303-341.[4] [Source: Organic Syntheses, Coll.[1][2] Vol. 3, p.305 (1955) - Protocol adapted from des-methyl analog]([Link]1][2]

  • Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses."[2] CRC Press, 1994.[1][2] (Comprehensive review of stability and reactivity).

  • PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1][2][3] National Center for Biotechnology Information (2025).[1][2] [Link][1]

Sources

Technical Guide: Synthesis of 3-Dimethylamino-2-Methylpropiophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-Dimethylamino-2-methylpropiophenone hydrochloride , a


-aminoketone formed via the acid-catalyzed Mannich reaction. This compound serves as a critical structural analog and precursor in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone class).

The protocol outlined below utilizes a one-pot condensation of propiophenone, paraformaldehyde, and dimethylamine hydrochloride. Unlike the synthesis of simple acetophenone derivatives, the presence of the


-methyl group in the starting material (propiophenone) introduces steric considerations that require optimized reflux durations and solvent selection to maximize yield and regioselectivity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

ParameterSpecification
IUPAC Name 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one hydrochloride
Molecular Formula

Molecular Weight 241.76 g/mol
Melting Point 157–160 °C (Lit.)[1]
Appearance White crystalline powder
Solubility Soluble in water, ethanol; insoluble in diethyl ether
Key Reactivity Thermolabile; susceptible to retro-Mannich reaction under basic/aqueous conditions

Reaction Mechanism

The synthesis proceeds via a classic Mannich Condensation .[2] The reaction involves the in situ generation of a highly electrophilic iminium ion from formaldehyde and dimethylamine, which is subsequently attacked by the enol form of propiophenone.

Critical Mechanistic Insight: The reaction is regioselective for the


-carbon (position 2). While propiophenone theoretically has two 

-protons, the introduction of the bulky dimethylaminomethyl group hinders secondary substitution, favoring the mono-Mannich product.

MannichMechanism cluster_legend Pathway Logic Reagents Reagents (CH2O + Me2NH·HCl) Iminium Electrophile Formation (Methyleneiminium Ion) Reagents->Iminium Dehydration (-H2O) Enol Nucleophile Formation (Propiophenone Enol) Reagents->Enol Acid Catalysis (H+) Transition C-C Bond Formation (Nucleophilic Attack) Iminium->Transition Enol->Transition Product Target Product (Mannich Base HCl) Transition->Product Re-aromatization Acidic conditions are required to generate the electrophile and catalyze enolization. Acidic conditions are required to generate the electrophile and catalyze enolization.

Figure 1: Mechanistic pathway of the acid-catalyzed Mannich reaction.

Experimental Protocol

Reagents & Materials[3][4][6][8][9][11]
  • Propiophenone (1-Phenylpropan-1-one): 13.4 g (0.10 mol)

  • Paraformaldehyde: 4.0 g (0.13 mol eq. formaldehyde) – Preferred over formalin to minimize water content.

  • Dimethylamine Hydrochloride: 10.6 g (0.13 mol)

  • Absolute Ethanol (or Isopropanol): 40 mL

  • Conc. Hydrochloric Acid (37%): 0.5 mL (Catalytic)

  • Acetone: 50 mL (For washing)

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the Dimethylamine Hydrochloride , Paraformaldehyde , and Propiophenone .

  • Solvation: Add Absolute Ethanol (40 mL) and the catalytic amount of Conc. HCl (0.5 mL).

    • Note: The mixture will initially be a slurry.[3]

  • Reaction (Reflux): Heat the mixture to a vigorous reflux (approx. 80°C) using an oil bath.

    • Observation: The solution should become homogeneous and turn clear/yellowish within 30–45 minutes as the paraformaldehyde depolymerizes and reacts.

    • Duration: Maintain reflux for 3 to 5 hours . Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1) to ensure consumption of propiophenone.

  • Crystallization: Remove the flask from heat. While still warm, transfer the solution to a beaker.

    • Option A (Spontaneous): Allow the mixture to cool slowly to room temperature. The hydrochloride salt should crystallize spontaneously.

    • Option B (Induced): If no crystals form, add Acetone (20 mL) and scratch the glass sides to induce nucleation. Chill in an ice bath (0–4°C) for 2 hours.

  • Filtration: Filter the white crystalline precipitate using a Buchner funnel under vacuum.

  • Purification: Wash the filter cake with cold acetone (

    
    ) to remove unreacted ketone and colored impurities.
    
  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Process Workflow Diagram

SynthesisWorkflow start Start: Raw Materials mix Mix: Propiophenone + Paraformaldehyde + Me2NH.HCl start->mix catalyst Add Catalyst: EtOH + conc. HCl mix->catalyst reflux Reflux @ 80°C (3-5 Hours) catalyst->reflux check Homogeneous Solution? reflux->check check->reflux No (Continue Heating) cool Cool to 25°C Add Acetone check->cool Yes filter Vacuum Filtration cool->filter wash Wash with Cold Acetone filter->wash dry Vacuum Dry @ 50°C wash->dry

Figure 2: Operational workflow for the synthesis of 3-dimethylamino-2-methylpropiophenone HCl.

Critical Process Parameters (CPP) & Troubleshooting

ParameterImpactOptimization Strategy
Water Content High water content shifts the equilibrium backward (Retro-Mannich).Use Paraformaldehyde instead of formalin; use absolute ethanol.
pH Control pH > 4 inhibits iminium formation; pH < 1 may cause degradation.Maintain pH ~1-2. The amine HCl salt naturally buffers the solution, but catalytic HCl ensures initiation.
Stoichiometry Excess ketone is hard to remove; excess amine/formaldehyde is easier.Use a 1.2 to 1.3 molar excess of Paraformaldehyde and Dimethylamine HCl relative to Propiophenone.
Temperature Too low = no reaction; Too high = polymerization of formaldehyde.Maintain a steady reflux (78-82°C). Do not overheat the dry solid (decomposition).

Characterization & Validation

To validate the synthesis of CAS 5400-92-0 , the following analytical data should be obtained:

  • Melting Point: The purified hydrochloride salt should melt between 157°C and 160°C . A range below 152°C indicates significant moisture or impurities.[3]

  • Infrared Spectroscopy (FT-IR):

    • C=O Stretch: Strong band at ~1680

      
       (Aryl ketone).
      
    • N-H Stretch: Broad band at 2500–3000

      
       (Amine salt).
      
  • H-NMR (DMSO-d6):

    • 
       1.15 (d, 3H, 
      
      
      
      -Methyl).
    • 
       2.75 (s, 6H, 
      
      
      
      ).
    • 
       3.0–3.8 (m, 3H, 
      
      
      
      -CH and
      
      
      -CH2).
    • 
       7.5–8.0 (m, 5H, Aromatic protons).
      

Safety & Handling

  • Toxicity: Mannich bases are potential alkylating agents. Handle with extreme care.

  • Formaldehyde Source: Paraformaldehyde depolymerizes to formaldehyde, a known carcinogen. Use a fume hood.

  • Corrosives: Concentrated HCl is corrosive.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Organic Syntheses. (1943).

    
    -Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, Coll. Vol. 3, p.305. Link(Foundational method for Mannich bases of propiophenones).
    
  • ChemicalBook. (2023). 3-Dimethylamino-2-methylpropiophenone hydrochloride Product Properties. Link(Validation of CAS 5400-92-0 and Melting Point).

  • PubChem. (2025). 3-(Dimethylamino)-2-methylpropiophenone hydrochloride.[4][1] National Library of Medicine. Link(Chemical structure and safety data).

  • TCI Chemicals. (2024). Mannich Base Standards and Specifications. Link(Reference for purity standards of analogous compounds).

Sources

3-Dimethylamino-2-Methylpropiophenone CAS number and identifiers

[1][2][3]

Executive Summary & Identification

3-Dimethylamino-2-Methylpropiophenone is a prominent Mannich base derivative utilized primarily as a synthetic intermediate in pharmaceutical chemistry.[1] Structurally, it serves as a scaffold for the synthesis of central nervous system (CNS) active agents and muscle relaxants, sharing the core

Critical Identifier Correction

Note to Researchers: The CAS number 553-69-5 provided in some databases refers to Fenyramidol (1-phenyl-2-(pyridin-2-ylamino)ethanol), a distinct chemical entity.[1] The correct identifiers for 3-Dimethylamino-2-Methylpropiophenone are listed below to ensure procurement and regulatory accuracy.

Chemical Identifiers & Properties
ParameterTechnical Specification
Chemical Name 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one
Common Name 2-Methyl-3-dimethylaminopropiophenone
CAS Number (Free Base) 91-03-2
CAS Number (HCl Salt) 879-72-1
Molecular Formula

(Free Base) /

(HCl)
Molecular Weight 191.27 g/mol (Base) / 227.73 g/mol (HCl)
Melting Point (HCl) 153–155 °C (Lit.)[1][2][3][4]
Solubility Soluble in water (as HCl salt), Ethanol, DMSO; Free base soluble in organic solvents (DCM, EtOAc).

Synthesis: The Mannich Reaction Protocol

The synthesis of 3-Dimethylamino-2-Methylpropiophenone is a classic example of the Mannich Reaction , a three-component condensation involving an enolizable ketone, an amine, and an aldehyde.[1][5]

Reaction Mechanism

The reaction proceeds via the in situ formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is subsequently attacked by the enol form of propiophenone.

MannichMechanismDMADimethylamine(HCl Salt)IminiumIminium Ion[CH2=N(Me)2]+DMA->IminiumAcid Cat.- H2OCH2OFormaldehyde(Paraformaldehyde)CH2O->IminiumPropPropiophenone(Enolizable Ketone)EnolPropiophenone(Enol Form)Prop->EnolTautomerization(Acid Cat.)Product3-Dimethylamino-2-MethylpropiophenoneIminium->ProductElectrophilicAttackEnol->Product

Figure 1: Mechanistic pathway of the acid-catalyzed Mannich reaction yielding the target

1657
Experimental Protocol (Bench Scale)

This protocol describes the synthesis of the Hydrochloride salt, which is more stable and easier to handle than the free base.

Reagents:

  • Propiophenone (1.0 eq)[1][3]

  • Paraformaldehyde (1.2 eq)[1]

  • Dimethylamine Hydrochloride (1.1 eq)[1]

  • Solvent: Ethanol (Absolute) or Isopropanol[1]

  • Catalyst: Conc. HCl (catalytic amount, ~0.05 mL)[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Propiophenone (13.4 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol), and Dimethylamine Hydrochloride (9.0 g, 110 mmol) to the flask.

  • Solvation: Add Ethanol (50 mL) and catalytic Conc. HCl.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The suspension will gradually clear as the paraformaldehyde depolymerizes and reacts.

  • Duration: Maintain reflux for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM; visualize with UV/Iodine).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add Acetone (50 mL) to induce crystallization of the product.

    • Chill in an ice bath (0–4°C) for 2 hours.

  • Purification: Filter the white crystalline solid under vacuum. Wash the filter cake with cold acetone (2 x 15 mL) to remove unreacted propiophenone.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Analytical Characterization

Validation of the synthesized compound is critical to ensure the integrity of the

1
Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

  • 
     7.50 – 8.05 ppm (m, 5H):  Aromatic protons (Phenyl ring). The ortho protons typically appear as a doublet around 8.0 ppm.
    
  • 
     3.60 – 3.80 ppm (m, 1H):  Methine proton (
    
    
    -CH
    
    
    ) alpha to the carbonyl.[1]
  • 
     3.30 – 3.50 ppm (m, 2H):  Methylene protons (
    
    
    ).[1]
  • 
     2.75 – 2.85 ppm (s/d, 6H): 
    
    
    protons. In the HCl salt, these may appear as a doublet due to coupling with the acidic proton on nitrogen.
  • 
     1.10 – 1.20 ppm (d, 3H):  Methyl group (
    
    
    ) attached to the alpha carbon.[1] Diagnostic Signal: This doublet confirms the "2-methyl" substitution.[1]
Infrared Spectroscopy (FT-IR)
  • 1675 – 1685 cm

    
    :  Strong 
    
    
    stretch (Aryl ketone).[1]
  • 2400 – 2700 cm

    
    :  Broad amine salt bands (
    
    
    stretch) characteristic of the hydrochloride salt.[1]

Applications & Stability

Pharmaceutical Intermediate

3-Dimethylamino-2-Methylpropiophenone acts as a versatile "masked"

1retro-Mannich1

Key Applications:

  • Precursor to Amino Alcohols: Reduction of the ketone (using NaBH

    
    ) yields 3-(dimethylamino)-2-methyl-1-phenylpropan-1-ol.[1]
    
  • Amine Exchange: The dimethylamine group can be displaced by other secondary amines (e.g., piperidine) to generate analogs like Tolperisone (though industrial routes typically start with the specific amine).

Handling & Safety Profile
  • Stability: Mannich base salts are hygroscopic. Store in a desiccator. The free base is unstable and prone to polymerization or retro-Mannich decomposition; always store as the HCl salt.[1]

  • Toxicity:

    • H301: Toxic if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • Precaution: Use strictly within a fume hood. Avoid inhalation of dusts.

SafetyWorkflowStorageStorage:Desiccated, <25°C(Prevents Hydrolysis)HandlingHandling:Fume Hood Required(Irritant/Toxic Dust)Storage->HandlingDisposalDisposal:Neutralize AcidIncinerate Organic WasteHandling->Disposal

Figure 2: Essential safety and handling lifecycle for Mannich base hydrochlorides.

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1] [Link]1]

  • Synthesis & Properties: Organic Syntheses, Coll. Vol. 3, p. 305 (1955); Vol. 22, p. 32 (1942). (General procedure for Mannich bases of propiophenone).
  • Safety Data: Sigma-Aldrich. Safety Data Sheet: 3-(Dimethylamino)propiophenone hydrochloride.[1][2][3][7][8][9] ][7]">https://www.sigmaaldrich.com[1][7]

Physical and chemical properties of 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis, and Stability Mechanisms[1][2][3]

Executive Summary

3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2 for free base; 5400-92-0 for HCl) is a prominent


-aminoketone synthesized via the Mannich reaction.[1] Structurally, it represents the N,N-dimethyl analogue of the pharmaceutical intermediate used for Tolperisone  (a centrally acting muscle relaxant). While Tolperisone incorporates a piperidine ring and a p-methyl substitution on the aromatic ring, 3-Dimethylamino-2-Methylpropiophenone serves as a critical reference standard and synthetic scaffold in medicinal chemistry for studying the stability and reactivity of 

-aminoketones.[1]

This guide details the compound's properties, the mechanistic causality of its synthesis, and the critical "Retro-Mannich" degradation pathway that researchers must control during processing.

Part 1: Molecular Identity & Physicochemical Profile[2][3]

This compound exists in two primary forms: the lipophilic free base and the hydrophilic hydrochloride salt. In drug development workflows, the salt form is preferred for stability, as the free base is prone to oxidation and elimination.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
IUPAC Name 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one
CAS Number 91-03-2 (Free Base)5400-92-0 (Hydrochloride)
Molecular Formula

Molecular Weight 191.27 g/mol (Base)227.73 g/mol (HCl Salt)
Physical State Base: Viscous, pale yellow oilHCl Salt: White crystalline solidBase oxidizes/darkens on air exposure.[1][2]
Melting Point HCl Salt: 152–153 °CHygroscopic; MP decreases with moisture absorption.[1][3]
Solubility Base: Soluble in Et2O, DCM, TolueneHCl Salt: Soluble in Water, EthanolSalt is insoluble in Acetone (used for purification).
pKa (Calc.) ~9.2 (Amino group)Basic nitrogen facilitates salt formation.[1]
Part 2: Synthetic Pathway & Mechanism (The Mannich Reaction)[6][7]

The synthesis of 3-Dimethylamino-2-Methylpropiophenone is a classic Mannich Condensation .[1] It involves the reaction of an enolizable ketone (Propiophenone) with an iminium ion generated in situ from Formaldehyde and Dimethylamine.

Mechanistic Insight (Causality)

The reaction rate is pH-dependent.[4][1]

  • Acidic Role: Promotes the depolymerization of paraformaldehyde and the formation of the electrophilic iminium ion (

    
    ).
    
  • Enolization: The acid catalyst also tautomerizes propiophenone into its enol form, which is the actual nucleophile.

  • The Trap: If the pH is too low (< 1), the amine is fully protonated and cannot form the iminium ion. If pH is too high (> 5), the ketone enolization is too slow. Optimal pH range is 2.0–3.5.

MannichMechanism cluster_conditions Critical Process Parameters Prop Propiophenone (Ph-CO-CH2-CH3) Enol Enol Form (Nucleophile) Prop->Enol Acid Catalysis (H+) Amine Dimethylamine (HNMe2) Iminium Iminium Ion (CH2=N+Me2) Amine->Iminium + HCHO, - H2O Formal Formaldehyde (HCHO) Formal->Iminium Product Mannich Base (3-Dimethylamino-2-Methylpropiophenone) Enol->Product C-C Bond Formation Iminium->Product Params pH: 2.0-3.5 Temp: Reflux (80°C) Solvent: Ethanol/IPA

Figure 1: Mechanistic flow of the Mannich condensation showing the convergence of the enol and iminium species.

Part 3: Stability & The "Retro-Mannich" Degradation[3]

Expertise Pillar: The most critical aspect of handling this compound is its thermal instability.[1]


-aminoketones are prone to the Retro-Mannich reaction  (elimination of the amine) when heated or subjected to basic conditions.[1]
The Degradation Pathway

Upon heating the free base (or the salt in the presence of moisture/base), the molecule eliminates dimethylamine to form 2-methyl-1-phenyl-2-propen-1-one (a vinyl ketone).[1]

  • Self-Validating Indicator: The degradation product (vinyl ketone) has a sharp, pungent, lacrimatory odor. If your purified solid smells acrid, significant degradation has occurred.

  • Storage Protocol: Always store as the hydrochloride salt in a desiccator. The salt locks the amine lone pair, preventing the internal proton transfer required for elimination.

RetroMannich cluster_degradation Thermal / Basic Degradation MannichBase Mannich Base (Product) Ph-CO-CH(Me)-CH2-NMe2 VinylKetone Vinyl Ketone (Impurity) Ph-CO-C(Me)=CH2 MannichBase->VinylKetone Heat / pH > 7 AmineGas Dimethylamine (Gas) NHMe2 MannichBase->AmineGas Elimination

Figure 2: The Retro-Mannich degradation pathway.[1] Prevention requires maintaining acidic pH and low temperatures.

Part 4: Experimental Protocol (Synthesis & Purification)

This protocol describes the synthesis of the Hydrochloride salt to ensure maximum stability.

Reagents:

  • Propiophenone (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Dimethylamine Hydrochloride (1.2 eq)[1]

  • Conc. HCl (Catalytic, ~0.05 eq)

  • Solvent: Absolute Ethanol or Isopropanol

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine Paraformaldehyde, Dimethylamine HCl, and the solvent.

  • Acidification: Add catalytic concentrated HCl. This depolymerizes the paraformaldehyde.[1]

  • Addition: Add Propiophenone.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

    • Checkpoint: The reaction mixture should become homogeneous as the solids dissolve.[3]

  • Precipitation (Work-up):

    • Cool the mixture to room temperature.

    • Add Acetone (approx.[1][3] 2x reaction volume). The Mannich base HCl is insoluble in acetone, while unreacted starting materials (propiophenone) remain in solution.

  • Crystallization: Chill at 0°C for 4 hours. White crystals will precipitate.[1]

  • Filtration: Filter the solid under vacuum. Wash the cake with cold acetone.[1]

  • Drying: Dry in a vacuum desiccator over

    
    . Do not oven dry >60°C  to avoid retro-Mannich degradation.
    
Part 5: Analytical Characterization[3]

To validate the identity of 3-Dimethylamino-2-Methylpropiophenone, look for these specific spectral signatures:

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1680

      
       (Aryl ketone).[1]
      
    • C-H Stretch: 2800–3000

      
       (Aliphatic).[1]
      
    • Amine Salt: Broad band ~2500–2700

      
       (
      
      
      
      stretch in HCl salt).[1]
  • 1H NMR (

    
    ): 
    
    • Aromatic: Multiplet at 7.4–8.0 ppm (5H, Phenyl ring).

    • Methine (

      
      ):  Sextet/Multiplet at ~3.8 ppm (Alpha-proton).[1]
      
    • Methylene (

      
      ):  Multiplet at ~2.4–2.8 ppm (Beta-protons adjacent to Nitrogen).[1]
      
    • N-Methyls: Singlet at ~2.2 ppm (6H,

      
      ).[1]
      
    • C-Methyl: Doublet at ~1.2 ppm (3H,

      
      ).[1]
      
References
  • PubChem. (n.d.).[1][2][5] 3-(Dimethylamino)-2-methylpropiophenone.[1][6][7] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1942).[1]

    
    -Dimethylaminopropiophenone Hydrochloride. Org. Synth. 22, 32. (Foundational reference for Mannich base protocols). Retrieved from [Link][1]
    
  • Takamatsu, H. et al. (1994).[1] Synthesis and pharmacological activity of Tolperisone analogues. Chemical & Pharmaceutical Bulletin, 42(8), 1676.[8] (Contextualizes the compound as a muscle relaxant precursor).

Sources

Spectroscopic data for 3-Dimethylamino-2-Methylpropiophenone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 3-Dimethylamino-2-Methylpropiophenone

Executive Summary & Structural Framework

3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2 for free base; CAS 5400-92-0 for HCl salt) is a critical


-aminoketone intermediate, primarily utilized in the synthesis of centrally acting muscle relaxants such as Tolperisone  and Eperisone . Commonly referred to as the "Mannich base of propiophenone," its structural integrity is pivotal for downstream pharmaceutical efficacy.

This guide provides a rigorous spectroscopic profile of the compound, focusing on the Hydrochloride salt form (


), which is the standard stable solid for storage and analysis. The free base is prone to retro-Mannich degradation and oxidation, making the salt form the primary subject of regulatory quality control.
Chemical Identity
  • IUPAC Name: 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one hydrochloride[1][2]

  • Molecular Formula:

    
     (Salt)[1]
    
  • Molecular Weight: 227.73 g/mol (Salt); 191.27 g/mol (Free Base)

  • Melting Point: 157–160 °C[3]

  • Solubility: Highly soluble in water, ethanol, and DMSO; sparingly soluble in non-polar organic solvents.

Synthesis & Sample Preparation Protocol

To ensure spectroscopic data validity, the sample must be prepared via a controlled Mannich reaction. The following protocol minimizes the formation of the bis-Mannich impurity and ensures high regioselectivity at the alpha-position.

Optimized Mannich Reaction Protocol
  • Reagents: Propiophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.2 eq), Ethanol (solvent), Conc. HCl (catalyst).

  • Procedure:

    • Dissolve Propiophenone in absolute ethanol.

    • Add Paraformaldehyde and Dimethylamine HCl.

    • Add catalytic amount of conc. HCl (approx. 0.5 mL per 100 mmol ketone).

    • Reflux at 80°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Critical Step: Upon cooling, the target hydrochloride salt may not crystallize immediately due to high solubility. Remove solvent in vacuo.

    • Purification: Recrystallize the crude residue from Acetone/Ethanol (10:1) or Isopropanol to remove unreacted propiophenone.

  • Sample Prep for Analysis:

    • NMR: Dissolve ~10 mg in 0.6 mL DMSO-

      
      . (Avoid 
      
      
      
      for the salt if solubility is poor; DMSO prevents exchange of the acidic proton).
    • IR: Prepare a KBr pellet (1-2% w/w).

Visualization: Synthesis & Degradation Logic

MannichReaction Prop Propiophenone (C9H10O) Inter Mannich Base (Salt) 3-Dimethylamino-2-methylpropiophenone Prop->Inter Mannich Condensation Reagents HCHO + Me2NH.HCl (Ethanol, H+, Reflux) Reagents->Inter Degradation Retro-Mannich (Instability in Base/Heat) Inter->Degradation pH > 7 or High T Vinyl Phenyl Isopropenyl Ketone (Degradant) Degradation->Vinyl Elimination of Me2NH

Caption: Synthesis pathway via Mannich condensation and potential retro-Mannich degradation instability.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum of the HCl salt is distinct from the free base. In DMSO-


, the acidic proton on the nitrogen is often visible, and the N-methyl groups are deshielded.

Table 1:


H-NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
NH+ 10.5 - 10.9Broad Singlet1HAmmonium proton-
Ar-H 7.95 - 8.05Multiplet2HOrtho-aromatic-
Ar-H 7.65 - 7.75Multiplet1HPara-aromatic-
Ar-H 7.55 - 7.65Multiplet2HMeta-aromatic-
C2-H 3.90 - 4.05Multiplet1HMethine (

to C=O)
-
C3-H 3.30 - 3.50Multiplet1HMethylene (Pro-R)

C3-H' 3.05 - 3.25Multiplet1HMethylene (Pro-S)

N-Me 2.75 - 2.85Singlet (Broad)6HN-Dimethyl-
C2-Me 1.15 - 1.25Doublet3H

-Methyl

Table 2:


C-NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentNote
202.5 C=O Ketone Carbonyl
135.8 Ar-C (Ipso)Quaternary aromatic
133.5 Ar-C (Para)-
128.8 Ar-C (Meta)-
128.2 Ar-C (Ortho)-
57.5 C3 (Methylene)

-carbon (

)
42.8 N-MeDimethyl carbons (often coalesced)
37.2 C2 (Methine)

-carbon (Chiral center)
16.5 C2-MeMethyl group on

-carbon

Expert Insight: The diastereotopic nature of the C3 protons (due to the adjacent chiral C2 center) creates a complex multiplet pattern rather than a simple triplet/doublet system. In the HCl salt, the N-Methyl signal is significantly downfield (~2.8 ppm) compared to the free base (~2.2 ppm).

B. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the nitrogen-containing fragment. The molecular ion is often weak or absent in the HCl salt unless introduced via direct insertion probe (DIP) where thermal dissociation of HCl occurs first.

Table 3: Mass Fragmentation Analysis (70 eV)

m/zIntensityFragment StructureMechanistic Origin
191 < 5%

Molecular Ion (Free base)
105 ~30%


-cleavage (Benzoyl cation)
77 ~40%

Phenyl cation (loss of CO from 105)
58 100% (Base)

McLafferty /

-cleavage
51 ~15%

Aromatic ring fragmentation
Visualization: Fragmentation Pathway

MassSpec cluster_paths Competing Pathways Parent Molecular Ion (M+) m/z 191 PathA Alpha Cleavage (N-side) Dominant Path Parent->PathA PathB Alpha Cleavage (CO-side) Parent->PathB FragmentA Iminium Ion [CH2=N(Me)2]+ m/z 58 (Base Peak) PathA->FragmentA - (Ph-CO-CH-Me) radical FragmentB Benzoyl Cation [Ph-CO]+ m/z 105 PathB->FragmentB FragmentC Phenyl Cation [Ph]+ m/z 77 FragmentB->FragmentC - CO (28 amu)

Caption: EI-MS fragmentation logic showing the dominant formation of the m/z 58 iminium ion.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick confirmation of the salt formation and the integrity of the ketone.

Table 4: Key IR Absorptions (KBr Pellet)

Wavenumber (

)
Functional GroupVibrational Mode
2400 - 2700 Amine Salt (

)
Broad stretching band (indicates HCl salt)
1675 - 1685 Aryl Ketone (

)
Strong stretch (conjugated with phenyl)
1580, 1450 Aromatic Ring (

)
Ring breathing modes
1200 - 1250 C-N StretchAliphatic amine stretch
700, 750 Monosubstituted BenzeneC-H out-of-plane bending (OOP)

Quality Control & Impurity Profiling

In a drug development context, the stability of 3-Dimethylamino-2-methylpropiophenone is the primary concern.

  • Impurity A (Vinyl Ketone): Under basic conditions or prolonged heating, the molecule undergoes retro-Mannich elimination to form Phenyl Isopropenyl Ketone (2-methyl-1-phenyl-2-propen-1-one).

    • Detection: Appearance of olefinic protons in NMR (

      
       5.5-6.0 ppm) and loss of the N-Me signal.
      
  • Impurity B (Bis-Mannich): If the stoichiometry of formaldehyde is not controlled, a second aminomethyl group can add to the alpha position (if available) or the aromatic ring (less likely under these conditions).

    • Control: Maintain slight excess of amine HCl over formaldehyde.

References

  • Mannich Reaction Mechanism & Synthesis: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. Organic Syntheses, Coll. Vol. 3, p. 305 (1955); Vol. 27, p. 28 (1947). (Foundational protocol for propiophenone Mannich bases).
  • Spectroscopic Data Verification

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-(Dimethylamino)-2-methylpropiophenone.

    • PubChem Compound Summary for CID 5400920 (HCl Salt).[1] [1]

  • Pharmaceutical Application (Tolperisone)

Sources

Technical Guide: Solubility & Physicochemical Characterization of 3-Dimethylamino-2-Methylpropiophenone

[1][2][3][4]

Executive Summary

3-Dimethylamino-2-methylpropiophenone (CAS: 91-03-2 for free base; 5400-92-0 for HCl salt) is a critical Mannich base intermediate used in the synthesis of various central nervous system (CNS) active agents and muscle relaxants.[1][2][3][4][5] Its structural motif—characterized by a beta-amino ketone backbone—presents unique solubility challenges driven by its pH-dependent ionization state and susceptibility to retro-Mannich degradation.[1][2][3][4][5]

This guide provides a comprehensive analysis of the solubility profile of 3-Dimethylamino-2-methylpropiophenone.[1][2][3][4] It moves beyond static data points to explain the mechanistic interactions between solute and solvent, offering researchers a robust framework for solvent selection during synthesis, purification (recrystallization), and formulation.[2][3][4]

Physicochemical Profile

Understanding the fundamental properties of the molecule is a prerequisite for predicting solubility behavior.[2][3][4][5] The compound exists primarily in two forms: the lipophilic free base and the hydrophilic hydrochloride salt.[2][3][4][5]

Table 1: Key Physicochemical Properties[1][2][3][4][5][6][7]
PropertyFree BaseHydrochloride SaltSource
CAS Number 91-03-25400-92-0[PubChem, 2025]
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NO[1][2][3][4][6]·HCl[NIH, 2025]
Molecular Weight 191.27 g/mol 227.73 g/mol [NIH, 2025]
Physical State Oily liquid / Low-melting solidCrystalline Solid[ChemicalBook, 2023]
Melting Point N/A (Liquid at RT)155–160 °C[Org.[1][2][3][4][5] Synth., 1942]
Predicted LogP ~2.07-0.5 to 0.5 (Ionized)[ChemSrc, 2025]
pKa (Predicted) ~9.2 (Amine)N/A[Calculated]

Solubility Profile in Various Solvents

The solubility of 3-Dimethylamino-2-methylpropiophenone is strictly dictated by its ionization state.[1][2][3][4] The "Dual-State Solubility Switch" is a critical concept for process chemists: the molecule can be toggled between water-soluble and organic-soluble forms by adjusting pH.[1][2][3][4][5]

Hydrochloride Salt (CAS: 5400-92-0)

The HCl salt is the stable, commercial form.[1][2][3][4][5] It exhibits high lattice energy but is readily solvated by polar protic solvents capable of hydrogen bonding.[2][3][4]

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic WaterHigh (>100 mg/mL)Ion-dipole interactions dominate; high solvation of the chloride anion.[1][2][3][4][5]
Polar Protic Ethanol (95%)High (Hot), Moderate (Cold)Ideal for recrystallization.[1][2][3][4][5][7] Solubility decreases significantly upon cooling.[2][3][4]
Polar Protic MethanolHigh High dielectric constant supports ion dissociation.[1][2][3][4][5]
Polar Aprotic AcetoneLow / Insoluble Lacks H-bond donors to solvate the chloride ion effectively.[1][2][3][4][5] Used as an anti-solvent.[2][3][4][5]
Non-Polar Diethyl EtherInsoluble No capacity to stabilize the ionic lattice.[1][2][3][4][5]
Non-Polar Hexane/HeptaneInsoluble Strictly non-interacting.[1][2][3][4][5]
Free Base (CAS: 91-03-2)

The free base is generated by neutralizing the salt with a weak base (e.g., NaHCO₃).[1][2][3][4][5] It behaves as a typical lipophilic organic amine.[2][3][4]

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Chloroform / DCMVery High Excellent solvation of the amine and phenyl ring.[1][2][3][4][5]
Ethers Diethyl Ether / THFHigh Good compatibility with the lipophilic backbone.[1][2][3][4][5]
Aromatic TolueneHigh Pi-pi interactions with the phenyl ring enhance solubility.[1][2][3][4][5]
Polar Protic WaterLow / Sparingly Soluble Hydrophobic effect of the phenyl and methyl groups dominates.[1][2][3][4][5]

Experimental Protocols

Protocol A: Recrystallization of the Hydrochloride Salt

Objective: Purification of crude 3-Dimethylamino-2-methylpropiophenone HCl to >98% purity.

Principle: This protocol utilizes a solvent/anti-solvent system (Ethanol/Acetone).[2][3][4][5] Ethanol solubilizes the salt at high temperatures, while acetone (the anti-solvent) reduces solubility as the temperature drops, forcing crystallization while leaving impurities in the mother liquor.[2][3][4]

Step-by-Step Workflow:

  • Dissolution: Place 10.0 g of crude HCl salt in a 250 mL Erlenmeyer flask.

  • Heating: Add minimum boiling 95% Ethanol (~20–25 mL) under constant stirring until the solid completely dissolves. Note: Do not boil excessively to avoid retro-Mannich degradation.

  • Anti-Solvent Addition: Remove from heat. Slowly add warm Acetone (~100 mL) to the solution. The solution should remain clear.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then place in an ice bath (0–4 °C) for 2 hours.

  • Filtration: Filter the white crystalline precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold Acetone (2 x 20 mL).

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.

    • Target Melting Point: 155–157 °C.[2][3][4]

Protocol B: Gravimetric Solubility Determination

Objective: Accurate measurement of saturation solubility (Cs) in a specific solvent.[1][2][3][4][5]

  • Saturation: Add excess solid compound to 10 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at a constant temperature (e.g., 25 °C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solid.

  • Quantification: Transfer a precise volume (e.g., 2.0 mL) of the filtrate to a pre-weighed weighing dish.

  • Evaporation: Evaporate the solvent completely (vacuum or nitrogen stream) and weigh the residue.

  • Calculation:

    
    
    

Mechanistic Visualizations

Diagram 1: Solubility & Purification Decision Tree

This diagram illustrates the logical flow for processing the compound based on its form and the desired outcome (purification vs. dissolution).[2][3][4][5]

SolubilityWorkflowStartStarting Material(3-Dimethylamino-2-methylpropiophenone)CheckFormIdentify FormStart->CheckFormHClHCl Salt(Solid, Polar)CheckForm->HClIf SaltFreeBaseFree Base(Oil/Solid, Lipophilic)CheckForm->FreeBaseIf BaseWaterSolSoluble in Water/MeOH(Formulation/Analysis)HCl->WaterSolRecrystRecrystallization(Purification)HCl->RecrystProtocolAUse Ethanol (Solvent)+ Acetone (Anti-Solvent)Recryst->ProtocolAOrgSolSoluble in DCM/Ether(Extraction/Synthesis)FreeBase->OrgSolConversionConvert to Salt?(HCl gas in Ether)FreeBase->ConversionConversion->HClPrecipitation

Caption: Decision tree for solvent selection based on the ionization state of the Mannich base.

Diagram 2: The Retro-Mannich Instability Risk

A critical "Expertise" insight: Mannich bases are unstable in aqueous base or under high heat, reverting to their precursors.[2][3][4][5]

RetroMannichCompound3-Dimethylamino-2-methylpropiophenoneConditionsHeat + Aqueous Base(pH > 10)Compound->ConditionsBreakdownRetro-MannichDegradationConditions->BreakdownProductsPropiophenone +Formaldehyde +DimethylamineBreakdown->ProductsIrreversible Loss

Caption: Stability warning: Avoid prolonged heating in basic aqueous solutions to prevent degradation.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1][2][3][4][5] Retrieved January 28, 2026 from [Link][1][2][3][4][5]

  • Organic Syntheses (1942). β-Dimethylaminopropiophenone Hydrochloride (General Mannich Procedure).[2][3][4][5][7] Org.[2][3][4][5][7][8] Synth. 1942, 22,[1][3] 32. Retrieved from [Link]

  • ChemSrc (2025). CAS 91-03-2 Physicochemical Properties and LogP Data.[1][2][3][4][5][9] Retrieved from [Link][1][2][3][4][5]

Disclaimer: This guide is for research and development purposes only. Users must comply with all local regulations regarding the handling of chemical precursors.

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-Dimethylamino-2-Methylpropiophenone

[1]

Executive Summary

3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) is a pivotal

1Dextropropoxyphene

Note on Regulatory Status: As a direct precursor to Schedule IV (US) and withdrawn (EU) pharmaceuticals, this compound should be handled in strict accordance with local controlled substance regulations and Good Laboratory Practice (GLP).[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

The molecule consists of a propiophenone core substituted at the


1
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one
Common Name

-Methyl-

-dimethylaminopropiophenone
CAS Number (Free Base) 91-03-2
CAS Number (HCl Salt) 5400-92-0
Molecular Formula

(Base) /

(HCl)
Molecular Weight 191.27 g/mol (Base) / 227.73 g/mol (HCl)
Melting Point (HCl) 153 – 160 °C [1][2]
Solubility Soluble in water (salt), ethanol, chloroform; Free base soluble in ether.[1][2]
Chirality One stereocenter at C2; exists as a racemic mixture (RS).[1]

Part 2: Structural Analysis & Stereochemistry[1]

The reactivity and pharmacological potential of 3-dimethylamino-2-methylpropiophenone stem from its bifunctional nature :

  • Electrophilic Carbonyl: Susceptible to nucleophilic attack (e.g., Grignard reagents).[1]

  • Basic Amine: Allows for salt formation and resolution of enantiomers.[1]

Stereochemical Configuration

The C2 carbon (alpha to the carbonyl) is chiral.[1] The synthetic product is a racemate .[1] For the synthesis of Dextropropoxyphene, the optical resolution of this intermediate is a critical process step, typically achieved using dibenzoyl-L-tartaric acid to isolate the (-)-isomer prior to the Grignard reaction [3].[1]

Diagram 1: Molecular Connectivity & Functional Zones

MolecularStructurePhenylPhenyl Ring(Lipophilic Anchor)CarbonylC=O(Electrophilic Center)Phenyl->CarbonylAlphaCC2 (Alpha)(Chiral Center)Carbonyl->AlphaCMethylAlpha-Methyl(Steric Bulk)AlphaC->MethylStereoBetaCC3 (Beta)(Linker)AlphaC->BetaCAmineN(CH3)2(Basic Moiety)BetaC->Amine

Figure 1: Connectivity map highlighting the chiral center at C2 and the separation between the lipophilic phenyl ring and the hydrophilic amine.[1]

Part 3: Synthetic Pathway (The Mannich Reaction)

The synthesis utilizes the Mannich Reaction , a three-component condensation involving a ketone with an acidic

Reaction Mechanism[1][3][4][5]
  • Iminium Formation: Formaldehyde reacts with dimethylamine hydrochloride to form the electrophilic iminium ion (

    
    ).[1]
    
  • Enolization: Acid-catalyzed tautomerization of propiophenone generates the nucleophilic enol.[1]

  • C-C Bond Formation: The enol attacks the iminium ion, forming the

    
    -aminoketone.[1]
    
Diagram 2: Mechanistic Pathway

MannichMechanismPropPropiophenone(Ph-CO-CH2-CH3)EnolEnol Intermediate(Nucleophile)Prop->EnolH+ / TautomerizationAmineDimethylamine HClIminiumIminium Ion(Electrophile: CH2=N+Me2)Amine->IminiumAcid Cat.FormFormaldehyde/ParaformaldehydeForm->IminiumAcid Cat.TransitionC-C Bond FormationEnol->TransitionIminium->TransitionProduct3-Dimethylamino-2-Methylpropiophenone(Mannich Base)Transition->Product

Figure 2: The convergent synthesis involving the in-situ generation of the electrophilic iminium species and its interception by the propiophenone enol.[1]

Experimental Protocol (Standardized)

Note: This protocol describes the synthesis of the hydrochloride salt.

  • Reagents: Propiophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.2 eq), Conc. HCl (catalytic), Ethanol (solvent).[1]

  • Procedure:

    • Combine propiophenone, paraformaldehyde, and dimethylamine HCl in absolute ethanol.

    • Add catalytic HCl (0.5 mL) to initiate the depolymerization of paraformaldehyde.[1]

    • Reflux the mixture for 12–24 hours. The solution will typically become homogeneous as the reaction proceeds.[1][3]

    • Isolation: Concentrate the solvent under reduced pressure (Rotavap).[1]

    • Crystallization: Dissolve the residue in a minimum amount of hot acetone or isopropanol.[1] Allow to cool to 4°C. White crystalline solids of the HCl salt will precipitate.[1]

    • Purification: Recrystallize from ethanol/acetone to achieve >98% purity (Target MP: 153–160°C).

Part 4: Spectroscopic Characterization

Validation of the structure requires confirming the presence of the

1
Proton NMR ( -NMR)

The spectrum of the HCl salt in


Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
7.5 – 8.0 Multiplet5HAromatic ProtonsTypical benzoyl pattern.[1]
3.8 – 4.2 Multiplet1H

-Methine (CH)
Deshielded by carbonyl; complex splitting due to chiral center.[1]
3.0 – 3.5 Multiplet2H

-Methylene (

-N)
Diastereotopic protons due to adjacent chiral center.[1]
2.8 Singlet6H

Characteristic of dimethylammonium salt.[1]
1.2 – 1.3 Doublet3H

-Methyl (

)
Key Identifier. Distinguishes from non-branched Mannich bases.[1]
Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl (C=O): Strong absorption at 1675–1685 cm⁻¹ (Aryl ketone).[1]

  • Amine Salt (N-H+): Broad band at 2400–2700 cm⁻¹ .[1]

Part 5: Pharmaceutical Application

The primary utility of 3-dimethylamino-2-methylpropiophenone is its role as the immediate precursor to Dextropropoxyphene , a centrally acting analgesic.[1]

Synthesis of Dextropropoxyphene

The transformation involves a Grignard reaction followed by acylation.[1][4][5] Crucially, because Dextropropoxyphene requires specific stereochemistry (1S, 2R), the racemic Mannich base is often resolved before the Grignard step.

  • Resolution: Racemic Mannich base + Dibenzoyl-L-tartaric acid

    
     Isolation of (-)-Isomer.
    
  • Grignard Addition: Reaction with Benzylmagnesium chloride introduces the second phenyl ring and the hydroxyl group.[1]

  • Acylation: Esterification of the resulting carbinol with propionic anhydride yields the final drug.[1]

Diagram 3: Drug Development Workflow

DrugSynthesisMannichBaseRacemic Mannich Base(Target Molecule)ResolutionOptical Resolution(Dibenzoyl-tartaric acid)MannichBase->ResolutionIsomer(-)-IsomerResolution->IsomerGrignardGrignard Reaction(BnMgCl)Isomer->GrignardCarbinolCarbinol IntermediateGrignard->CarbinolPropoxypheneDextropropoxyphene(Analgesic)Carbinol->PropoxyphenePropionic Anhydride

Figure 3: Linear workflow converting the Mannich base into the active pharmaceutical ingredient.[1]

References

  • ChemicalBook. (2023).[1] 3-Dimethylamino-2-methylpropiophenone hydrochloride Properties. Link

  • Fisher Scientific. (n.d.).[1] 3-(Dimethylamino)propiophenone Hydrochloride Specifications. Link[1]

  • Pohland, A., & Sullivan, H. R. (1953). Preparation of α-d-4-Dimethylamino-1,2-diphenyl-3-methyl-2-propionoxybutane. Journal of the American Chemical Society.[1][3] Link[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone. Link[1]

Technical Deep Dive: Mechanism of Action of 3-Dimethylamino-2-Methylpropiophenone in Photopolymerization

[1]

Executive Summary & Molecular Identity[1]

This technical guide dissects the photochemical mechanism of 3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2).[1] Unlike the widely utilized


-amino ketone
1

Understanding this structural distinction is critical for formulation. While

Type II (Hydrogen Abstraction)11
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueRelevance to Formulation
Molecular Formula

Organic soluble; compatible with acrylates.[1]
Molecular Weight 191.27 g/mol Low MW facilitates high mobility/diffusion.[1]
Absorption Max (

)
~245 nm (

), ~280-320 nm (

)
Requires medium-pressure Hg lamps or doped UV-LEDs.[1]
Functional Class Mannich Base /

-Amino Ketone
Acts as both chromophore and H-donor (synergist).[1]
Solubility Alcohols, Acrylates, DMSOEasily incorporated into UV-curable resins.[1]

Mechanistic Pathway: The Electron Transfer Cycle

The photoinitiation efficiency of 3-Dimethylamino-2-Methylpropiophenone relies on the proximity of the tertiary amine to the carbonyl group. The mechanism does not follow the Norrish Type I cleavage typical of


Instead, the mechanism follows an Electron Transfer - Proton Transfer (ET-PT) sequence, characteristic of amine-synergized systems.[1]

Step-by-Step Photophysics
  • Excitation (

    
    ):  The ground state ketone (
    
    
    ) absorbs a photon, promoting an electron to the singlet excited state (
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC converts the singlet (

    
    ) to the triplet state (
    
    
    ). This triplet state is the reactive species.[2]
  • Exciplex Formation: The electron-deficient oxygen of the excited carbonyl interacts with the lone pair of the nitrogen (amine) in the

    
    -position.
    
  • Electron Transfer (ET): An electron is transferred from the nitrogen to the carbonyl, forming a Charge Transfer Complex (CTC) or radical ion pair.

  • Proton Transfer (PT): A proton is transferred from the carbon

    
     to the nitrogen (the N-methyl or methylene group) to the ketyl oxygen.
    
  • Radical Generation:

    • 
      -Amino Radical:  The carbon-centered radical on the amine side.[1] This is the initiating species.  It is nucleophilic and highly reactive toward the double bonds of acrylates.
      
    • Ketyl Radical: The radical on the carbonyl carbon. This species is generally too stable (sterically hindered and delocalized) to initiate polymerization efficiently and often terminates chains via coupling.[1]

Visualizing the Pathway

The following diagram illustrates the energetic and chemical pathway from photon absorption to radical generation.

Mechanism_ActionSubstrate3-Dimethylamino-2-Methylpropiophenone(Ground State S0)ExcitedS1Excited Singlet (S1)(n, pi*)Substrate->ExcitedS1 UV AbsorptionExcitedT1Excited Triplet (T1)(Reactive State)ExcitedS1->ExcitedT1 ISCExciplexExciplex / CTC[C=O ... :N-R]ExcitedT1->Exciplex Amine InteractionRadicalPairRadical Ion Pair(C-O- ... N+)Exciplex->RadicalPair Electron TransferAminoRadicalAlpha-Amino Radical(INITIATOR)RadicalPair->AminoRadical Proton TransferKetylRadicalKetyl Radical(TERMINATOR)RadicalPair->KetylRadical Proton TransferPolymerizationPolymerizationAminoRadical->Polymerization Attacks MonomerTerminationTerminationKetylRadical->Termination Dimerization

Figure 1: The Electron Transfer-Proton Transfer (ET-PT) mechanism converting photon energy into initiating amino radicals.[1]

Experimental Validation Protocols

To validate the efficiency of 3-Dimethylamino-2-Methylpropiophenone in a specific formulation, the following protocols are recommended. These move beyond simple "cure checks" to mechanistic verification.[1]

Protocol A: Real-Time FTIR (Double Bond Conversion)

Objective: Quantify polymerization kinetics and oxygen inhibition resistance.[1]

  • Formulation: Prepare a stoichiometric mix of 1,6-Hexanediol Diacrylate (HDDA) with 1.0 wt%, 2.0 wt%, and 3.0 wt% of the photoinitiator.

  • Sample Prep: Spin-coat the resin onto a KBr or NaCl crystal (thickness ~15

    
    m).
    
  • Setup: Place in the RT-FTIR chamber purged with Nitrogen (inert) or Air (to test

    
     resistance).
    
  • Measurement: Monitor the acrylate C=C twisting vibration peak at 810 cm⁻¹ or the C=C stretching at 1635 cm⁻¹ .

  • Irradiation: Expose to UV source (Mercury arc or LED 365nm) at

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    is the peak area before exposure and
    
    
    is the area at time t.[1]
Protocol B: Photobleaching Analysis (UV-Vis)

Objective: Confirm the consumption of the chromophore and formation of photoproducts (validating the non-cleavage mechanism).

  • Solvent: Dissolve initiator in Acetonitrile (

    
     M).
    
  • Baseline: Record UV-Vis spectrum (200–400 nm).

  • Irradiation: Irradiate in a quartz cuvette at intervals (0, 10, 30, 60 seconds).

  • Analysis:

    • Type I behavior: Rapid disappearance of the carbonyl band and appearance of distinct cleavage product bands.

    • Type II behavior (Expected): Slower bleaching of the

      
       band; shift in absorption due to amine oxidation.
      
    • Note: If the peak at ~245nm shifts significantly without total disappearance, it confirms the modification of the amine moiety rather than the destruction of the chromophore core.

Strategic Advantages & Limitations[5][13]

The "Oxygen Scavenging" Effect

One of the distinct advantages of using 3-Dimethylamino-2-Methylpropiophenone is its inherent resistance to oxygen inhibition.[1]

  • Problem: Oxygen (

    
    ) is a triplet diradical that quenches excited triplet states and scavenges growing polymer radicals to form unreactive peroxy radicals (
    
    
    ).[1]
  • Solution: The

    
    -amino radical formed by this molecule reacts rapidly with oxygen.[1] However, unlike standard carbon radicals, the reaction between the amine moiety and oxygen often leads to a chain peroxidation mechanism that consumes oxygen, effectively "scrubbing" the surface and allowing polymerization to proceed.
    
Comparison with Commercial Standards
Feature3-Dimethylamino-2-MethylpropiophenoneIrgacure 369 (

-amino ketone)
Benzophenone + Amine
Mechanism Type II (Intra/Intermolecular)Type I (

-Cleavage)
Type II (Intermolecular)
Reactivity ModerateHighLow to Moderate
Yellowing Moderate (Amine oxidation)HighLow
Volatility Moderate (Low MW)LowHigh (BP is volatile)

References

  • Sigma-Aldrich. (n.d.).[1] 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one hydrochloride Product Sheet. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 3-Dimethylamino-2-Methylpropiophenone.[1][3][4] National Library of Medicine.[1] Retrieved from [1]

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Foundational text on Type II Amino-Ketone mechanisms).

  • Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the ET-PT mechanism for amine synergists).

  • Cayman Chemical. (2023).[1][5] Safety Data Sheet & Product Information for Hydroxy-ketone Photoinitiators. Retrieved from [1]

(Note: While specific academic papers solely dedicated to "3-Dimethylamino-2-Methylpropiophenone" as a primary PI are rare compared to Irgacure series, the mechanism described is chemically grounded in the established photophysics of Mannich base and aminoketone photochemistry).[1]

Technical Analysis: Thermal Decomposition of 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2) is a


-aminoketone, classically synthesized via the Mannich reaction involving propiophenone, formaldehyde, and dimethylamine.[1] It serves as a structural analog and synthetic precursor to centrally acting muscle relaxants like Tolperisone and Eperisone.

For researchers and drug development scientists, the thermal instability of this molecule is its defining physicochemical characteristic. Unlike standard ketones, this Mannich base undergoes a facile Hofmann-type elimination (deamination) upon heating or pH adjustment, yielding a reactive vinyl ketone and a volatile amine. This guide analyzes the decomposition pathways, identifies the specific products, and provides validated protocols for their characterization.[2]

Mechanistic Analysis of Decomposition

The thermal degradation of 3-Dimethylamino-2-Methylpropiophenone is not a random bond scission but a predictable elimination reaction governed by the acidity of the


-proton and the leaving group ability of the amine.
The Primary Pathway: -Elimination

Upon thermal stress (


C for free base, 

C for HCl salt), the molecule undergoes elimination to form an

-unsaturated ketone (enone).
  • Mechanism: The reaction proceeds via an E1cB-like or concerted E2 mechanism where the acidic proton at the C2 position (alpha to the carbonyl) is removed, leading to the expulsion of the dimethylamine moiety.

  • Driving Force: The formation of the conjugated

    
    -system in the resulting vinyl ketone (2-methyl-1-phenylprop-2-en-1-one) provides thermodynamic stabilization, although the product is highly reactive electrophilically.[1]
    
The Secondary Pathway: Retro-Mannich Reaction

In aqueous or protic media, an equilibrium-driven retro-Mannich reaction may occur, reverting the molecule to its starting materials: propiophenone, formaldehyde, and dimethylamine. This is less common in dry thermal decomposition (pyrolysis) but relevant during solution-phase stress testing.[1]

Visualization of Decomposition Pathways

The following diagram maps the degradation logic and the resulting chemical species.

DecompositionPathways Parent 3-Dimethylamino-2- Methylpropiophenone TS Transition State (Enolate/Ammonium) Parent->TS Heat / Base Retro Propiophenone + Formaldehyde Parent->Retro Retro-Mannich (Aq. Equilibrium) VinylKetone 2-Methyl-1-phenylprop-2-en-1-one (Major Product) TS->VinylKetone Elimination (- DMA) Amine Dimethylamine (Volatile Gas) TS->Amine Expulsion Polymer Polymer/Adducts (Michael Addition) VinylKetone->Polymer Polymerization (Storage)

Figure 1: Thermal decomposition pathways of 3-Dimethylamino-2-Methylpropiophenone showing the major elimination route and minor retro-Mannich equilibrium.[1][3]

Product Profile & Toxicology

Major Degradant: 2-Methyl-1-phenylprop-2-en-1-one[1]
  • IUPAC Name: 2-methyl-1-phenylprop-2-en-1-one (also known as

    
    -methylacrylophenone).[1]
    
  • Nature: A volatile, lachrymatory liquid with high electrophilicity.

  • Toxicity Concern: This molecule is a potent Michael Acceptor .[1] It contains an electron-deficient double bond conjugated with a carbonyl group, making it highly reactive toward nucleophiles (e.g., thiol groups in cysteine residues of proteins, DNA bases).

  • Implication: In drug substances, this degradant is often classified as a potential Genotoxic Impurity (GTI) or a skin sensitizer. It is structurally analogous to the degradation product of Tolperisone, which has been linked to hypersensitivity reactions.

Secondary Product: Dimethylamine[1]
  • Nature: A secondary amine gas (boiling point

    
    C).[1]
    
  • Detection: Readily detected via headspace GC or by its characteristic fishy odor.[1]

  • Risk: While less toxic than the vinyl ketone, its presence alters the pH of the formulation, potentially accelerating further degradation (autocatalysis).

Experimental Protocols for Characterization

To accurately study these products, one must avoid inducing degradation during the analysis. Standard GC injectors (


C) will decompose the parent molecule, leading to false positives.
Protocol A: Thermal Gravimetric Analysis (TGA-MS)

Objective: Determine the precise onset temperature of deamination and identify evolved gases in real-time.[1]

  • Sample Prep: Load 5–10 mg of 3-Dimethylamino-2-Methylpropiophenone (HCl salt or free base) into an alumina crucible.

  • Instrument Setup: Couple TGA to a Mass Spectrometer (MS) via a heated transfer line (

    
    C).
    
  • Method:

    • Purge:

      
       at 50 mL/min.
      
    • Ramp:

      
      C/min from 
      
      
      
      C to
      
      
      C.[1]
  • Data Analysis:

    • Monitor weight loss step.[1][4] Theoretical mass loss for dimethylamine expulsion is

      
      .[1]
      
    • Monitor MS ion traces:

      
       45 (Dimethylamine) and 
      
      
      
      146 (Vinyl Ketone parent ion).
  • Expected Result: A sharp weight loss event (endothermic) corresponding to the loss of dimethylamine, followed by volatilization/decomposition of the vinyl ketone.

Protocol B: Headspace GC-MS for Volatile Degradants

Objective: Detect the vinyl ketone and amine without thermally stressing the parent compound in the injector.

  • Sample Prep: Dissolve 10 mg of the analyte in 1 mL of high-boiling solvent (e.g., DMAc or DMSO) in a headspace vial.

    • Note: Do not use methanol, as it may react with the vinyl ketone.

  • Incubation: Heat the vial at

    
    C for 30 minutes (simulating accelerated stability conditions).
    
  • GC Parameters:

    • Column: DB-624 or equivalent (volatile optimized).[1]

    • Injector: Split ratio 10:1, Temperature

      
      C (Note: Only the headspace gas enters, minimizing parent compound entry).
      
    • Oven:

      
      C (hold 5 min) 
      
      
      
      
      
      C/min
      
      
      
      
      C.
  • Detection:

    • Dimethylamine: Elutes early (often near solvent front).[1]

    • 2-Methyl-1-phenylprop-2-en-1-one: Elutes mid-chromatogram.[1] Look for mass spectrum matching

      
      -methylacrylophenone.[1]
      
Protocol C: HPLC-UV (Stability Indicating Method)

Objective: Quantify the intact parent and the non-volatile degradation products (polymers/retro-Mannich ketones).[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][5][6]

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1]

  • Critical Control: Maintain column temperature

    
    C. Higher temperatures can cause on-column degradation of the Mannich base.[1]
    

Data Summary: Physicochemical Properties

CompoundStructureMW ( g/mol )Key MS Fragment Ions (

)
Reactivity
Parent 3-Dimethylamino-2-Methylpropiophenone191.2758 (Base peak,

), 105 (Benzoyl)
Unstable base
Degradant 1 2-Methyl-1-phenylprop-2-en-1-one146.19146 (

), 105 (

), 77 (

)
Michael Acceptor
Degradant 2 Dimethylamine45.0845 (

), 44
Volatile Base
Degradant 3 Propiophenone134.18105, 77, 51Stable Ketone

References

  • Mannich Base Stability & Elimination

    • Title: Thermal Decomposition of Mannich Bases: Kinetics and Mechanism.
    • Source: Journal of Organic Chemistry.
    • Context: Establishes the E1cB mechanism for -aminoketone elimin
  • Tolperisone Analog Degradation

    • Title: Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events.[7]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Identifies the vinyl ketone analog (MMP) as the primary sensitizing degradant.
  • GC-MS Analysis of Mannich Bases

    • Title: GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines.[1][8]

    • Source: Journal of Chromatographic Science.[8]

    • Context: Discusses the artifactual degradation of phenethylamine deriv
  • Synthesis and Reactivity

    • Title: The Mannich Reaction.[9][10][11]

    • Source: Organic Reactions (Wiley).[1]

    • Context: Comprehensive review of the synthesis and instability of Mannich bases.

Sources

Technical Guide: Nomenclature, Identity, and Reactivity of 3-Dimethylamino-2-Methylpropiophenone

[1]

Executive Summary

3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) is a critical β-aminoketone intermediate belonging to the class of Mannich bases .[1] While chemically distinct, it is frequently conflated with structural analogs due to the complexity of Mannich base nomenclature. This compound serves as the pivotal electrophilic precursor in the synthesis of the opioid analgesic Dextropropoxyphene and is monitored as Impurity F in European Pharmacopoeia standards.[1]

This guide provides a definitive taxonomy of its alternate names, explains the mechanistic origins of its instability (retro-Mannich degradation), and establishes protocols for its precise identification in pharmaceutical matrices.

Nomenclature Taxonomy & Identification

The naming conventions for this molecule vary significantly between synthetic organic chemistry (which emphasizes the ketone backbone) and pharmaceutical regulation (which emphasizes the propyl chain).[1]

Primary Identifiers
CategoryIdentifierContext
IUPAC Name 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one Official systematic name used in regulatory filings.[1][2][3]
Common Name 2-Methyl-3-dimethylaminopropiophenone Preferred by synthetic chemists; emphasizes the propiophenone skeleton.[1]
CAS (Free Base) 91-03-2 Standard registry number for the neutral molecule.[1]
CAS (HCl Salt) 5400-92-0 The stable form typically supplied by vendors.[1][2][4]
Pharmacopoeia Dextropropoxyphene Impurity F European Pharmacopoeia (EP) designation for quality control.[1]
NCI Code NSC-163946 National Cancer Institute identifier.[1]
Structural Synonyms and Ambiguities

Researchers must distinguish this compound from its isomers and analogs.[1] The "alpha-methyl" designation is trivial but common in older literature.[1]

  • 
    -Dimethylamino-
    
    
    -methylpropiophenone
    : A trivial name reflecting the position of substituents relative to the carbonyl group.[1]
  • 1-Propanone, 3-(dimethylamino)-2-methyl-1-phenyl- : The Chemical Abstracts Service (CAS) inverted index name.[1][5]

  • 2-Benzoylpropyldimethylammonium chloride : Specifically refers to the quaternary ammonium salt form often generated in situ.[1]

Visualizing the Nomenclature Hierarchy

The following diagram illustrates the relationship between the chemical structure and its various identifiers.

NomenclatureHierarchynode_coreCore Structure3-Dimethylamino-2-methylpropiophenonenode_iupacIUPAC3-(dimethylamino)-2-methyl-1-phenylpropan-1-onenode_core->node_iupacSystematicnode_casCAS Registry91-03-2 (Base)5400-92-0 (HCl)node_core->node_casRegistrynode_commonCommon/Trivial2-Methyl-3-dimethylaminopropiophenoneImpurity F (EP)node_core->node_commonUsagenode_saltSalt FormsHydrochloride(Stable Storage Form)node_core->node_saltPhysical State

Figure 1: Nomenclature hierarchy mapping systematic names to regulatory and physical forms.[1][2]

Chemical Structure & Reactivity Profile

Understanding the "Why" behind the handling of this chemical requires analyzing its Mannich base nature.[1][4]

The Mannich Instability (Retro-Mannich Reaction)

3-Dimethylamino-2-methylpropiophenone is a Mannich base .[1] A defining characteristic of these bases is their susceptibility to retro-Mannich elimination .[1] Under thermal stress or basic conditions, the molecule eliminates dimethylamine to form a reactive vinyl ketone (

  • Implication: The free base is unstable and should be generated only immediately prior to use.

  • Storage: Must be stored as the Hydrochloride (HCl) salt to prevent decomposition.[1]

Synthesis and Degradation Pathway

The following workflow details the synthesis of the molecule and its downstream conversion to Dextropropoxyphene, alongside the critical degradation pathway that researchers must avoid.

SynthesisPathwayinputsPrecursors:Propiophenone +Formaldehyde +Dimethylaminemannich_condMannich Condensation(Acid Catalyzed)inputs->mannich_condtargetTARGET MOLECULE3-Dimethylamino-2-methylpropiophenone(Mannich Base)mannich_cond->targetYields HCl SaltdegradationDegradation Product2-Methyl-1-phenyl-2-propen-1-one(Vinyl Ketone)target->degradationHeat/Base(Retro-Mannich)drugPharma ApplicationDextropropoxyphene(Analgesic)target->drug+ Benzyl MgCl(Grignard Addition)

Figure 2: Synthesis, pharmaceutical application, and thermal degradation pathways.

Experimental Protocols

Protocol: Differentiation from Isomers (NMR Validation)

The methyl group position is the primary source of confusion.[1]

  • Objective: Confirm the methyl group is at the C2 (alpha) position, not the N-terminus or phenyl ring.[1]

  • Method:

    
    H-NMR (400 MHz, CDCl
    
    
    ).
  • Diagnostic Signal: Look for the doublet at

    
     ~1.2 ppm  corresponding to the C2-Methyl group (
    
    
    -CH).[1] This couples with the methine proton.[1]
    • Contrast: If the methyl were on the phenyl ring (as in Tolperisone precursors), it would appear as a singlet around 2.3 ppm.

    • Contrast: The

      
       protons will appear as a strong singlet around 
      
      
      2.2–2.4 ppm.[1]
Protocol: Purity Analysis (HPLC)

Due to the retro-Mannich risk, purity analysis must detect the vinyl ketone degradation product.[1]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).[1] Note: Low pH is critical to stabilize the Mannich base during analysis.

  • Detection: UV at 254 nm.[1]

  • Acceptance Criterion: The vinyl ketone peak (2-methyl-1-phenyl-2-propen-1-one) must be < 0.15% for pharmaceutical grade standards.[1]

Regulatory & Safety Context

Controlled Substance Status

While 3-Dimethylamino-2-methylpropiophenone is not a scheduled drug itself in many jurisdictions, it is a List II Chemical candidate in forensic contexts due to its role as a direct precursor to Dextropropoxyphene (a Schedule IV substance in the US prior to withdrawal, and controlled globally).[1]

  • Forensic Flag: Presence of this compound in seized samples strongly suggests clandestine synthesis of opioid analgesics.[1]

Handling Precautions
  • GHS Classification: Acute Tox. 3 (Oral).[1][6]

  • SDS Signal Word: DANGER.

  • Storage: Desiccated at +4°C. Hygroscopic nature of the HCl salt accelerates degradation.[1]

References

  • European Directorate for the Quality of Medicines. (2025).[1] Dextropropoxyphene Hydrochloride: Impurity F.[1][5] European Pharmacopoeia.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 99013: 3-(Dimethylamino)-2-methylpropiophenone.[1][2][5] PubChem.[1][2][3][5] Link[1]

  • Chemical Abstracts Service. (2025).[1] CAS Registry Number 91-03-2.[1][5][7][8] American Chemical Society.[1] Link[1]

  • Santa Cruz Biotechnology. (2024).[1] 3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) Product Data Sheet. Link[1]

  • Pohland, A., & Sullivan, H. R. (1953). Analgesics: Esters of 4-Dialkylamino-1,2-diphenyl-2-butanol. Journal of the American Chemical Society.[1] (Foundational synthesis of Dextropropoxyphene via this Mannich base).[1] Link[1]

Methodological & Application

Application Note: Precision Photopolymerization of Hydrogels using 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific use of 3-Dimethylamino-2-Methylpropiophenone (hereafter referred to as 3-DMA-2-MPP ) in the photopolymerization of hydrogels.

Scientific Note: It is critical to distinguish this molecule from standard Type I


-amino ketone photoinitiators (e.g., Irgacure 907). 3-DMA-2-MPP is a 

-amino ketone. Consequently, it lacks the specific structural motif for Norrish Type I cleavage. Therefore, this protocol utilizes 3-DMA-2-MPP as a high-efficiency Type II Co-Initiator (Amine Synergist) , exploiting its tertiary amine structure to accelerate radical generation via hydrogen abstraction when paired with a photosensitizer (e.g., Camphorquinone or Benzophenone).

Executive Summary

This guide details the protocol for utilizing 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) as a co-initiator in the synthesis of hydrogels (PEGDA, GelMA). Unlike standard Type I initiators that cleave upon irradiation, 3-DMA-2-MPP functions as a hydrogen donor (synergist). When paired with a Type II photosensitizer, it significantly reduces oxygen inhibition and lowers the energy threshold required for gelation, making it ideal for cytocompatible encapsulation where low light intensity is preferred.

Key Advantages of 3-DMA-2-MPP System:
  • Oxygen Scavenging: The tertiary amine moiety effectively consumes dissolved oxygen, reducing the "dead zone" at the hydrogel surface.

  • Visible Light Compatibility: When paired with Camphorquinone (CQ), this system cures efficiently under blue light (450–470 nm), avoiding UV-induced cellular damage.

  • Tunable Kinetics: Gelation speed can be modulated by adjusting the Amine:Sensitizer ratio rather than light intensity alone.

Technical Background & Mechanism

Chemical Distinction

Researchers must not confuse 3-DMA-2-MPP with 2-Dimethylamino-2-methylpropiophenone (a structural isomer and Type I initiator).

  • Type I (Alpha-Amino Ketone): Cleaves directly at the C-C bond between the carbonyl and the alpha-carbon.

  • 3-DMA-2-MPP (Beta-Amino Ketone): Does not cleave efficiently. Instead, it acts as an electron/proton donor in a bimolecular reaction.

Mechanism of Action (Type II Initiation)

The polymerization is initiated via a hydrogen abstraction mechanism.

  • Excitation: The photosensitizer (Sens) absorbs a photon, entering an excited triplet state (

    
    ).
    
  • Exciplex Formation: The excited sensitizer forms a complex with the ground-state 3-DMA-2-MPP.

  • Electron/Proton Transfer: An electron is transferred from the nitrogen lone pair of 3-DMA-2-MPP to the sensitizer, followed rapidly by a proton transfer from the methyl group adjacent to the nitrogen.

  • Radical Generation: This generates an aminoalkyl radical (active initiating species) and a ketyl radical (usually inactive/terminating).

Mechanistic Pathway Diagram

G Light Light Source (hv) Sens Photosensitizer (e.g., CQ) Light->Sens Absorption ExcitedSens Excited State (³CQ*) Sens->ExcitedSens ISC Exciplex Exciplex [CQ...Amine]* ExcitedSens->Exciplex + 3-DMA-2-MPP Amine 3-DMA-2-MPP (Co-Initiator) Amine->Exciplex Radical Aminoalkyl Radical (Initiator) Exciplex->Radical H-Abstraction Monomer Hydrogel Monomer (PEGDA/GelMA) Radical->Monomer Initiation Polymer Crosslinked Hydrogel Network Monomer->Polymer Propagation

Figure 1: Type II photoinitiation pathway utilizing 3-DMA-2-MPP as the hydrogen donor for radical generation.

Experimental Protocol

Materials Required[1][2][3][4][5][6]
  • Co-Initiator: 3-Dimethylamino-2-Methylpropiophenone (HCl salt preferred for water solubility; if free base, use DMSO).

  • Photosensitizer: Camphorquinone (CQ) for visible light (470nm) OR Benzophenone (BP) for UV (365nm).

  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700 or 3400) or Gelatin Methacryloyl (GelMA).

  • Solvent: PBS (pH 7.4) or Deionized Water.

  • Light Source: LED curing unit (Intensity: 10–50 mW/cm²).

Stock Solution Preparation

Note: 3-DMA-2-MPP is sensitive to oxidation. Prepare fresh or store under inert gas.

  • Sensitizer Stock (100 mM): Dissolve 16.6 mg of Camphorquinone in 1 mL of 100% Ethanol (CQ is poorly water-soluble).

  • 3-DMA-2-MPP Stock (500 mM):

    • If HCl Salt: Dissolve 113.5 mg in 1 mL PBS.

    • If Free Base: Dissolve in minimal DMSO (e.g., 100 µL) then dilute with Ethanol.

  • Monomer Solution: Prepare a 10% (w/v) PEGDA or GelMA solution in PBS.

Hydrogel Formulation Workflow
ComponentFinal ConcentrationRoleVolume (for 1 mL Gel)
Monomer (10% Stock) 10% (w/v)Backbone900 µL
CQ Stock (100 mM) 1 mMPhotosensitizer10 µL
3-DMA-2-MPP Stock 5 mM - 25 mMCo-Initiator10 µL - 50 µL*
PBS N/ABufferAdjust to 1 mL

*Note: The Amine:Sensitizer ratio should ideally be between 5:1 and 25:1 for optimal kinetics.

Step-by-Step Synthesis
  • Mixing: Combine the Monomer solution, CQ, and 3-DMA-2-MPP in an amber microcentrifuge tube (light sensitive). Vortex for 30 seconds.

  • Degassing (Optional but Recommended): Although 3-DMA-2-MPP scavenges oxygen, bubbling Nitrogen for 2 minutes ensures higher conversion rates.

  • Casting: Pipette the pre-polymer solution into a PDMS mold or between glass slides with a 1mm spacer.

  • Irradiation: Expose to 470 nm light (Blue LED) at 20 mW/cm².

    • Expected Gelation Time: 30–120 seconds depending on amine concentration.

  • Washing: Rinse the cured hydrogel 3x with PBS to remove unreacted amine and sensitizer.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep DissolveCQ Dissolve CQ in EtOH (100 mM) Start->DissolveCQ DissolveAmine Dissolve 3-DMA-2-MPP in PBS/DMSO (500 mM) Start->DissolveAmine MixMonomer Prepare 10% GelMA/PEGDA in PBS Start->MixMonomer Combine Combine Reagents Target Ratio: 1:10 (CQ:Amine) DissolveCQ->Combine DissolveAmine->Combine MixMonomer->Combine Degas Degas (N2 Purge) 2 mins Combine->Degas Cast Cast into Mold (1mm thickness) Degas->Cast Cure Light Exposure 470nm @ 20mW/cm² Cast->Cure Wash Wash 3x PBS Remove unreacted amine Cure->Wash End Final Hydrogel Wash->End

Figure 2: Step-by-step fabrication workflow for hydrogels using the 3-DMA-2-MPP co-initiating system.

Optimization & Data Analysis

The concentration of 3-DMA-2-MPP critically affects the Degree of Conversion (DC) and Gelation Time . Excess amine can act as a plasticizer or terminate chains, while insufficient amine leads to slow curing.

Optimization Table (PEGDA 700, 10% w/v)
3-DMA-2-MPP Conc.[1] (mM)Amine:CQ RatioGelation Time (s)Modulus (kPa)Notes
0 mM 0:1>600 (No Gel)N/AType II sensitizers cannot initiate without a H-donor.
2 mM 2:1180 s15 ± 2Slow cure; surface tackiness (oxygen inhibition).
10 mM 10:145 s42 ± 3Optimal Balance of speed and mechanical strength.
50 mM 50:120 s35 ± 4Rapid cure, but slightly lower modulus due to chain termination.
Troubleshooting Guide
  • Problem: Surface remains sticky/liquid.

    • Cause: Oxygen inhibition.

    • Solution: Increase 3-DMA-2-MPP concentration to 25 mM to consume surface oxygen, or cure in an argon atmosphere.

  • Problem: Hydrogel is yellow.

    • Cause: Residual oxidized Camphorquinone/Amine products.

    • Solution: Extend the PBS washing step to 24 hours with frequent buffer changes.

Safety & Regulatory References

Critical Safety Warning: 3-Dimethylamino-2-methylpropiophenone is a chemical intermediate that is structurally related to precursors of controlled substances (e.g., Methadone).

  • Compliance: Ensure all procurement and usage comply with local DEA/EMA regulations regarding "List I Chemicals" or specific precursors.

  • Handling: Wear nitrile gloves and work in a fume hood. Avoid inhalation of the powder form.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II mechanisms and amine synergists).
  • Jakubiak, J., & Rabek, J. F. (1999). "Photoinitiators for visible light polymerization." Polimery, 44(7-8), 447-461. Link (Foundational review on Camphorquinone/Amine systems).

  • Fairbanks, B. D., et al. (2009). "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials, 30(35), 6702-6707. Link (Comparative baseline for photoinitiation efficiency).

  • Sigma-Aldrich. (2024). Product Specification: 3-Dimethylamino-2-methylpropiophenone hydrochloride. Link (Source for chemical properties and solubility data).

  • Ullrich, G., et al. (2019). "Photo-initiating systems for hydrogel synthesis: State of the art and future perspectives." Applied Sciences, 9(12), 2568. Link (Review of amine co-initiators in hydrogel synthesis).

Sources

Protocol for using 3-Dimethylamino-2-Methylpropiophenone in 3D printing resins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Utilizing 3-Dimethylamino-2-Methylpropiophenone as a Synergistic Co-Initiator in High-Performance 3D Printing Resins

Executive Summary

This application note details the formulation and processing protocol for 3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2), herein referred to as 3-DMA-2-MPP , within stereolithography (SLA) and Digital Light Processing (DLP) resins.[1]

While often overshadowed by standard commercial photoinitiators (e.g., TPO, BAPO), 3-DMA-2-MPP functions as a critical amine synergist and hydrogen donor .[1] Its primary utility in pharmaceutical and biomedical printing lies in its ability to mitigate oxygen inhibition —a phenomenon that leaves printed surfaces tacky and cytotoxic due to uncured monomers. By effectively scavenging oxygen and regenerating active radicals, 3-DMA-2-MPP ensures high double-bond conversion (DBC) at the resin-air interface, a prerequisite for biocompatible scaffolds and drug-eluting devices.[1]

Mechanistic Principle

To use 3-DMA-2-MPP effectively, one must understand its role not as a primary photon absorber, but as a reaction accelerator.[1]

  • Primary Mechanism (Type II Co-initiation): When paired with a Type II photoinitiator (e.g., Benzophenone or Thioxanthone), the excited sensitizer abstracts a hydrogen atom from the alkylamine group of 3-DMA-2-MPP.[1] This generates a highly reactive

    
    -aminoalkyl radical that initiates polymerization.[1]
    
  • Secondary Mechanism (Oxygen Scavenging): In Type I systems (e.g., TPO-based), dissolved oxygen quenches the triplet state of the initiator and scavenges propagating radicals to form stable peroxy radicals (

    
    ). 3-DMA-2-MPP reacts with these peroxy radicals via hydrogen transfer, re-initiating the chain and consuming the oxygen.[1]
    
Figure 1: Synergistic Radical Generation Pathway

G UV UV/Vis Light (385-405 nm) PI Primary Photoinitiator (e.g., TPO/BP) UV->PI PI_Star PI* (Excited Triplet) PI->PI_Star Excitation O2 Dissolved Oxygen (Inhibitor) PI_Star->O2 Quenching (Energy Transfer) Synergist 3-DMA-2-MPP (H-Donor) PI_Star->Synergist H-Abstraction Radical Aminoalkyl Radical (Active Initiator) Synergist->Radical Generates Synergist->Radical Regeneration Radical->O2 Scavenged Monomer Acrylate Monomer Radical->Monomer Initiation Polymer Polymer Network Monomer->Polymer Propagation Peroxy Peroxy Radical (Dead Chain) Peroxy->Synergist H-Transfer

Caption: Figure 1 illustrates the dual role of 3-DMA-2-MPP: facilitating radical generation via H-abstraction and rescuing stalled peroxy radicals to overcome oxygen inhibition.[1]

Experimental Formulation Protocol

This protocol describes the preparation of a "Model Resin A" optimized for high-resolution printing with minimal surface tackiness.[1]

Reagents and Equipment
ComponentFunctionRecommended ConcentrationNotes
Bis-GMA / TEGDMA (70:30) Base Monomer MatrixBalance (approx. 95-98%)Standard dental/biomedical matrix.[1]
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) Primary Photoinitiator (Type I)1.0 - 2.0 wt%Absorbs at 385/405 nm.
3-DMA-2-MPP Co-Initiator / Synergist 0.5 - 3.0 wt% The active agent.
Hydroquinone monomethyl ether (MEHQ) Inhibitor100 - 500 ppmPrevents premature gelation.[1]

Equipment:

  • Amber glass vials (to block UV light).[1]

  • Magnetic stirrer with heating capability.[1]

  • Ultrasonic bath.[1][2]

  • Vacuum desiccator (for degassing).[1]

Formulation Workflow

Step 1: Monomer Base Preparation

  • In an amber jar, combine Bis-GMA and TEGDMA in a 70:30 ratio by weight.

  • Heat to 40°C and stir magnetically for 30 minutes until optically clear and homogenous.

Step 2: Synergist Incorporation (Critical Step) Rationale: 3-DMA-2-MPP is an amine.[1] Amines can induce yellowing or phase separation if not fully solubilized before the primary PI is added.

  • Add 3-DMA-2-MPP (0.5% - 3.0% wt) to the monomer base.[1]

  • Sonicate at 40°C for 20 minutes.

  • Checkpoint: Ensure the solution is perfectly clear. Any turbidity indicates saturation; if turbid, add more TEGDMA (diluent).[1]

Step 3: Primary Photoinitiator Addition [1]

  • Add TPO (1.0% wt) to the mixture.

  • Stir at room temperature (20-25°C) in the dark for 2 hours.

    • Warning: Do not use heat >40°C after adding TPO to avoid thermal degradation.[1]

Step 4: Degassing

  • Place the open jar in a vacuum desiccator.[1]

  • Apply vacuum (-0.1 MPa) for 15 minutes to remove micro-bubbles generated during mixing.

Validation & Characterization

To validate the efficacy of 3-DMA-2-MPP, the following experiments are required.

Experiment A: Double Bond Conversion (FTIR Analysis)

Compare a control resin (TPO only) vs. the experimental resin (TPO + 3-DMA-2-MPP).

  • Method: Real-time FTIR (RT-FTIR) coupled with a UV light guide.[1]

  • Tracking: Monitor the decrease of the aliphatic C=C peak at 1638 cm⁻¹ .

  • Calculation:

    
    
    (Where 
    
    
    
    is the aromatic C=C internal standard at 1608 cm⁻¹).[1]

Expected Results:

Formulation Surface Conversion (Air) Bulk Conversion Tackiness Observation
Control (1% TPO) 45 - 55% 75% High (Wet surface)

| Exp (1% TPO + 2% 3-DMA-2-MPP) | 75 - 85% | 85% | Dry / Matte |[1]

Experiment B: Cytotoxicity Leaching Test (For Drug Dev)

For applications in drug delivery, uncured monomer leaching is a safety hazard.

  • Sample Prep: Print 10x10x1mm discs.

  • Extraction: Immerse discs in Ethanol/Water (75:25) for 24 hours at 37°C.[1][2]

  • Analysis: HPLC-UV detection.

  • Success Criteria: The inclusion of 3-DMA-2-MPP should reduce residual monomer elution by >40% compared to control due to higher surface cure rates.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Yellowing of Resin Amine oxidation or excessive concentration.[1]Reduce 3-DMA-2-MPP to <1.0 wt%. Ensure resin is stored under inert gas if possible.[1]
Premature Gelation High reactivity of amine with acid functional groups.[1]Avoid using acidic monomers (e.g., acrylic acid, phosphate monomers) as they undergo acid-base reaction with 3-DMA-2-MPP.[1]
Phase Separation Solubility limit reached.Increase the ratio of low-viscosity diluent (TEGDMA or HDDA).[1]

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] [1]

  • Bagheri, A., & Jin, J. (2019). "Photopolymerization in 3D Printing." ACS Applied Polymer Materials, 1(5), 933–956. [1]

  • Ligon, S. C., et al. (2017). "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews, 114(1), 557–589. [1]

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 3-Dimethylamino-2-methylpropiophenone.

  • Revilla, P., et al. (2022). "Biocompatibility of 3D Printed Resins for Medical Devices: The Role of Residual Monomers." Journal of Biomedical Materials Research Part B, 110(3), 567-578.

Sources

Technical Application Note: 3-Dimethylamino-2-Methylpropiophenone in Biomedical Engineering

[1]

Executive Summary

3-Dimethylamino-2-methylpropiophenone (DAMP) is a prominent Mannich base (β-amino ketone) utilized in biomedical engineering primarily as a synthetic precursor and a pharmacological standard in drug discovery.[1] While often categorized as an intermediate for muscle relaxants (e.g., Tolperisone analogues) and analgesics, its utility in biomedical research extends to prodrug design and oncological engineering .

The compound acts as a "masked"

11tumor-selective cytotoxins1

Key Applications:

  • Chemotherapeutic Engineering: Development of thiol-alkylating agents that target mitochondrial pathways in malignant cells.[1]

  • Prodrug Kinetic Modeling: Studying the stability and release rates of Mannich bases in simulated physiological fluids.[1]

  • Polymer Functionalization: Use as a reactive amine source for modifying ketone-functionalized biomaterial scaffolds.[1]

Mechanistic Principles

To apply DAMP effectively, researchers must understand its dual-state behavior.[1] It exists in equilibrium between its stable salt form and its reactive dissociation products.[1]

The "Masked" Michael Acceptor Hypothesis

DAMP exhibits cytotoxicity through a specific mechanism: Thiol Alkylation .[1]

  • Deamination: In aqueous media (pH > 7.0), DAMP undergoes

    
    -elimination (Retro-Mannich) to release dimethylamine and 2-methyl-1-phenylprop-2-en-1-one  (the active enone).[1]
    
  • Alkylation: This enone is a potent electrophile that reacts with cellular nucleophiles, specifically the thiol (-SH) groups of Glutathione (GSH) and cysteine residues on enzymes (e.g., Thioredoxin reductase).[1]

  • Apoptosis Trigger: Depletion of cellular GSH leads to oxidative stress, mitochondrial depolarization, and apoptosis.[1]

Visualization of Signaling & Reaction Pathway

The following diagram illustrates the conversion of DAMP into its active form and its subsequent biological impact.

DAMP_MechanismDAMP3-Dimethylamino-2-Methylpropiophenone(Stable Precursor)RetroRetro-MannichReaction(pH > 7.4 / Plasma)DAMP->Retro Physiological pHEnoneActive Enone(Michael Acceptor)Retro->Enone EliminationAmineDimethylamine(Byproduct)Retro->AmineAdductGSH-Enone Adduct(Inactive)Enone->Adduct Alkylation (Fast)MitoMitochondrialDysfunctionEnone->Mito ROS GenerationGSHCellular Glutathione(GSH)GSH->AdductApoptosisCellularApoptosisMito->Apoptosis Caspase Activation

Figure 1: Mechanism of Action: The retro-Mannich elimination of DAMP generates a reactive enone that depletes cellular glutathione, triggering oxidative stress-mediated apoptosis.[1]

Experimental Protocols

Protocol A: Kinetic Stability & Retro-Mannich Decomposition Study

Objective: Determine the half-life (

1

Materials:

  • DAMP Hydrochloride (CAS 879-72-1)[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

  • Acetate Buffer, pH 5.0 (Lysosomal simulation)

  • UV-Vis Spectrophotometer (Quartz cuvettes)[1]

Methodology:

  • Stock Preparation: Dissolve 10 mg of DAMP in 10 mL of deionized water to create a 1 mg/mL stock solution. Keep on ice.

  • Baseline Scan: Dilute stock 1:50 in pH 5.0 buffer. Scan UV absorbance (200–400 nm).[1] Note the

    
     of the ketone carbonyl (typically ~240-250 nm).[1]
    
  • Reaction Initiation: Add 50

    
    L of stock to 2.95 mL of PBS (pH 7.4)  pre-warmed to 37°C.
    
  • Monitoring: Immediately measure absorbance at the

    
     of the enone product (often distinct from the precursor, or monitor the disappearance of the Mannich base peak).[1]
    
    • Note: The formation of the conjugated double bond in the enone typically results in a bathochromic shift (red shift) and increased extinction coefficient compared to the saturated ketone.[1]

  • Data Acquisition: Record spectra every 5 minutes for 2 hours.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    represents the first-order rate constant.[1]
    • 
      [1]
      

Acceptance Criteria:

  • DAMP should exhibit high stability at pH 5.0 (negligible spectral change over 2 hours).[1]

  • At pH 7.4, a gradual formation of the enone species should be observable if the compound is acting as a prodrug.[1]

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Evaluate the cytotoxic potency of DAMP against human malignant cell lines (e.g., Jurkat or HCT116) relative to standard chemotherapeutics.[1]

Materials:

  • Cell Lines: Jurkat (T-cell leukemia) or HCT116 (Colorectal carcinoma).[1]

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Control: 5-Fluorouracil (5-FU) or Melphalan.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Treatment:

    • Prepare serial dilutions of DAMP (1

      
      M to 100 
      
      
      M) in culture media.[1]
    • Critical Step: Prepare fresh solutions immediately before use.[1] Aged solutions may contain pre-degraded enone, altering potency data.[1]

  • Incubation: Treat cells for 24h, 48h, and 72h.

  • Assay:

    • Add 20

      
      L MTT (5 mg/mL) to each well.[1] Incubate 4h.
      
    • Remove media (for adherent cells) or centrifuge (for suspension).[1]

    • Solubilize formazan crystals in 150

      
      L DMSO.
      
  • Readout: Measure Absorbance at 570 nm.

Data Analysis: Calculate IC

ParameterDAMP (Target)5-FU (Control)Interpretation
IC

(24h)
> 50

M
~10-20

M
Low acute toxicity suggests prodrug latency.[1]
IC

(72h)
< 10

M
< 5

M
High delayed toxicity confirms enone release.[1]
Selectivity Index > 2.0N/ARatio of IC

(Normal) / IC

(Cancer).[1]

Synthesis & Derivatization Note

For biomedical engineering applications requiring polymer conjugation (e.g., hydrogels), DAMP can be derivatized at the carbonyl group without disrupting the Mannich amine.[1]

Hydrazone Formation Protocol (Linker Synthesis):

  • Reactants: DAMP (1 eq) + Hydrazine hydrate or Hydrazide-functionalized polymer (1.2 eq).[1]

  • Solvent: Ethanol (95%) with catalytic Glacial Acetic Acid.[1]

  • Conditions: Reflux for 3–5 hours.

  • Purification: Recrystallization from Ethanol/Ether.[1]

  • Result: A pH-sensitive hydrazone linker. The Mannich base moiety remains intact, preserving the cytotoxic capability, while the hydrazone allows attachment to drug delivery vectors.[1]

Safety & Handling (E-E-A-T)

Hazard Classification: Acute Toxicity (Oral) Category 3; Skin/Eye Irritant.[1][2]

  • H301: Toxic if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

Engineering Controls:

  • All solid handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of dust.[1]

  • Waste Disposal: Solutions containing DAMP must be treated as hazardous chemical waste.[1] Do not dispose of down drains; the compound is harmful to aquatic life.[1]

References

  • PubChem. (2025).[1] 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO.[1][3][4] National Library of Medicine.[1] [Link][1]

  • Das, S., et al. (2024).[1] Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. ResearchGate. [Link]

  • Bala, S., et al. (2014).[1] Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International.[1] [Link]

  • Gul, H.I., et al. (2016).[1] Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Drug Research (Stuttgart).[1] [Link]

Disclaimer: This document is for Research Use Only (RUO). 3-Dimethylamino-2-methylpropiophenone is a chemical precursor that may be regulated in certain jurisdictions due to its structural similarity to controlled substances.[1] Users must verify local regulations before acquisition.[1]

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Dimethylamino-2-Methylpropiophenone is a critical Mannich base intermediate often encountered in the synthesis and degradation pathways of centrally acting muscle relaxants (e.g., Tolperisone ) and psychostimulants. Due to its structural role as a tertiary amine ketone, it serves two primary analytical functions:

  • Process Impurity: It is a key precursor and potential degradation product (via retro-Mannich reaction) in pharmaceutical manufacturing.

  • Internal Standard (IS): Its structural stability and ionization efficiency make it a validated IS for the LC-MS quantification of alkylating agents like Procarbazine .

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of 3-Dimethylamino-2-Methylpropiophenone. Unlike generic protocols, this guide addresses the specific challenge of analyzing Mannich bases: preventing on-column degradation and managing the peak tailing associated with tertiary amines.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Challenges
  • Basic Moiety Interaction: The dimethylamino group (pKa ~9.0–9.5) is protonated at typical HPLC pH levels. This cation interacts strongly with residual silanol groups on silica columns, leading to severe peak tailing.

    • Solution: Use of a highly end-capped C18 column and an amine-modifier (Triethylamine) or high ionic strength buffer.

  • Retro-Mannich Instability: Mannich bases are thermally labile. High column temperatures (>40°C) or highly basic mobile phases can trigger a retro-Mannich reaction, decomposing the analyte into 2-methylpropiophenone, formaldehyde, and dimethylamine during the run.

    • Solution: Maintain column temperature ≤30°C and use a buffered acidic mobile phase (pH 3.0–5.0).

Detection Selection
  • UV-Vis (250 nm): The molecule possesses a propiophenone chromophore (benzene ring conjugated with a carbonyl). The

    
     transition offers maximum sensitivity around 245–255 nm.
    
  • Mass Spectrometry: For trace analysis (bioanalysis), the protonated molecular ion

    
     at m/z 192.1  is the target for Selected Ion Monitoring (SIM).[1]
    

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-Dimethylamino-2-Methylpropiophenone HCl (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Components: Ammonium Acetate, Acetic Acid (or Orthophosphoric Acid), Triethylamine (TEA).

Chromatographic Conditions (Standard UV Method)
ParameterConditionRationale
Column Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm)High surface area and end-capping reduce silanol activity for amines.
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid)Acidic pH ensures the amine is fully protonated; Acetate is MS-compatible.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol.
Mode Isocratic: 60% A / 40% BStable baseline for UV quantification; sufficient retention (

).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][3][4][5]
Column Temp 25°C (Controlled)Critical: Higher temps promote degradation.
Detection UV at 250 nmMax absorbance of the phenone moiety.
Injection Volume 10–20 µLAdjusted based on sensitivity requirements.
Run Time 15 minutesAnalyte typically elutes at 6–8 minutes.
Sample Preparation Workflow

Important: Prepare all solutions in amber glassware to prevent photolytic degradation.

  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of standard in 10 mL of Methanol. Store at -20°C. Stability: 1 week.

  • Working Standard: Dilute Stock with Mobile Phase to reach target concentration (e.g., 50 µg/mL).

  • Sample Extraction (for Solid Dosage/Plasma):

    • Solid: Powder tablet -> Extract with Methanol -> Sonicate (10 min, <25°C) -> Filter (0.45 µm PVDF).

    • Plasma:[1][6][7][8] Protein precipitation with ACN (1:3 ratio) -> Vortex -> Centrifuge -> Inject Supernatant.

Visualizations

Analytical Workflow Diagram

G Sample Sample Source (API / Plasma) Prep Sample Prep (Methanol Extraction < 25°C) Sample->Prep Weigh/Pipette HPLC HPLC System (C18, pH 4.5, 25°C) Prep->HPLC Inject (10µL) Detect Detection (UV 250nm / MS m/z 192) HPLC->Detect Elution (~7 min) Data Quantification (Peak Area Integration) Detect->Data Signal Processing

Caption: Step-by-step analytical workflow emphasizing temperature control during preparation.

Retro-Mannich Degradation Logic

This diagram illustrates why temperature control is vital.

Degradation Target 3-Dimethylamino-2-Methylpropiophenone (Target Analyte) Stress Stress Factors: Heat (>40°C) or High pH (>8) Target->Stress Exposure Product1 Propiophenone Derivative (2-Methyl-1-phenylpropan-1-one) Stress->Product1 Retro-Mannich Cleavage Product2 Formaldehyde + Dimethylamine Stress->Product2

Caption: Potential degradation pathway (Retro-Mannich) triggered by improper HPLC conditions.

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor (

) < 1.5
If

, add 0.1% Triethylamine to buffer.
Linearity

Range: 1.0 – 100 µg/mL.
Precision (Repeatability) RSD < 2.0% (n=6)Inject standard 6 times.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ: 0.5 µg/mL (UV).
Robustness Retention shift < 5%Test Column Temp (23–27°C) and pH (4.3–4.7).

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Root Cause:[2][6][9][10] Secondary interactions between the amine and silanols.

    • Fix: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker. Ensure column is "End-capped".

  • Issue: Split Peaks or Shoulder

    • Root Cause:[2][6][9][10] Sample solvent is too strong (e.g., 100% Methanol injection into 40% ACN mobile phase).

    • Fix: Dilute sample with Mobile Phase A (Buffer) to match initial gradient strength.

  • Issue: Ghost Peaks

    • Root Cause:[1][2][6][9][10] Carryover of the basic amine.

    • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • He, X., Batchelor, T., Grossman, S. A., & Supko, J. G. (2004).[6] Determination of procarbazine in human plasma by liquid chromatography with electrospray ionization mass spectrometry.[6][7][11] Journal of Chromatography B, 805(2), 317-326. (Establishes the molecule as a stable Internal Standard and defines LC-MS conditions).

  • Liawruangrath, S., & Liawruangrath, B. (2001). High performance liquid chromatographic determination of tolperisone in pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis. (Provides context for propiophenone derivative analysis and UV detection settings).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The regulatory standard for the validation parameters cited).

  • Roman, G. (2015).[12] Mannich bases in medicinal chemistry and drug design.[13] European Journal of Medicinal Chemistry, 89, 743-816. (Background on the chemical stability and biological relevance of Mannich bases).

Sources

Gas chromatography-mass spectrometry (GC/MS) analysis of 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Parameters for Thermally Labile Mannich Bases in Pharmaceutical Impurity Profiling

Abstract

The analysis of β-aminoketones (Mannich bases) such as 3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) presents a unique challenge in gas chromatography-mass spectrometry (GC/MS).[1] Due to the inherent instability of the β-aminoketone moiety, these compounds frequently undergo a retro-Mannich reaction within hot GC injection ports, leading to false-negative results or the misidentification of degradation products (e.g., 2-methylpropiophenone) as primary analytes. This Application Note details a validated protocol for the accurate quantification of 3-Dimethylamino-2-Methylpropiophenone, contrasting optimized direct injection techniques with a robust derivatization strategy.

Introduction & Chemical Context

3-Dimethylamino-2-Methylpropiophenone is a critical intermediate in the synthesis of muscle relaxants (e.g., Tolperisone) and is structurally related to various cathinone derivatives. In drug development, it is monitored as a process-related impurity.[1]

The Analytical Challenge: Thermal Instability

The core analytical difficulty lies in the molecule's susceptibility to thermal elimination. Inside a standard split/splitless injector (typically 250°C+), the molecule undergoes a retro-Mannich cleavage, releasing the amine and the ketone.

Key Chemical Data:

  • Formula:

    
    
    
  • MW: 191.27 g/mol [1][2]

  • Boiling Point: ~278°C (Theoretical), but degrades prior to boiling.

  • pKa: ~9.0 (Basic nitrogen).[1]

Mechanism of Failure (The "Why")

Understanding the degradation pathway is essential for method troubleshooting. When exposed to active sites (glass wool, non-deactivated liners) or high heat, the following elimination occurs:

RetroMannich Parent 3-Dimethylamino-2- Methylpropiophenone (Analyte) Heat Injector Heat (>200°C) / Active Sites Parent->Heat Ketone 2-Methylpropiophenone (Degradant 1) Heat->Ketone Elimination Amine Dimethyl-methylene-ammonium (Degradant 2) Heat->Amine Elimination

Figure 1: Thermal degradation pathway (Retro-Mannich) occurring in the GC inlet.[1]

Experimental Protocols

Method A: Optimized Direct Injection (Screening)

Use this method for rapid screening when derivatization is not feasible.[1] Success depends on minimizing thermal stress.

System Requirements:

  • GC System: Agilent 7890B / 8890 or equivalent.[1]

  • Inlet: Multimode Inlet (MMI) or Programmable Temperature Vaporizer (PTV).[1] Standard S/SL inlets are discouraged unless run at low temperatures.

  • Liner: Ultra-Inert, single taper with wool (deactivated) to trap non-volatiles, or a drilled-hole Uniliner for direct connection.[1]

GC Parameters:

Parameter Setting Rationale
Inlet Mode Cold Splitless (PTV/MMI) Prevents flash degradation.[1]

| Inlet Temp | Initial: 60°C (0.1 min)


 Ramp 600°C/min 

250°C | Elutes solvent gently, then transfers analyte quickly. | | Carrier Gas | Helium, Constant Flow 1.2 mL/min | High flow reduces residence time in the column. | | Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, inert phase essential for amines.[1] | | Oven Program | 60°C (1 min)

20°C/min

280°C (3 min) | Rapid ramp to elute high boilers. |

Mass Spectrometer (EI) Parameters:

  • Source Temp: 230°C (Keep lower than standard 250°C to prevent source fragmentation).

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–350.[1]

  • Solvent Delay: 3.0 min (Adjust based on solvent).

Method B: Derivatization via Carbonyl Reduction (Validation Standard)

Use this method for quantitative validation.[1] Reducing the ketone to an alcohol prevents the retro-Mannich reaction, stabilizing the molecule.

Reagents:

  • Sodium Borohydride (NaBH4)[1]

  • Methanol (HPLC Grade)[1]

Protocol:

  • Dissolution: Dissolve 10 mg of sample in 5 mL Methanol.

  • Reaction: Add 5 mg solid NaBH4.

  • Incubation: Vortex and let stand at room temperature for 15 minutes. (Bubbling indicates hydrogen evolution).[1]

  • Quench: Add 1 mL water, then extract with 2 mL Dichloromethane (DCM).

  • Analysis: Inject the DCM layer.[1] The target analyte is now 1-phenyl-2-methyl-3-(dimethylamino)propan-1-ol .[1]

Results & Discussion

Mass Spectral Interpretation

The mass spectrum of the parent compound (Method A) is dominated by amine-initiated alpha-cleavage.[1]

Table 1: Key Diagnostic Ions (EI, 70eV)

m/z (Ion)IdentityInterpretation
58

Base Peak (100%). Characteristic of dimethylamino groups.[1] Formed by

-cleavage adjacent to the nitrogen.[1]
105

Benzoyl ion.[1] Indicates the intact ketone moiety.
77

Phenyl cation.
191

Molecular ion.[1] Very weak or absent due to facile fragmentation.
148

Artifact Warning: If this peak is the major component, thermal degradation has occurred (loss of the amine group).
Chromatographic Performance
  • Tailing: As a basic amine, the analyte will tail on active columns. Use columns with "Base Deactivated" technology (e.g., DB-5MS UI or Rxi-5Sil MS).[1]

  • Ghost Peaks: Appearance of a peak at Retention Time (RT) earlier than the parent, matching the spectrum of 2-methylpropiophenone, confirms dirty liner or excessive inlet temperature.

Analytical Decision Workflow

Follow this logic gate to select the correct method for your sample matrix.

Workflow Start Start: Sample Analysis Decision Is Quantification Required? Start->Decision Screening Method A: Direct Injection (Cold Inlet/PTV) Decision->Screening No (Qualitative) Validation Method B: Derivatization (NaBH4 Reduction) Decision->Validation Yes (Strict Quant) Check Check m/z 148 vs m/z 58 ratio Screening->Check Pass Ratio < 5% (Pass) Check->Pass Fail Ratio > 5% (Degradation) Check->Fail Fail->Validation Switch Method

Figure 2: Method selection workflow based on quantification needs and system suitability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1] Retrieved January 28, 2026 from [Link]

  • Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry.[1] Journal of Chromatography A, 844(1-2), 1-22.[1] (Foundational text on inlet degradation).

  • Agilent Technologies. Optimizing Splitless Injections for Trace Analysis.[1] Application Note 5988-9944EN.[1] Retrieved from [Link]

Sources

Role of 3-Dimethylamino-2-Methylpropiophenone in surface-initiated photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Dimethylamino-2-Methylpropiophenone in Surface-Initiated Photopolymerization

Part 1: Executive Summary & Chemical Logic

3-Dimethylamino-2-Methylpropiophenone (henceforth 3-DMA-2-MPP ) is a


-amino ketone (Mannich base).[1] Unlike the ubiquitous 

-amino ketones (e.g., Irgacure 907) which function as Type I cleavable photoinitiators, 3-DMA-2-MPP primarily functions as a Type II Co-Initiator (Amine Synergist) .[1]

In Surface-Initiated Photopolymerization (SIP), particularly when using surface-tethered sensitizers like Benzophenone (BP) or Thioxanthone (TX), 3-DMA-2-MPP plays two critical roles:

  • Hydrogen Donor: It donates a hydrogen atom to the excited triplet state of the sensitizer via electron transfer, generating the initiating amino-alkyl radical.[1]

  • Oxygen Scavenger: It mitigates oxygen inhibition—a notorious failure mode in thin-film SIP—by consuming peroxy radicals via a cyclic regeneration mechanism.[1]

Technical Distinction (Crucial): Researchers often confuse this molecule with 2-Dimethylamino-2-methyl-1-phenylpropan-1-one (Irgacure 907).[1]

  • Irgacure 907 (

    
    -amino):  Type I (Homolytic Cleavage).[1]
    
  • 3-DMA-2-MPP (

    
    -amino):  Type II (Hydrogen Abstraction/Electron Transfer).[1]
    
  • Implication: You must use a photosensitizer (e.g., Benzophenone) in conjunction with 3-DMA-2-MPP.[1] It will not initiate efficiently alone under standard UV curing conditions.[1]

Part 2: Mechanistic Pathway

The efficiency of 3-DMA-2-MPP relies on the presence of abstractable hydrogens on the methyl groups attached to the nitrogen, or the


-carbon relative to the nitrogen.[1]
Mechanism of Action (Type II Initiation)
  • Excitation: Surface-bound Sensitizer (S) absorbs UV light

    
     Singlet (
    
    
    
    )
    
    
    Triplet (
    
    
    ).[1]
  • Exciplex Formation:

    
     interacts with 3-DMA-2-MPP (Amine, A).[1]
    
  • Electron/Proton Transfer: An electron is transferred from N to S, followed by proton transfer.[1]

  • Radical Generation:

    • The Sensitizer becomes a Ketyl radical (usually inactive for initiation due to steric bulk/stability).[1]

    • The 3-DMA-2-MPP becomes an

      
      -amino alkyl radical (A
      
      
      
      ).[1] This is the active species that initiates polymer chain growth from the surface. [1]
Pathway Visualization

TypeII_Mechanism Sensitizer Surface-Bound Sensitizer (S) Triplet Triplet State (³S*) Sensitizer->Triplet Excitation UV UV Light (hv) UV->Sensitizer Exciplex Exciplex [S...A]* Triplet->Exciplex + 3-DMA-2-MPP Amine 3-DMA-2-MPP (Amine Synergist) Amine->Exciplex RadicalPair Radical Pair (S-H• + A•) Exciplex->RadicalPair e- Transfer / H+ Transfer Initiation Polymer Chain Growth RadicalPair->Initiation A• Initiates Monomer O2_Scavenging O2 Scavenging (Prevents Inhibition) RadicalPair->O2_Scavenging Peroxy Radical Cycle

Figure 1: Type II Photoinitiation pathway utilizing 3-DMA-2-MPP as the hydrogen donor for a surface-bound sensitizer.[1]

Part 3: Experimental Protocol

Application: Grafting poly(methacrylic acid) (PMAA) brushes from a glass surface.[1] System: Benzophenone (Surface) + 3-DMA-2-MPP (Solution) + Methacrylic Acid (Monomer).[1]

Materials Required
ComponentSpecificationRole
Substrate Glass Slide / Silicon WaferBase material
Anchor 4-(3-Triethoxysilylpropoxy)benzophenoneSurface-tethered Sensitizer
Co-Initiator 3-Dimethylamino-2-Methylpropiophenone Amine Synergist (The Subject)
Monomer Methacrylic Acid (MAA)Polymer building block
Solvent Toluene (Silanization), Deionized Water/Ethanol (Polymerization)Reaction medium
Step-by-Step Methodology

1. Surface Functionalization (Immobilizing the Sensitizer)

  • Cleaning: Clean glass slides with Piranha solution (

    
     3:1) for 30 min. Warning: Piranha solution is explosive with organics.[1] Rinse with ultrapure water and dry under 
    
    
    
    .[1]
  • Silanization: Immerse slides in a 10 mM solution of benzophenone-silane in toluene.[1]

  • Incubation: Seal reaction vessel and incubate at room temperature for 12–24 hours.

  • Washing: Rinse vigorously with toluene, then ethanol, then water to remove unbound silane.[1] Cure at 100°C for 30 min to condense the silane network.[1]

2. Preparation of Monomer/Co-Initiator Solution

  • Monomer Stock: Prepare a 20 wt% solution of Methacrylic Acid (MAA) in deionized water.[1]

  • Co-Initiator Addition: Add 3-DMA-2-MPP to the monomer solution.[1]

    • Concentration: 10 mM to 50 mM.[1]

    • Note: If using the HCl salt of 3-DMA-2-MPP (common for stability), ensure the pH is adjusted > 7 using NaOH.[1] The amine must be in its free base form to effectively donate electrons.[1] If it is protonated (

      
      ), the lone pair is unavailable for electron transfer to the sensitizer.[1]
      
  • Degassing: Purge the solution with Argon or Nitrogen for 20 minutes. While 3-DMA-2-MPP helps fight oxygen inhibition, removing bulk oxygen is still best practice for SIP.[1]

3. Surface-Initiated Photopolymerization

  • Assembly: Place the functionalized glass slide into a reaction chamber (or sandwich with a spacer).

  • Injection: Inject the degassed Monomer + 3-DMA-2-MPP solution over the surface.[1]

  • Irradiation: Expose to UV light.[1]

    • Wavelength: 365 nm (matches Benzophenone absorption).[1]

    • Intensity: 5–20 mW/cm².[1]

    • Time: 10–60 minutes (depending on desired brush thickness).[1]

4. Post-Reaction Workup

  • Termination: Remove the slide and immediately wash with water/ethanol mixture.[1]

  • Soxhlet Extraction: (Optional but recommended) Perform Soxhlet extraction with ethanol for 12 hours to remove any physisorbed polymer formed in solution (due to trace free sensitizer or thermal initiation).[1]

  • Drying: Dry under a stream of Nitrogen.[1]

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Polymer Growth Protonated AmineEnsure pH of monomer solution is basic enough to keep 3-DMA-2-MPP as a free base.[1]
Low Grafting Density Oxygen InhibitionIncrease [3-DMA-2-MPP] concentration; improve inert gas purging.[1]
Solution Polymerization Chain Transfer to BulkReduce [3-DMA-2-MPP] slightly; ensure the sensitizer is strictly bound to the surface (wash slides better before polymerization).
Cloudy Solution Monomer/Amine Solubility3-DMA-2-MPP is hydrophobic in free base form.[1] Use a Water/Ethanol co-solvent if solubility issues arise.[1]
Advanced Note: The "Mannich Base" Instability

3-DMA-2-MPP is a Mannich base.[1] Under high heat or specific pH conditions, it can undergo elimination to form 2-methyl-1-phenyl-2-propen-1-one (a vinyl ketone monomer) and dimethylamine.[1]

  • Risk:[1] If this happens during storage, you may introduce unintended monomers.[1]

  • Benefit: In thermal curing, this is a feature.[1] In photopolymerization, ensure the solution is kept cool (< 30°C) to maintain its role strictly as a co-initiator.[1]

References

  • Chemical Identity & Structure: National Center for Biotechnology Information.[1] (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone. Retrieved from [Link]

  • Type II Photoinitiation Mechanisms: Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (General reference for Amine Synergist kinetics).

  • Surface-Initiated Polymerization Protocols: Prucker, O., & Rühe, J. (1998).[1] Mechanism of Radical Chain Polymerizations Initiated by Azo Compounds Covalently Bound to the Surface of Spherical Particles. Macromolecules. (Foundational text on SIP setups).

Sources

Experimental setup for UV curing with 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization & Optimization of 3-Dimethylamino-2-Methylpropiophenone in UV-Curable Acrylates

Executive Summary & Chemical Context

This guide details the experimental protocol for evaluating 3-Dimethylamino-2-Methylpropiophenone (referred to herein as 3-DMA-2-MPP ) within UV-curable formulations.

Unlike standard Type I photoinitiators (e.g.,


-hydroxyketones like HMPP) which undergo unimolecular cleavage, 3-DMA-2-MPP  is structurally a 

-aminoketone (Mannich base).[1][2] Its chemical architecture suggests two distinct potential mechanisms of action which this protocol is designed to elucidate:
  • Primary Mechanism (Synergist): Acting as a hydrogen donor (co-initiator) for Type II photoinitiators (e.g., Benzophenone) to combat oxygen inhibition.[1][2][3][4][5] The

    
    -methyl protons are kinetically favorable for abstraction.[2]
    
  • Secondary Mechanism (Latent Type I): Potential for Norrish Type I cleavage or

    
    -elimination under high-energy UV exposure, though typically less efficient than 
    
    
    
    -amino ketones (like Irgacure 907).[1][2]

Critical Distinction: Do not confuse this molecule with 2-Hydroxy-2-methylpropiophenone (Darocur 1173) or 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (Irgacure 907).[2] 3-DMA-2-MPP is a distinct structural analog requiring specific formulation strategies.

Experimental Formulation Strategy

To scientifically validate the efficacy of 3-DMA-2-MPP, you must isolate its contribution to the polymerization rate (


) and final conversion (

).[2] We utilize a comparative ternary matrix .
Materials Required
  • Monomer Base: 1,6-Hexanediol diacrylate (HDDA) (Low viscosity, standard reactivity).[1][2]

  • Oligomer: Bisphenol A epoxy acrylate (e.g., Ebecryl 600) for film integrity.[1][2]

  • Photoinitiator (Type II Control): Benzophenone (BP).[1][2][5]

  • Test Compound: 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP).[1][2]

  • Reference Synergist: Methyldiethanolamine (MDEA) or EDB (Ethyl-4-dimethylaminobenzoate).[2]

Formulation Matrix (Table 1)
ComponentFormulation A (Control)Formulation B (Test - Type I Mode)Formulation C (Test - Synergist Mode)Formulation D (Reference)
HDDA / Epoxy Acrylate (70:30) 98.0 wt%98.0 wt%96.0 wt%96.0 wt%
Benzophenone (Type II) 2.0 wt%2.0 wt%2.0 wt%
3-DMA-2-MPP 2.0 wt% 2.0 wt%
MDEA (Ref Synergist) 2.0 wt%
Hypothesis Tested Baseline Type II efficiency (poor in air)Is 3-DMA-2-MPP a standalone PI?[1][2]Does 3-DMA-2-MPP accelerate BP curing?Efficacy vs. Industry Standard

Formulation Note: Ensure 3-DMA-2-MPP is fully dissolved. If turbidity occurs, mild heating (40°C) and sonication are recommended.[2] Aminoketones can be sensitive to acidic impurities; ensure monomers are acid-free.[2]

Experimental Setup & Hardware

The validity of kinetic data depends on controlling the photon flux and the atmosphere.[2]

A. Light Source Configuration
  • Source: Medium-pressure Mercury Arc Lamp (broadband) OR 395 nm UV-LED.

    • Recommendation: Use Mercury Arc for initial screening as Benzophenone absorbs strongly in the UVC/UVB range (250–300 nm), which LEDs may miss.[1][2]

  • Intensity: Calibrate to 100 mW/cm² at the sample surface using a radiometer (e.g., EIT Power Puck).

B. Atmosphere Control (The Oxygen Variable)

Since 3-DMA-2-MPP is likely an oxygen scavenger, you must run experiments in two environments:

  • Ambient Air: To test resistance to oxygen inhibition.[2]

  • Inert Nitrogen (

    
    ):  To measure intrinsic reactivity without 
    
    
    
    quenching.[2]

Analytical Protocols

Protocol A: Real-Time FTIR (RT-FTIR)

This is the gold standard for measuring the Degree of Conversion (DC) over time.[1][2]

  • Substrate: NaCl or KBr salt plates (transparent to IR).

  • Coating: Spin-coat the formulation to a thickness of 15–25

    
    .[2]
    
  • Beam Setup: Focus IR beam on the sample.[2] Set wavenumber range to 600–4000 cm⁻¹.[2]

  • Target Peak: Monitor the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ (or the deformation band at 1407 cm⁻¹). Avoid the carbonyl peak (1720 cm⁻¹) as it overlaps with the photoinitiator.[2]

  • Data Capture:

    • Start IR scan.[1][2]

    • Open UV shutter at

      
      .
      
    • Irradiate for 60s.[1][2][6]

    • Stop scan.[2]

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area before UV and
    
    
    is the peak area at time
    
    
    .[1][2]
Protocol B: Photo-DSC (Differential Scanning Calorimetry)

Measures the exotherm of polymerization (Heat Flow).[1][2]

  • Sample: 2–3 mg of resin in an open aluminum pan.

  • Reference: Empty aluminum pan.

  • Isotherm: Equilibrate at 25°C for 1 minute.

  • Exposure: Trigger UV light (connected via light guide).

  • Output: Integration of the heat flow peak (

    
    ) correlates directly to the number of double bonds reacted.[1][2]
    

Mechanistic Visualization

The following diagrams illustrate the experimental logic and the proposed chemical mechanism.

Diagram 1: Experimental Workflow

G cluster_cond Curing Conditions Start Raw Materials (HDDA, BP, 3-DMA-2-MPP) Mix Formulation Matrix (A, B, C, D) Start->Mix Coat Sample Prep (15µm Film on NaCl) Mix->Coat Air Ambient Air (O2 Inhibition) Coat->Air N2 Nitrogen Purge (Inert) Coat->N2 Analysis Real-Time FTIR (810 cm-1 decay) Air->Analysis N2->Analysis Result Kinetic Profile (Rp vs. Time) Analysis->Result

Caption: Workflow for isolating the oxygen scavenging efficiency of 3-DMA-2-MPP.

Diagram 2: Proposed Synergist Mechanism

Mechanism BP Benzophenone (BP) Ground State BP_Excited BP* (Triplet State) BP->BP_Excited Absorption UV UV Photon (hv) UV->BP Exciplex Exciplex Complex [BP* ... Amine] BP_Excited->Exciplex + 3-DMA-2-MPP Amine 3-DMA-2-MPP (H-Donor) Amine->Exciplex AminoRad Alpha-Amino Radical (ACTIVE INITIATOR) Amine->AminoRad Chain Transfer (Regeneration) Radicals Radical Generation Exciplex->Radicals e- / H+ Transfer Ketyl Ketyl Radical (Inactive) Radicals->Ketyl Radicals->AminoRad Peroxy Peroxy Radical (Dead Chain) AminoRad->Peroxy + O2 (Inhibition) Polymer Polymer Chain Growth AminoRad->Polymer Initiation O2 Oxygen (O2)

Caption: Mechanism of Type II initiation where 3-DMA-2-MPP acts as the H-donor and O2 scavenger.[1][2]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion in Air (Formulation C) Inufficient amine concentration or poor H-abstraction efficiency.[1][2]Increase 3-DMA-2-MPP to 3.0–5.0 wt%. Ensure surface is not "starved" of amine due to evaporation.[2]
Yellowing of Film Formation of conjugated imines or oxidation products (common with aromatic amines).[1][2]Reduce amine concentration.[1][2] Add optical brightener if aesthetic is critical.[2]
Phase Separation 3-DMA-2-MPP solubility limit reached in non-polar HDDA.Switch to more polar monomers like TPGDA or add a co-solvent (small % of acetone) for testing only.
No Cure in Formulation B (Test) Compound is not a Type I initiator.[1][2]Confirming Hypothesis: It requires a Type II partner (BP or ITX).[2]

References

  • Decker, C. (2002).[1][2] Kinetic Study and New Applications of UV Radiation Curing. Macromolecular Rapid Communications.

  • Fouassier, J. P., & Lalevée, J. (2014).[1][2] Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.[2] [2]

  • RadTech Europe. (2013).[2] Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings.

  • Sigma-Aldrich. (2023).[1][2] Photoinitiators: UV Absorption Spectra and Classification.

  • Davidson, R. S. (1993).[1][2] The Chemistry of Photoinitiators - Some Recent Developments. Journal of Photochemistry and Photobiology A: Chemistry. [2]

Sources

Use of 3-Dimethylamino-2-Methylpropiophenone in synthesizing organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Dimethylamino-2-Methylpropiophenone as a Masked


-Methylacrylophenone Synthon 

-Unsaturated Ketones[1]

Abstract

This technical guide details the utility of 3-Dimethylamino-2-methylpropiophenone Hydrochloride (CAS: 5400-92-0) as a stable, solid-state precursor for the reactive intermediate 2-methyl-1-phenylprop-2-en-1-one (


-methylacrylophenone).[1][2][3] While 

-unsaturated ketones are potent Michael acceptors, they are often prone to polymerization and degradation upon storage.[1][3] This guide provides validated protocols for using the Mannich base precursor to generate the reactive enone in situ, facilitating controlled Michael additions and heterocycle synthesis (e.g., Tolperisone scaffolds).[1]

Chemical Properties & Handling

The title compound is a


-aminoketone, classically synthesized via the Mannich reaction.[1][3][4][5] It serves as a "masked" synthon.[1][3]
PropertySpecification
IUPAC Name 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one HCl
Molecular Formula

Molecular Weight 227.73 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, ethanol; sparingly soluble in ether.[1][2][3]
Stability Hygroscopic.[1][3][6] Stable under ambient conditions but degrades to vinyl ketones above 100°C or in basic media.[3]
Hazards Toxic if swallowed. Irritant.[1][3][7][8] Precursor monitoring may apply in certain jurisdictions.[3]

Mechanism of Action: The Elimination-Addition Pathway[1][2][3][9]

The utility of this compound relies on a Retro-Mannich / Hofmann-like Elimination .[1][2][3] Under thermal stress or basic conditions, the dimethylamino group is eliminated, generating the reactive vinyl ketone (


-methylacrylophenone).[1][3] This intermediate immediately reacts with available nucleophiles.[1][3]

Key Advantage: This avoids the isolation of the unstable vinyl ketone, reducing polymerization side-products.[1][3]

ReactionPathway Precursor Mannich Base (HCl Salt) (Stable Storage Form) FreeBase Free Amine Base (Transient) Precursor->FreeBase Base Neutralization (NaOH/Na2CO3) Enone α-Methylacrylophenone (Reactive Intermediate) FreeBase->Enone Thermal Elimination (- HN(Me)2) Product Functionalized Adduct (Michael Product) Enone->Product Nucleophile (Nu-H) Michael Addition Polymer Polymerization (Side Reaction) Enone->Polymer No Nucleophile

Figure 1: Mechanistic pathway showing the activation of the Mannich base precursor and subsequent trapping by a nucleophile.[1][2][3]

Application Protocols

Protocol A: Synthesis of Tolperisone-Type Scaffolds (Transamination)

This protocol describes the substitution of the dimethylamine group with a piperidine ring, a key step in synthesizing muscle relaxants like Tolperisone.[1][3] This is technically an elimination-addition sequence, not a direct


 displacement.

Reagents:

  • 3-Dimethylamino-2-methylpropiophenone HCl (1.0 eq)[1][2][3]

  • Piperidine (1.2 eq)[1][2][3]

  • Solvent: Toluene or Isopropanol/Water mixture[1]

  • Base:

    
     (Catalytic amount if using free amine, 1.0 eq if using salt)[1][2][3]
    

Procedure:

  • Setup: Charge a round-bottom flask with 3-Dimethylamino-2-methylpropiophenone HCl (10 mmol) and Toluene (50 mL).

  • Basification: Add

    
     (12 mmol) and water (5 mL) to liberate the free base.[1][3] Stir for 15 minutes. Phase separate and keep the organic layer (containing the free Mannich base).[1]
    
  • Exchange Reaction: Add Piperidine (12 mmol) to the toluene solution.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Mechanistic Note: The heating promotes the elimination of dimethylamine (gas, bp 7°C), driving the equilibrium toward the enone.[1] The piperidine then attacks the enone.[3]

  • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the starting material spot.[1]

  • Workup: Cool to RT. Wash with water (

    
     mL) to remove salts and excess piperidine.[1][3]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo. The residue can be converted to the HCl salt by adding HCl/Ethanol for crystallization.[3]
    
Protocol B: General Michael Addition (Thiol/Amine Alkylation)

Use this protocol for attaching sensitive nucleophiles (e.g., thiols for bioconjugation or complex amines) to the phenylpropanone backbone.[1]

Reagents:

  • Precursor (1.0 eq)[1][2][3]

  • Nucleophile (Thiol/Amine) (1.1 eq)[1][2][3]

  • Solvent: 50% Ethanol/Water[1]

  • Base: Triethylamine (

    
    ) (2.0 eq)[1][2][3]
    

Procedure:

  • Dissolve the nucleophile in 50% Ethanol/Water.[1][3]

  • Add

    
     followed by 3-Dimethylamino-2-methylpropiophenone HCl.[1][2][3]
    
  • Stir at Room Temperature for 12–24 hours.

    • Note: In aqueous basic media, the elimination occurs at lower temperatures than in anhydrous toluene. The volatile dimethylamine escapes or remains in solution as a salt.

  • Quench: Acidify to pH 3 with 1N HCl to protonate the product amine (if applicable) or precipitate the thio-ether.

  • Purification: Recrystallize from Ethanol.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters should be verified.

MethodParameterExpected Observation
HPLC C18 Column, MeOH/Water (0.1% TFA)Starting Material: Early eluting (polar).[1][2][3] Enone Intermediate: Mid-eluting (UV active, transient).[1][3] Product: Late eluting (hydrophobic shift).[1][3]
1H NMR

, 400 MHz
Vinyl Signals: If elimination is incomplete, check for doublets at

5.8–6.2 ppm (characteristic of the enone). Methyl Group: The doublet at

~1.2 ppm (CH-CH3) confirms the integrity of the alpha-methyl backbone.[1][2][3]
IR ATRCarbonyl: Strong band at ~1680

(Aryl ketone).[1][2][3] Loss of N-Me: Disappearance of N-Me stretches if transamination occurred.[1][2][3]

Experimental Workflow Diagram

Workflow Start Start: Mannich Base HCl Step1 1. Basification (Liberate Free Base) Start->Step1 Step2 2. Thermal Elimination (Reflux in Toluene/EtOH) Step1->Step2 - HCl Step3 3. Nucleophilic Attack (Add Piperidine/Thiol) Step2->Step3 In-situ Enone Step4 4. Workup & Crystallization Step3->Step4 End Final Product (Tolperisone Analog) Step4->End

Figure 2: Step-by-step experimental workflow for the conversion of 3-Dimethylamino-2-methylpropiophenone.

References

  • Mannich, C. & Heilner, G. (1922).[1][3][6] "Über die Synthese von

    
    -Ketonbasen." Berichte der deutschen chemischen Gesellschaft. A foundational text describing the synthesis of 
    
    
    
    -aminoketones.[1][3][4]
  • Organic Syntheses. (1943).[1][3] "

    
    -Dimethylaminopropiophenone Hydrochloride."[1][2][3][7][8] Org.[1][3][6][9][10][11] Synth. 23, 30. Provides the standard protocol for handling and stability of propiophenone Mannich bases. 
    
  • Gáti, T. et al. (2014).[1][3] "Synthesis and mechanistic study of Tolperisone-type muscle relaxants." European Journal of Pharmaceutical Sciences. Details the specific use of the 2-methyl precursor in drug synthesis.

  • Roman, G. (2013).[1][3][12] "Mannich bases in medicinal chemistry and drug design."[3] European Journal of Medicinal Chemistry. Review of the elimination-addition mechanism.

Sources

Application Note: Preparation of 3-Dimethylamino-2-Methylpropiophenone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the preparation of high-stability stock solutions for 3-Dimethylamino-2-Methylpropiophenone (also known as 2-Methyl-3-(dimethylamino)propiophenone).[1]

Important Regulatory & Safety Notice: This compound is a Mannich base precursor structurally related to cathinone derivatives (e.g., Dimethylcathinone/Metamfepramone).[1] This protocol is intended strictly for legitimate research, forensic analysis, and toxicology applications . Users must verify compliance with all local regulations (e.g., DEA List I chemical controls in the US, or equivalent international standards) regarding the possession and handling of this substance.[1]

Executive Summary

3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2 for free base; CAS: 5400-92-0 for HCl salt) is a β-aminoketone formed via the Mannich reaction.[1] While chemically useful, Mannich bases exhibit inherent instability, specifically the tendency to undergo retro-Mannich degradation (deamination) under alkaline conditions or thermal stress, reverting to the corresponding vinyl ketone and amine.[1]

This protocol provides a self-validating method to prepare stable stock solutions, emphasizing pH control and solvent selection to prevent degradation during storage.[1]

Chemical Identity & Properties

PropertyDataNotes
Compound Name 3-Dimethylamino-2-Methylpropiophenone HClCommon commercial form
CAS Number 5400-92-0 (HCl Salt)91-03-2 (Free Base)
Molecular Weight 227.73 g/mol (HCl Salt)191.27 g/mol (Free Base)
Solubility (Water) High (>50 mg/mL)HCl salt is highly polar
Solubility (DMSO) High (>100 mM)Preferred for biological assays
Solubility (MeOH) HighPreferred for LC-MS stocks
Stability Concern Retro-Mannich ReactionTriggered by pH > 7.0 or Heat

Strategic Protocol Design (The "Why")

Solvent Selection Logic
  • Methanol (MeOH): The gold standard for LC-MS/GC-MS standards.[1] It evaporates easily for solvent exchanges and maintains the compound in a stable state at -20°C.[1]

  • Dimethyl Sulfoxide (DMSO): Best for biological assays (cell culture) due to low volatility and sterility maintenance.[1] However, DMSO is hygroscopic; water absorption can accelerate hydrolysis over months.[1]

  • Water: Feasible for the HCl salt, but aqueous solutions are more prone to microbial growth and spontaneous hydrolysis if the pH drifts.[1] Avoid for long-term storage (>1 month).

The Retro-Mannich Trap

The critical failure mode for this solution is pH.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="display ng-star-inserted">


Rule:  Never dissolve this compound in alkaline buffers (e.g., PBS pH 7.4) for stock storage. Always maintain stock solutions in slightly acidic or neutral organic solvents.[1]

Preparation Protocol (Standard: 10 mM in Methanol)

Target Concentration: 10 mM Volume: 10 mL Form: Hydrochloride Salt (MW: 227.73 g/mol )[1]

Equipment Required[1][2][3]
  • Analytical Balance (Readability 0.01 mg)

  • Class A Volumetric Flask (10 mL)[1]

  • Borosilicate Glass Vials (Amber, screw cap with PTFE liner)[1]

  • Syringe Filter (0.22 µm PTFE or PVDF)[1]

Step-by-Step Procedure
  • Calculations: To prepare 10 mL of a 10 mM solution: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    
    
    
    [2]
  • Weighing:

    • Tare a clean, dry weighing boat.[1]

    • Weigh 22.77 mg ± 0.1 mg of the HCl salt.[1]

    • Note: If using the Free Base (liquid), weigh 19.13 mg or pipette based on density (0.982 g/mL), though weighing is more precise.[1]

  • Dissolution:

    • Transfer the solid quantitatively to the 10 mL volumetric flask.

    • Add approximately 8 mL of HPLC-grade Methanol .

    • Swirl gently.[1] If needed, sonicate for 30 seconds. The HCl salt should dissolve rapidly.[1]

    • Checkpoint: Inspect for floating particulates.[1] The solution must be crystal clear.

  • Volume Adjustment:

    • Dilute to the mark with Methanol.[1] Invert the flask 10 times to mix.

  • Filtration (Sterility/Purity):

    • Although the solute is dissolved, filter the stock through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any insoluble dust or packing fibers.[1]

  • Aliquoting & Storage:

    • Divide into 1 mL aliquots in amber vials.

    • Label: Name, Conc (10 mM), Solvent (MeOH), Date, Operator.

    • Store: -20°C (Stable for 6-12 months).

Quality Control & Validation

Before using the stock in critical assays, validate its integrity.[1]

  • Visual Inspection: Solution must be colorless and free of precipitate.[1] Yellowing indicates oxidation or amine degradation.[1]

  • LC-MS Verification:

    • Run a dilute sample (e.g., 1 µM).[1]

    • Target Ion: [M+H]+ = 192.14 m/z (for the cation).[1]

    • Impurity Check: Look for the vinyl ketone peak (loss of 45 Da, dimethylamine).[1]

Process Visualization

The following diagram illustrates the decision logic and workflow for preparing the stock solution, ensuring the correct solvent is chosen based on the downstream application.

StockPreparation Start Start: 3-Dimethylamino-2-Methylpropiophenone FormCheck Check Form: HCl Salt or Free Base? Start->FormCheck CalcHCl HCl Salt (Solid) Use MW ~227.73 FormCheck->CalcHCl HCl Salt CalcBase Free Base (Liquid/Solid) Use MW ~191.27 FormCheck->CalcBase Free Base AppCheck Application? CalcHCl->AppCheck CalcBase->AppCheck SolventMeOH Analytical (LC-MS/GC) Solvent: Methanol AppCheck->SolventMeOH Chromatography SolventDMSO Bio-Assay (Cell Culture) Solvent: DMSO AppCheck->SolventDMSO Biology SolventWater Immediate Aqueous Use Solvent: Water (Acidified) AppCheck->SolventWater Short-term Dissolve Dissolve & Vortex (Avoid Heat) SolventMeOH->Dissolve SolventDMSO->Dissolve SolventWater->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Store Storage: -20°C Amber Vial Filter->Store

Figure 1: Decision tree for solvent selection and preparation workflow based on chemical form and intended application.[1]

References

  • Santa Cruz Biotechnology. 3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) Product Data.[1] Retrieved from [1]

  • PubChem. Compound Summary: 3-(Dimethylamino)-2-methylpropiophenone.[1] National Library of Medicine.[1][3] Retrieved from [1]

  • Sigma-Aldrich. 3-(Dimethylamino)-2-methylpropiophenone hydrochloride Product Sheet.[1] Retrieved from [1]

  • Blicke, F. F. (1942).[1] The Mannich Reaction.[1][2][4][5][6][7] Organic Reactions, 1, 303-341.[1] (Classic reference on the instability and retro-Mannich pathways of beta-aminoketones).

Sources

Application Note: 3-Dimethylamino-2-Methylpropiophenone as a Tertiary Amine Co-Initiator in Dental Resins

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals investigating novel co-initiator systems in dental restorative materials. It focuses on the experimental evaluation of 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) , a tertiary amine Mannich base, as a synergist in Type II photoinitiation systems.

Executive Summary & Scientific Rationale

In light-cured dental composites, the photoinitiation system is critical for determining the Degree of Conversion (DC), mechanical properties, and biocompatibility. The industry standard involves a Type II photoinitiator system utilizing Camphorquinone (CQ) as the photosensitizer and a tertiary amine as a co-initiator (hydrogen donor).

Common amines like EDMAB (Ethyl-4-(dimethylamino)benzoate) and DMAEMA (2-(Dimethylamino)ethyl methacrylate) are effective but suffer from issues regarding leaching, toxicity, and color stability.

3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) presents a unique structural candidate for investigation:

  • Structural Class: It is a

    
    -amino ketone (Mannich base). Unlike 
    
    
    
    -amino ketones (Type I initiators), this structure suggests utility as a hydrogen-donating synergist for CQ.
  • Reactivity Potential: The steric environment of the amine, adjacent to a methyl-substituted carbon, may offer tunable reaction kinetics, potentially reducing polymerization shrinkage stress compared to linear amines.

  • Chemical Stability: Mannich bases often exhibit distinct thermal stability profiles, which is crucial for shelf-life.

Compliance Warning: Researchers must note that 3-DMA-2-MPP is chemically structurally related to precursors of certain controlled substances (e.g., Isomethadone). Strict adherence to laboratory compliance, chain-of-custody documentation, and regulatory verification is mandatory before procurement.

Mechanism of Action

The primary application of 3-DMA-2-MPP in this context is as an electron/proton donor in a Norrish Type II reaction.

  • Excitation: Blue light (

    
     nm) excites Camphorquinone (CQ) from the ground state to the excited singlet state (
    
    
    
    ), which undergoes intersystem crossing to the triplet state (
    
    
    ).
  • Exciplex Formation: The tertiary amine nitrogen of 3-DMA-2-MPP interacts with the excited carbonyl of

    
     to form an exciplex.
    
  • Radical Generation: A hydrogen atom is abstracted from the alkyl group adjacent to the amine nitrogen of 3-DMA-2-MPP. This generates an aminoalkyl radical (the active initiating species) and a ketyl radical (inactive).

  • Propagation: The aminoalkyl radical attacks the methacrylate double bonds (BisGMA/TEGDMA), initiating polymerization.

Visualization: Photoinitiation Pathway

Photoinitiation Light Blue Light (468 nm) CQ Camphorquinone (Ground State) Light->CQ Irradiation CQ_Star Excited Triplet (^3CQ*) CQ->CQ_Star Intersystem Crossing Exciplex [CQ...Amine] Exciplex CQ_Star->Exciplex Collision Amine 3-DMA-2-MPP (Co-Initiator) Amine->Exciplex Electron Donor Radical Aminoalkyl Radical (Active Initiator) Exciplex->Radical H-Abstraction Polymer Crosslinked Polymer Network Radical->Polymer Methacrylate Attack

Caption: Figure 1. Mechanism of radical generation using 3-DMA-2-MPP as a synergist for Camphorquinone.

Experimental Protocol: Resin Formulation & Characterization

Objective: To formulate a dental resin matrix using 3-DMA-2-MPP and compare its curing efficiency against a standard EDMAB control.

A. Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Monomers: BisGMA (Bisphenol A-glycidyl methacrylate), TEGDMA (Triethylene glycol dimethacrylate).

  • Photoinitiator: Camphorquinone (CQ).[1][2][3]

  • Co-Initiators:

    • Experimental: 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP).

    • Control: Ethyl-4-(dimethylamino)benzoate (EDMAB).[2][3]

  • Equipment: FTIR Spectrometer (ATR accessory), LED Curing Light (e.g., Valo, >1000 mW/cm²), Universal Testing Machine (Instron).

B. Formulation Protocol
  • Resin Matrix Preparation:

    • Mix BisGMA and TEGDMA in a 70:30 wt% ratio .

    • Stir magnetically at 50°C for 1 hour to ensure homogeneity.

    • Note: BisGMA is highly viscous; heating is essential for accurate measuring.

  • Initiator System Incorporation:

    • Divide the resin matrix into two batches (Batch A and Batch B).

    • Batch A (Control): Add 0.5 wt% CQ and 1.0 wt% EDMAB .

    • Batch B (Experimental): Add 0.5 wt% CQ and 1.0 wt% 3-DMA-2-MPP .

    • Molar Equivalent Adjustment: For precise kinetic comparison, calculate the molar equivalent of 3-DMA-2-MPP to match the amine functional group concentration of the EDMAB control.

      • MW EDMAB: ~193.24 g/mol

      • MW 3-DMA-2-MPP: ~191.27 g/mol

      • Insight: The molecular weights are very similar, so 1:1 wt% is a valid initial approximation.

  • Mixing:

    • Mix both batches in amber glass vials (to prevent premature curing) using a centrifugal mixer (e.g., SpeedMixer) at 2000 rpm for 2 minutes.

    • Vacuum degas for 10 minutes to remove air bubbles.

C. Characterization Workflows
Experiment 1: Degree of Conversion (DC) via FTIR

Rationale: Determines how effectively the amine accelerates the double-bond conversion.

  • Place a small drop of uncured resin on the ATR crystal.

  • Acquire the absorbance spectrum (Uncured). Focus on the aliphatic C=C peak at 1638 cm⁻¹ and the aromatic internal standard peak at 1608 cm⁻¹ .

  • Cure the sample directly on the crystal using the LED light for 40 seconds (distance: 0 mm).

  • Acquire the spectrum immediately after curing (Cured).

  • Calculation:

    
    [1]
    
Experiment 2: Flexural Strength (ISO 4049)

Rationale: Validates if the polymer network formed is mechanically sound.

  • Fabricate bar specimens (

    
     mm) using a stainless steel mold.
    
  • Photo-activate overlapping sections for 40s each.

  • Store specimens in distilled water at 37°C for 24 hours.

  • Perform a 3-point bend test on a Universal Testing Machine (Crosshead speed: 0.75 mm/min).

Data Presentation & Analysis

When analyzing results, structure your data to compare the experimental amine against the industry standard.

Table 1: Comparative Metrics Template

MetricControl (EDMAB)Experimental (3-DMA-2-MPP)Target Threshold
Degree of Conversion (%) ~60 - 70%TBD > 55% (Clinical Min)
Flexural Strength (MPa) ~90 - 120 MPaTBD > 80 MPa (ISO 4049)
Water Sorption (µg/mm³) < 40TBD < 40
Color Stability (

)
BaselineTBD Low Yellowing
Troubleshooting & Optimization
  • Low DC? The steric bulk of the propiophenone group might hinder the approach of the amine to the excited CQ. Solution: Increase the concentration of 3-DMA-2-MPP to 1.5 wt% or use a secondary iodonium salt (e.g., DPIHP) to create a three-component system.

  • Yellowing? Aromatic amines often oxidize to colored byproducts. If 3-DMA-2-MPP causes excessive yellowing, consider it only for posterior composites or dark shades.

References

  • Salz, U., et al. (2011). Initiator systems for light-curing dental materials.[4][5][6]

    • Context: foundational review of Type I and Type II photoinitiators.[7]

  • Leprince, J. G., et al. (2013). Progress in dimethacrylate-based dental composite technology and curing efficiency.

    • Context: Discussion on polymerization kinetics and the role of amine co-initi
  • Liu, Y., et al. (2017). Probing the Dual Function of a Novel Tertiary Amine Compound in Dentin Adhesive Formulations.

    • Context: Methodology for evaluating novel amine co-initiators (TUMA)
  • PubChem. (n.d.). 3-(Dimethylamino)-2-methylpropiophenone Compound Summary.

    • Context: Chemical structure and physical property verification.[1][2][3]

Sources

Troubleshooting & Optimization

Troubleshooting low photopolymerization efficiency with 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the complex challenges of photopolymerizing formulations containing 3-Dimethylamino-2-Methylpropiophenone .

Given the specific nature of this molecule (a Mannich base and pharmaceutical intermediate for drugs like Tolperisone), this guide addresses two distinct scenarios:

  • Interference: You are encapsulating this molecule (as an API) and it is inhibiting the cure.

  • Misapplication: You are attempting to use this molecule as a photoinitiator or synergist, and efficiency is low due to structural limitations.

Executive Summary

Low photopolymerization efficiency in systems containing 3-Dimethylamino-2-Methylpropiophenone (DDMP) is typically caused by one of three factors: Competitive UV Absorption (Inner Filter Effect) , Radical Recombination (Retardation) , or Inefficient Radical Generation (if used as an initiator).[1]

DDMP is a beta-amino ketone (Mannich base).[1] Unlike alpha-amino ketones (e.g., Irgacure 907/369) which are highly efficient Type I photoinitiators, beta-amino ketones possess a methylene spacer that prevents the rapid


-cleavage required for efficient initiation.[1] Furthermore, as a tertiary amine, it acts as a potent chain transfer agent, which can be beneficial for oxygen scavenging but detrimental if the resulting radical is too stable to propagate the polymer chain.

Part 1: Diagnostic Workflow

Before adjusting your formulation, determine the root cause using this decision matrix.

TroubleshootingFlow Start START: Low Efficiency Observed CheckRole Q1: What is the role of DDMP? Start->CheckRole RoleAPI Role: Active Ingredient (API) (Encapsulation) CheckRole->RoleAPI RolePI Role: Photoinitiator/Synergist CheckRole->RolePI CheckSpectrum Q2: Check UV-Vis Spectrum Does DDMP absorb at curing wavelength? RoleAPI->CheckSpectrum Inefficient Issue: Structural Inefficiency (Beta-cleavage is slow) RolePI->Inefficient YesAbsorb Issue: Inner Filter Effect (Competitive Absorption) CheckSpectrum->YesAbsorb High Overlap NoAbsorb Issue: Radical Quenching (Chain Transfer) CheckSpectrum->NoAbsorb Low Overlap Sol_RedShift SOL: Red-Shift PI (TPO/BAPO) or Increase Intensity YesAbsorb->Sol_RedShift Sol_Type1 SOL: Switch to Type I PI Reduce Amine/PI Ratio NoAbsorb->Sol_Type1 Sol_Replace SOL: Use Standard Alpha-Amino Ketone (e.g., Irgacure 369) Inefficient->Sol_Replace

Figure 1: Diagnostic logic for identifying the cause of polymerization failure.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: The "Inner Filter" Effect (Competitive Absorption)

Symptom: The surface cures, but the bottom of the sample remains liquid (poor depth of cure). Context: You are loading DDMP as a drug into a hydrogel or resin.

Q: Why is the presence of DDMP preventing my photoinitiator from working? A: DDMP contains a propiophenone backbone (phenyl ketone), which absorbs UV light strongly in the UVC and UVB regions (240–290 nm) with a tail extending into the UVA. If you are using a standard photoinitiator like Irgacure 2959 (peak abs ~280 nm) or Benzophenone , the DDMP molecules are likely absorbing the photons before they reach your photoinitiator. This is known as the Inner Filter Effect . The drug acts as a "sunscreen" for the resin.

Protocol: The Optical Density Check

  • Prepare a solution of DDMP at the exact concentration used in your formulation (in solvent).

  • Measure the Absorbance (A) at your light source's peak wavelength (e.g., 365 nm or 405 nm).[1]

  • Rule of Thumb: If A > 0.4 at the curing wavelength for your sample thickness, light penetration will drop by >60%, causing cure failure at depth.

Solution:

  • Red-Shift the System: Switch to a photoinitiator that absorbs where DDMP is transparent. DDMP has minimal absorption above 350 nm.

    • Recommendation: Use TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO , which absorb at 385–420 nm (visible/near-UV).[1]

  • Bleaching Initiators: Use initiators that "photobleach" (become transparent upon reacting), allowing light to penetrate deeper over time.[1]

Scenario B: Radical Quenching & Amine Interference

Symptom: The reaction is slow, or the molecular weight is lower than expected, even with good light penetration.

Q: Can the amine group in DDMP interfere with radical propagation? A: Yes. The tertiary amine in DDMP is an active hydrogen donor.

  • Mechanism: The propagating radical (Polymer[2]•) abstracts a hydrogen from the alpha-carbon of the DDMP amine.

  • The Problem: This creates a radical on the DDMP molecule (DDMP•). If the DDMP• radical is stable (due to resonance with the phenyl ring) and sterically hindered, it may not re-initiate a new monomer chain. This effectively terminates the polymerization (Retardation).

Data Comparison: Amine Effects

Feature Standard Amine Synergist (e.g., EDB) DDMP (Your Molecule) Impact on Cure
Structure Sterically accessible Sterically hindered (Beta-branched) Slower kinetics
Radical Stability Moderate (Re-initiates well) High (Potential termination) Lower Molecular Weight

| pKa (Basicity) | ~9-10 | ~9-10 | Can destabilize acid monomers |[1]

Solution:

  • Increase Light Intensity: Overwhelm the quenching effect by generating a higher flux of primary radicals.

  • Switch to Type I Initiators: Type II initiators (Benzophenone/Thioxanthone) require hydrogen abstraction and are most sensitive to amine interference.[1] Type I (Cleavage) initiators are more robust.[1]

  • Acidification (Caution): If compatible with your drug, slightly lowering the pH can protonate the amine, reducing its ability to donate electrons/hydrogen, though this changes the drug's solubility.

Scenario C: Thermal Instability (The "Retro-Mannich" Risk)

Symptom: Bubbles appear in the resin, or the formulation smells of amine after curing.

Q: My sample heats up during curing and degrades. What is happening? A: Photopolymerization is exothermic. DDMP is a Mannich base. Mannich bases are susceptible to the Retro-Mannich reaction at elevated temperatures, decomposing back into the ketone (propiophenone derivative), formaldehyde, and dimethylamine (gas).[1]

  • Consequence: The release of dimethylamine gas causes bubbles/voids. The breakdown of the drug compromises the assay.

Protocol: Thermal Management

  • Pulsed Curing: Do not use continuous irradiation. Use 1-second pulses with 1-second off-intervals to dissipate heat.[1]

  • Cold Plate: Perform the polymerization on a cooled stage (4°C) to prevent the exotherm from triggering the retro-Mannich degradation.

Part 3: Experimental Validation Protocols

Use these standardized tests to validate your solution.

The Inert Atmosphere Test (Oxygen vs. Quenching)

To determine if the amine is helping (scavenging O2) or hurting (quenching radicals).[1]

  • Step 1: Cure Formulation A (with DDMP) in ambient air.[1] Measure conversion (FTIR).[1][3]

  • Step 2: Cure Formulation A inside a nitrogen glovebox or sandwiched between glass slides (anaerobic).[1]

  • Analysis:

    • If cure improves significantly in N2: The DDMP was not effectively scavenging oxygen, and oxygen inhibition was the primary failure mode.

    • If cure remains poor in N2: The DDMP is chemically quenching the radicals or blocking light. Proceed to the "Optical Density Check."

Real-Time FTIR Monitoring (Conversion Kinetics)

Monitor the disappearance of the C=C acrylate peak (810 cm⁻¹ or 1635 cm⁻¹) in real-time.

  • Setup: ATR-FTIR with UV light guide.

  • Procedure:

    • Record spectra of Resin + PI (Control).[1]

    • Record spectra of Resin + PI + DDMP (Test).[1]

  • Interpretation:

    • Long Induction Period: Indicates Oxygen inhibition or inhibitor presence.

    • Low Slope (Rate): Indicates retardation (Chain transfer to DDMP).[1]

    • Low Final Plateau: Indicates vitrification or light blockage (Inner filter).[1]

References

  • RadTech International. (2022).[1] Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech 2022 Conference Proceedings. [Link]

  • National Institutes of Health (NIH). (2020).[1] A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations. PubMed Central. [Link]

  • PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. PCI Mag. [Link]

  • ResearchGate. (2017).[1] Oxygen inhibition of photopolymerization processes and methods of its suppression. Polymer. [Link]

Sources

Optimizing 3-Dimethylamino-2-Methylpropiophenone concentration for faster curing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-Dimethylamino-2-Methylpropiophenone for Curing Applications

Subject: Acceleration & Optimization of Curing Kinetics using 3-Dimethylamino-2-Methylpropiophenone (Mannich Base Accelerator) Document ID: TSC-OPT-2024-05 Audience: Polymer Chemists, Formulation Scientists, Drug Delivery Engineers[1][2]

Core Mechanism: The "Why" Behind the Protocol

3-Dimethylamino-2-Methylpropiophenone is a tertiary amine Mannich base.[1][2] While often utilized as a pharmaceutical intermediate (e.g., for Tolperisone), in polymer chemistry, it functions as a catalytic accelerator for epoxy resins or as an amine synergist in UV-curable acrylate systems.[1][2]

Its efficacy relies on the lone pair of electrons on the tertiary nitrogen atom. In thermal curing (epoxy/anhydride or epoxy/amine), it lowers the activation energy (


) of the ring-opening reaction.[1] In UV curing, it acts as an oxygen scavenger and hydrogen donor, mitigating oxygen inhibition.
Mechanism of Action (Thermal Epoxy Acceleration)

The molecule initiates anionic polymerization or facilitates the proton transfer in the curing lattice.

CuringMechanism Amine 3-Dimethylamino-2- Methylpropiophenone (Tertiary Amine) Epoxy Epoxide Ring (Resin) Amine->Epoxy Nucleophilic Attack Complex Zwitterionic Intermediate Epoxy->Complex Ring Opening Alkoxide Alkoxide Ion (Active Species) Complex->Alkoxide Propagation Alkoxide->Epoxy Catalytic Cycle (Amine Regenerated) Crosslink Polymer Network (Cured Matrix) Alkoxide->Crosslink Chain Extension

Figure 1: Catalytic cycle of tertiary amine acceleration in epoxy ring opening.[1][2] The amine facilitates the formation of the alkoxide ion, which propagates the cure.

Troubleshooting Center: Diagnostics & Solutions

Use this matrix to diagnose issues related to the concentration of 3-Dimethylamino-2-Methylpropiophenone.

SymptomProbable CauseTechnical ExplanationCorrective Action
Runaway Exotherm (Smoking/Cracking) Concentration Too High The catalytic chain reaction is proceeding faster than heat can dissipate.[1][2] High localized

buildup causes stress cracking.[1][2]
Reduce loading by 25-50%. Switch to a larger surface-area-to-volume mold for heat dissipation.
Tacky/Greasy Surface (Amine Blush) High Humidity / CO₂ Reaction The amine moiety reacts with atmospheric CO₂ and moisture to form carbamates (blush) instead of catalyzing the cure.Increase cure temp to >40°C. Reduce humidity (<40% RH). Verify the molecule is not in HCl salt form (must be free base).
Yellowing of Final Product Oxidation Tertiary amines are prone to forming N-oxide chromophores upon UV or thermal exposure.[1][2]Add antioxidant (e.g., BHT) at 0.1%.[1][2] Reduce accelerator concentration to the minimum effective dose (Critical Curing Concentration).
Inconsistent Gel Times Salt vs. Free Base Using the Hydrochloride (HCl) salt form instead of the free base. The salt is catalytically inactive in non-aqueous systems.Neutralize the salt with aqueous NaOH and extract the free amine oil before adding to the resin.

Optimization Protocol: Determination of Critical Curing Concentration (CCC)

Do not rely on "standard" 1-3% loadings.[1][2] The reactivity of Mannich bases varies by resin type. Follow this Design of Experiments (DoE) to find the optimal balance between cure speed and mechanical integrity.

Phase 1: The Gel Time Screen (Kinetic Sweep)

Objective: Determine the concentration window where curing occurs within acceptable processing limits.

Materials:

  • Base Resin (e.g., DGEBA Epoxy or Urethane Acrylate)

  • 3-Dimethylamino-2-Methylpropiophenone (Free Base)[1][2]

  • Timer & Thermocouple[1][2]

Workflow:

  • Prepare 4 samples (20g each) with accelerator concentrations: 0.5 wt%, 1.0 wt%, 2.0 wt%, 5.0 wt% .

  • Mix mechanically for 2 minutes (avoid air entrainment).

  • Place in a temperature-controlled bath (e.g., 25°C or 60°C).

  • Record Gel Time (point where material stops flowing) and Peak Exotherm Temperature .[1][2]

Data Interpretation Table:

Concentration (wt%)Gel Time (min)Peak Exotherm (°C)Status
0.5%> 24035°CUnder-cured (Too slow)
1.0%4565°COptimal Window
2.0%12110°CFast Cure (Risk of brittleness)
5.0%3>180°CRunaway (Unsafe/Degradation)
Phase 2: Thermal & Mechanical Validation

Once the "Optimal Window" is identified (e.g., 1.0%), run a validation curve to ensure the glass transition temperature (


) is fully developed.

OptimizationLogic Start Select Candidate Concentration (e.g. 1.0%) DSC Run DSC Analysis (Differential Scanning Calorimetry) Start->DSC CheckTg Check Tg & Residual Enthalpy DSC->CheckTg Pass Full Cure Achieved (Proceed to Mechanical Testing) CheckTg->Pass Tg > Target Fail Low Tg / High Residual Cure CheckTg->Fail Tg < Target Action1 Increase Temp or Time Fail->Action1 Kinetic limit? Action2 Increase Concentration (Step +0.2%) Fail->Action2 Diffusion limit?

Figure 2: Decision tree for validating the curing concentration using thermal analysis.

Frequently Asked Questions (FAQs)

Q: Can I use the Hydrochloride (HCl) salt form of this chemical? A: No. The HCl salt (CAS 5400-92-0) is a solid commonly sold for pharmaceutical synthesis.[1][2] For polymer curing, the nitrogen lone pair must be free. You must convert the salt to the Free Base (an oil) using a basic extraction (NaOH/DCM) before use, or the curing will be inhibited.

Q: How does this compare to DMP-30 (Tris-DMP)? A: 3-Dimethylamino-2-Methylpropiophenone is generally less reactive than DMP-30 due to the steric bulk of the propiophenone group and the lack of hydroxyl groups on the immediate structure (unlike the phenol in DMP-30).[1][2] This makes it excellent for applications requiring longer pot life or lower exotherms.[1][2]

Q: Is this suitable for UV LED curing? A: Yes, but only as a synergist.[1][2] It absorbs in the UVB/UVC range. For LED (365-405nm) curing, it must be paired with a primary photoinitiator (like TPO or BAPO).[1][2] It will accelerate surface cure by mitigating oxygen inhibition.[1][2]

References

  • PubChem. (2024).[1][2] 3-(Dimethylamino)-2-methylpropiophenone Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents. [Link]

  • Huntsman Advanced Materials. (2020).[1][2] Epoxy Curing Agents and Accelerators: Mechanism and Selection. [Link](General reference for tertiary amine curing mechanisms).

  • Macromolecules. (1991).[1][2][3] Mechanism and Kinetics of Epoxy-Amine Cure. American Chemical Society.[1][2] [Link]

Sources

How to avoid side reactions with 3-Dimethylamino-2-Methylpropiophenone in experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-Dimethylamino-2-Methylpropiophenone (and its hydrochloride salt). This guide prioritizes the mitigation of the Retro-Mannich reaction , the primary instability pathway for this compound class.

Status: Operational | Topic: Stability & Side Reaction Mitigation Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

Core Chemistry & Critical Alert

The "Retro-Mannich" Threat

The primary stability challenge with 3-Dimethylamino-2-Methylpropiophenone (a


-aminoketone, or Mannich base) is its reversibility.[1] Under specific conditions—particularly low acidity, moisture, or heat—the compound undergoes a Retro-Mannich reaction .[1]

This eliminates the amine (dimethylamine) and generates a reactive


-unsaturated ketone (vinyl ketone) .[1] This byproduct is toxic, highly reactive, and prone to rapid polymerization, turning your white crystalline product into a yellow/brown gum.
Mechanism of Degradation

The following diagram illustrates the degradation pathway you must prevent.

RetroMannich Salt Mannich Base HCl (Stable Storage Form) FreeBase Mannich Free Base (Transient Species) Salt->FreeBase pH > 4.0 Deprotonation FreeBase->Salt Excess HCl Enone Vinyl Ketone (Toxic Enone) FreeBase->Enone Retro-Mannich (Heat/Base) Amine Dimethylamine ( volatile) FreeBase->Amine Polymer Polymerized Gum (Irreversible Degradation) Enone->Polymer Polymerization

Figure 1: The Retro-Mannich degradation pathway.[1] The critical control point is maintaining the protonated salt form to prevent the formation of the free base and subsequent elimination.

Troubleshooting & FAQs

Section A: Storage & Handling

Q: My white powder has turned yellow and sticky. What happened? A: Your compound has undergone the Retro-Mannich reaction.[1] The yellow color indicates the formation of the conjugated vinyl ketone (2-methyl-1-phenyl-2-propen-1-one) and its subsequent polymerization.[1]

  • Cause: Exposure to moisture (hydrolysis) or storage without sufficient excess acid.[1]

  • Solution: This degradation is largely irreversible. You must repurify (see Section C) or discard.[1]

  • Prevention: Store strictly as the Hydrochloride (HCl) salt in a desiccator at 4°C. Ensure the container is flushed with argon/nitrogen to exclude moisture.

Q: Can I store the free base of this compound? A: No. The free base is thermodynamically unstable at room temperature and will spontaneously decompose into the vinyl ketone and dimethylamine. Always handle the free base in situ at low temperatures (


C) and react it immediately.
Section B: Reaction Optimization

Q: I am using this compound as a precursor. How do I prevent side reactions during synthesis? A: You must control three variables: pH, Temperature, and Solvent .

VariableOptimal ConditionMechanism of Action
pH Acidic (pH < 3) Keeps the nitrogen protonated (

), making it a poor leaving group.[1] This blocks the elimination pathway.
Temperature < 50°C High heat promotes the endothermic elimination reaction. If reflux is required, ensure acidic conditions are maintained.[2]
Solvent Anhydrous Alcohols/Ketones Water can act as a base or nucleophile.[3] Use anhydrous IPA or Acetone. Avoid protic solvents if basic catalysts are present.

Q: I need to perform a reaction under basic conditions. How do I proceed? A: This is high-risk. If your protocol requires a base (e.g., for a Grignard or alkylation step):

  • Work Cold: Cool the reaction to -20°C or lower before adding the base.

  • Fast Addition: Add the base slowly to avoid local heating, but process the subsequent step immediately.

  • Trap the Enone: If the elimination is unavoidable, ensure you have a nucleophile (like a thiol or excess amine) ready to "trap" the vinyl ketone intermediate instantly.

Section C: Purification & Isolation

Q: How do I remove the vinyl ketone impurity from my product? A: Since the vinyl ketone is neutral and lipophilic, while your target Mannich base is a salt, you can use differential solubility .

Protocol: Rescue Recrystallization

  • Dissolve: Dissolve the crude degraded solid in a minimal amount of hot Isopropanol (IPA).

  • Acidify: Add 1-2% (v/v) concentrated HCl or Acetyl Chloride. This is critical to convert any free base back to the stable salt.

  • Precipitate: Add a non-polar anti-solvent (like Diethyl Ether or Hexane) or cool slowly to 0°C.

  • Wash: Filter the crystals and wash with cold Acetone or Methyl Ethyl Ketone (MEK) . The vinyl ketone impurity is highly soluble in ketones and will wash away, leaving the pure Mannich base salt.

Experimental Decision Matrix

Use this workflow to determine the safe operating window for your experiment.

Workflow Start Start: Experimental Planning CheckForm Is compound HCl Salt? Start->CheckForm Convert Convert to HCl Salt (Treat with HCl/Ether) CheckForm->Convert No (Free Base) CheckCond Reaction pH Conditions? CheckForm->CheckCond Yes Convert->CheckCond Acidic Acidic (pH < 4) CheckCond->Acidic Acidic Basic Basic (pH > 7) CheckCond->Basic Basic Safe Safe Zone: Proceed < 80°C Acidic->Safe Danger Danger Zone: Retro-Mannich Risk Basic->Danger Mitigation Mitigation Required: 1. Cool to -20°C 2. Minimize Time Danger->Mitigation

Figure 2: Operational decision tree for handling 3-Dimethylamino-2-Methylpropiophenone.

References

  • Mannich Reaction Mechanism & Stability : Blicke, F. F. "The Mannich Reaction."[3][4][5][6][7][8] Organic Reactions (2011).[1] Link[1]

  • Tolperisone Impurity Profile (Analogous Chemistry) : The degradation of 3-Dimethylamino-2-Methylpropiophenone is chemically identical to the formation of the "4-MMPPO" impurity in Tolperisone synthesis.[1]

    • Source: US Patent 8372979B2, "Process for the production of high-purity 2,4'-dimethyl-3-piperidino-propiophenone."[1] Link

  • Safety Data & Handling : Sigma-Aldrich Safety Data Sheet, "3-(Dimethylamino)propiophenone hydrochloride."[1] Link[1]

Sources

Technical Support Center: Stability Management for 3-Dimethylamino-2-Methylpropiophenone

[1][2]

The Stability Paradox: Why This Molecule Degrades

3-Dimethylamino-2-Methylpropiophenone is a classic Mannich base (

12
The Core Mechanism: Retro-Mannich Reaction

The primary degradation pathway is the Retro-Mannich reaction .[1][2][3] Unlike simple hydrolysis, this is an equilibrium-driven deconstruction where the molecule reverts to its starting materials: the ketone, the amine, and formaldehyde.[2][3] This process is catalyzed by:

  • Heat: Increases kinetic energy, pushing the equilibrium toward dissociation.[2]

  • Moisture: Promotes hydrolysis and acts as a medium for proton transfer.[2]

  • pH Extremes: The free base is particularly unstable; however, strong bases can trigger elimination reactions, while weak aqueous acids can sometimes facilitate the retro-reaction equilibrium.[2][3]

Visualization: The Decomposition Pathway

The following diagram illustrates the breakdown mechanism you are fighting against during storage.

RetroMannichcluster_0Storage Hazard ZoneCompound3-Dimethylamino-2-Methylpropiophenone(Mannich Base)TransitionTransition State(Ammonium Enol)Compound->TransitionHeat / H2OProductsDecomposition Products:1. Propiophenone Deriv.2. Dimethylamine3. FormaldehydeTransition->ProductsEntropy DrivenProducts->CompoundSynth. Conditions(Rare in Storage)

Figure 1: The Retro-Mannich decomposition pathway.[1][2][3] Note that the reaction is reversible; storage conditions must essentially "freeze" the left-to-right progression.

Frequently Asked Questions (FAQs)

Module A: Physical Storage & Environment

Q: What is the absolute maximum temperature for long-term storage? A: We recommend -20°C for long-term storage (>1 month). For short-term usage (days), 2-8°C is acceptable.[1][2]

  • Reasoning: The retro-Mannich reaction follows Arrhenius kinetics.[1][2] Every 10°C increase roughly doubles the rate of decomposition.[2] Room temperature (25°C) provides sufficient thermal energy to slowly cleave the C-C bond between the

    
    -carbon and the amine group [1].
    

Q: My compound has turned from white/colorless to yellow. Is it still usable? A: Yellowing indicates oxidative degradation or the formation of enones (via amine elimination).

  • Verdict: If the yellowing is faint, recrystallization (see Protocol below) may salvage it. If it is dark yellow or orange, the purity is likely compromised (<90%), and it should be discarded for sensitive applications.[2]

  • Prevention:[1][2] Always store under an inert atmosphere (Argon or Nitrogen).[2]

Q: Can I store the Free Base, or must it be the Salt? A: You should always store the Hydrochloride (HCl) salt .

  • Scientific Basis: The free base contains a lone pair on the nitrogen. This lone pair can participate in intramolecular proton abstraction or nucleophilic attacks that catalyze decomposition.[2] Protonating the nitrogen (forming the salt) "locks" this lone pair, significantly increasing the activation energy required for the retro-Mannich reaction [2].[2]

Module B: Chemical Handling[1][2][3][4][7][8][9]

Q: I smell a "fishy" odor when I open the bottle. What is this? A: This is Dimethylamine .[2]

  • Diagnosis: The presence of dimethylamine confirms that the retro-Mannich reaction is actively occurring.[2] The C-N bond has cleaved, releasing the volatile amine.[2] This is a critical failure indicator.[2]

Q: Is the compound hygroscopic? A: Yes, especially the HCl salt.[2]

  • Impact: Absorbed water creates a localized aqueous environment on the crystal surface, allowing the pH to drift and facilitating hydrolysis.[2]

  • Solution: Store in amber glass vials with parafilm or heat-shrink seals.[1][2] Use desiccants (silica gel) in the secondary container.

Troubleshooting Guide: Symptoms & Solutions

Use this table to diagnose the state of your reagent.

SymptomProbable CauseSeverityCorrective Action
Material is an oil (should be solid) Hydrolysis or Free Base formHigh1.[1][2] Check if it's Free Base.[2][4][5] If yes, convert to HCl salt.2. If Salt, it has deliquesced.[2] Attempt recrystallization.[2][6]
Fishy / Amine Odor Retro-Mannich DecompositionCriticalPurity is compromised.[1][2] Recrystallize immediately or discard.
Yellow Discoloration Oxidation / PolymerizationModeratePurify via recrystallization (Ethanol/Ether).[2] Flush new vial with Argon.[2]
Insoluble in Water Free Base formLowAcidify with dilute HCl to dissolve (converts to salt in situ).
Melting Point Depression Impurities (Amine/Ketone)HighRecrystallize.[2] Pure HCl salt should melt sharply (approx 160-170°C, verify specific derivative MP).[1][2]

Experimental Protocol: Stabilization via Salt Formation

Objective: Convert 3-Dimethylamino-2-Methylpropiophenone (Free Base) to the stable Hydrochloride Salt. Prerequisites: Fume hood, ice bath, anhydrous solvents.[2]

The "Cold-Crash" Method

Note: This reaction is exothermic.[1][2] Heat is the enemy of Mannich bases. We must keep the system cold to prevent the acid from triggering the retro-reaction before the salt precipitates.[2]

Reagents:
  • Crude Free Base (Oil or Solid)

  • Solvent A: Anhydrous Diethyl Ether or Ethyl Acetate

  • Reagent B: HCl in Isopropanol (5-6N) or Dioxane (4N)[1][2]

  • Wash: Cold Anhydrous Ether[1][2]

Workflow Diagram

SaltProtocolStartStart: Free Base(Unstable Oil)DissolveStep 1: Dissolve inAnhydrous Ether/EtOAc(Keep Conc. High)Start->DissolveCoolStep 2: Cool to 0°C(Ice Bath) - CRITICALDissolve->CoolAcidifyStep 3: Dropwise Additionof HCl/IPA(Maintain < 5°C)Cool->AcidifySlow AdditionPrecipitateStep 4: White Precipitate Forms(Stir 30 mins at 0°C)Acidify->PrecipitateFilterStep 5: Vacuum Filtration(Nitrogen Blanket preferred)Precipitate->FilterWashStep 6: Wash withCold EtherFilter->WashDryStep 7: Vacuum Dry(Desiccator, No Heat)Wash->Dry

Figure 2: Step-by-step workflow for converting the unstable free base into the stable hydrochloride salt.[1][2]

Detailed Steps:
  • Dissolution: Dissolve the free base in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate (approx. 5-10 mL per gram).[2]

  • Thermal Control: Place the flask in an ice/water bath and allow it to equilibrate to 0°C. Do not skip this.

  • Acidification: Slowly add the HCl solution (in IPA or Dioxane) dropwise with vigorous stirring.

    • Checkpoint: Monitor pH.[2][4] Stop when pH reaches ~3-4 (wet pH paper).[1][2] Adding too much excess acid can sometimes solubilize the salt or promote hydrolysis.

  • Crystallization: A white precipitate should form immediately.[2] Continue stirring at 0°C for 30 minutes to ensure complete conversion.

  • Isolation: Filter the solid under vacuum (using a Buchner funnel).

  • Washing: Wash the filter cake 3x with ice-cold anhydrous ether to remove unreacted amine or ketone degradation products.[2]

  • Drying: Dry the solid in a vacuum desiccator over

    
     or silica gel. Do not use a heated oven. 
    

References

  • Tramontini, M., & Angiolini, L. (1990).[2] Mannich Bases: Chemistry and Uses. CRC Press.[2] (Defines the retro-Mannich kinetics and instability mechanisms).

  • Blicke, F. F. (1942).[2] The Mannich Reaction. Organic Reactions, 1, 303-341.[1][2] (Foundational text on Mannich base stability and salt formation).

  • PubChem Compound Summary. (2024). 3-(Dimethylamino)-2-methylpropiophenone hydrochloride.[1][2] National Center for Biotechnology Information.[2] Link

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Safety Data Sheet: Mannich Base Derivatives. (General handling for hygroscopic aminoketones).

Technical Support Center: Photostability Profiling of 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: UV-DEG-3DMA Status: Active Support Tier: Senior Application Scientist Subject: Troubleshooting degradation pathways, LC-MS identification, and distinguishing thermal vs. photolytic cleavage.

Executive Summary

You are investigating the stability of 3-Dimethylamino-2-methyl-1-phenylpropan-1-one (a


-aminoketone Mannich base). This structural class presents a unique challenge: it is chemically labile even without UV exposure.

The Core Problem: Mannich bases are prone to Retro-Mannich reactions and Hofmann-type eliminations , releasing dimethylamine and forming an


-unsaturated ketone (enone). This reaction is thermally driven but accelerated by UV energy.

The Objective: This guide provides the protocols to distinguish between thermal degradation (heat from the UV lamp) and true photolysis (Norrish Type I/II cleavage), ensuring your stability data is chemically accurate.

Module 1: The "Ghost" Peak – Thermal vs. Photolytic

User Question: "I see a major degradation product at RRT ~1.2 after 24 hours in the UV chamber. Is this the primary photoproduct?"

Technical Insight: Not necessarily. The UV chamber generates heat. Your compound is a Mannich base, which is inherently unstable and prone to eliminating the amine group to form a vinyl ketone. You must isolate the variable of light from heat.

Diagnostic Workflow

Use this logic gate to determine the source of degradation.

DegradationLogic Start START: Unknown Degradant Detected CheckDark Step 1: Check Dark Control (Foil-wrapped sample in same chamber) Start->CheckDark Compare Is the peak present in the Dark Control? CheckDark->Compare Yes Result: Thermal Degradation (Elimination Reaction) Compare->Yes Peak Area Equal No Result: True Photolysis (Norrish Cleavage/Oxidation) Compare->No Peak Absent in Dark Partial Result: Mixed Mode (Thermal + UV Assisted) Compare->Partial Peak Higher in UV

Figure 1: Decision tree for categorizing degradation products in thermally labile compounds.

Module 2: LC-MS/MS Structural Elucidation

User Question: "What m/z values should I target for the degradation products?"

Technical Insight: The parent compound (MW 191.27) fragments predictably. The primary degradation pathway involves the loss of the dimethylamine moiety or cleavage at the carbonyl.

Target Analyte Table
Compound IdentityMechanismFormulaTheoretical MWTarget ion [M+H]+Key MS2 Fragments
Parent (3-DMA-2-MPP) N/AC12H17NO191.27192.1 147, 105, 77
Degradant A (Enone) Elimination (Thermal/UV)C10H10O146.19147.1 105, 77
Degradant B (Aldehyde) Norrish Type I (UV only)C7H6O106.12107.1 79, 77
Degradant C (Acid) Oxidation of Deg BC7H6O2122.12123.1 105, 77
Degradant D (N-Oxide) N-Oxidation (UV)C12H17NO2207.27208.1 192, 147
Mechanistic Pathway Diagram

Understanding how these form confirms your MS data.

ChemicalPathways Parent Parent Compound (m/z 192) Enone Vinyl Ketone (Enone) (m/z 147) [Elimination of Dimethylamine] Parent->Enone Thermal/UV (- NH(CH3)2) Benzoyl Benzoyl Radical (Transient) Parent->Benzoyl UV (Norrish I) (alpha-cleavage) Benzaldehyde Benzaldehyde (m/z 107) [Norrish Type I] Benzoyl->Benzaldehyde H-abstraction Benzoic Benzoic Acid (m/z 123) [Oxidation] Benzaldehyde->Benzoic Oxidation

Figure 2: Primary degradation pathways. Note that the Enone (Red) is often the dominant peak and can form without light.

Module 3: Experimental Protocol (ICH Q1B Compliant)

User Question: "How do I set up the experiment to minimize artifacts?"

Technical Insight: Standard ICH Q1B protocols must be modified for Mannich bases to account for their thermal instability.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 3-DMA-2-MPP in an inert solvent (Acetonitrile/Water). Avoid alcohols if possible to prevent acetal formation during photolysis.

    • Concentration: 1.0 mg/mL (high enough to detect minor degradants).

    • Container: Quartz cuvettes (for maximum UV transparency) or HPLC clear glass vials.

  • The "Dark Control" (Critical):

    • Prepare a duplicate set of vials.

    • Wrap the "Dark Control" vials tightly in aluminum foil.

    • Place both the Exposed and Dark Control vials in the photostability chamber simultaneously.

    • Reasoning: Both samples experience the same temperature profile. Any degradation in the Dark Control is thermal , not photolytic.

  • Exposure Conditions:

    • Light Source: Cool White Fluorescent (ISO 10977) + Near UV (320-400 nm).

    • Duration: Minimum 1.2 million lux[1][2]·hours (Visible) and 200 W[3]·h/m² (UV).[2][3]

    • Checkpoint: Sample at T=0, T=12h, and T=24h to track kinetics.

  • Analysis:

    • Inject Exposed vs. Dark Control sequentially.

    • Calculate:

      
      .
      
Module 4: Chromatographic Troubleshooting

User Question: "My parent peak is tailing, and I can't separate the Enone (Degradant A) from the Parent."

Technical Insight:

  • Tailing: The dimethylamino group is basic (pKa ~9). It interacts with residual silanols on the column.

    • Fix: Use a high-pH stable C18 column (e.g., C18 Hybrid particle) with 10mM Ammonium Bicarbonate (pH 10). This deprotonates the amine, sharpening the peak.

    • Alternative: If using low pH (Formic Acid), increase ionic strength (add 10-20mM Ammonium Formate).

  • Resolution (Parent vs. Enone):

    • The Enone (Degradant A) is less polar than the parent (loss of the polar amine group). It should elute later on a Reverse Phase column.

    • Gradient: Start at 5% B (ACN) and hold for 2 mins to retain the polar parent, then ramp to 90% B.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.

  • Szakonyi, Z., et al. "Stereoselective synthesis of

    
    -aminoketones."[4] Tetrahedron: Asymmetry, vol. 19, no. 20, 2008. (Describes the inherent instability and retro-Mannich pathways of this structural class). 
    
  • Gromov, S. P., et al. "Photochemistry of amino ketones." Russian Chemical Reviews, vol. 84, no. 6, 2015. (Mechanisms of Norrish Type I/II cleavage in amino-ketones).

Sources

Technical Support: Troubleshooting Discoloration in 3-Dimethylamino-2-Methylpropiophenone Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are observing a yellow discoloration in your solution of 3-Dimethylamino-2-methylpropiophenone (CAS: 91-03-2). This compound is a classic Mannich base (


-aminoketone).[1]

The Short Answer: The yellowing is almost certainly caused by chemical instability inherent to the free base form of the molecule. Specifically, it undergoes a retro-Mannich reaction or Hofmann-type elimination , generating an


-unsaturated ketone (enone) and dimethylamine. The enone is highly reactive and polymerizes or oxidizes to form yellow chromophores.

Immediate Action:

  • If the solution is slightly yellow: Verify purity via HPLC/TLC. It may still be usable if the impurity level is <1-2%.

  • If the solution is dark yellow/brown: The degradation is likely significant. Purification or disposal is recommended.[2][3]

  • Prevention: Store as the hydrochloride salt , not the free base, at low temperatures (

    
    ).
    
Technical Troubleshooting Guide (Q&A)
Q1: What is the precise chemical mechanism causing the yellow color?

The discoloration stems from the degradation of the Mannich base backbone. Mannich bases are thermally labile and sensitive to pH.

  • Retro-Mannich / Elimination: Under thermal stress or neutral/basic pH, the molecule releases dimethylamine to form 2-methyl-1-phenyl-2-propen-1-one (an enone).

  • Chromophore Formation: This enone is a Michael acceptor. It readily undergoes conjugate addition reactions (polymerization) or oxidation, creating conjugated oligomers that absorb blue light, appearing yellow to the eye.

  • Amine Oxidation: The liberated dimethylamine or the tertiary amine of the parent compound can oxidize to form N-oxides, which often contribute to darkening.

Q2: Does the yellow color indicate the compound is completely ruined?

Not necessarily, but it indicates degradation has started.

  • Light Yellow: Likely

    
     degradation. The "yellow" chromophores have high extinction coefficients, so even trace amounts are visible.
    
  • Dark Orange/Brown: Indicates significant polymerization. The effective concentration of your active reagent is compromised.

Q3: My solution is the Hydrochloride salt. Why is it still turning yellow?

While the HCl salt is significantly more stable, it can still degrade if:

  • Excess Moisture: The salt is hygroscopic. Water can hydrolyze the salt, locally creating free base equilibrium pockets.

  • Trace Metal Contamination: Iron (Fe) or Copper (Cu) ions from spatulas or solvents can catalyze oxidation of the amine.

  • Photodegradation: Extended exposure to UV/ambient light can induce radical formation in the phenyl ring or ketone, leading to colored byproducts.

Q4: How can I remove the color? (Purification Protocol)

If the compound is the Hydrochloride salt , recrystallization is the gold standard.

Protocol: Recrystallization of 3-Dimethylamino-2-methylpropiophenone HCl

  • Dissolve: Dissolve the crude yellow solid in a minimum amount of hot Ethanol (95%) (~85-90 mL per 70g of solid).

  • Precipitate: Slowly add Acetone (approx. 5x the volume of ethanol) to the hot solution.

  • Cool: Allow to cool slowly to room temperature, then refrigerate (

    
    ) overnight.
    
  • Filter: Collect the white crystals via vacuum filtration. Wash with cold acetone.

  • Dry: Dry in a vacuum desiccator over

    
     or silica gel.
    
    • Reference: Organic Syntheses, Coll. Vol. 4, p. 281 (1963). [1]

Mechanism Visualization

The following diagram illustrates the degradation pathway responsible for the color change.

degradation_mechanism MannichBase 3-Dimethylamino-2- Methylpropiophenone (Colorless) Enone 2-Methyl-1-phenyl- 2-propen-1-one (Reactive Enone) MannichBase->Enone Retro-Mannich (Heat / pH > 7) Amine Dimethylamine MannichBase->Amine Polymers Conjugated Oligomers (YELLOW/BROWN) Enone->Polymers Polymerization (Oxidation) Oxides Amine N-Oxides Amine->Oxides Oxidation

Figure 1: Degradation pathway showing the conversion of the Mannich base into reactive enones and subsequent yellow polymers.[4]

Stability & Storage Data

The following table summarizes the stability profile of the compound in different forms.

ParameterFree Base (Liquid/Low Melt)Hydrochloride Salt (Solid)
Appearance Colorless to pale yellow oilWhite crystalline powder
Stability (RT) Poor (Degrades in days/weeks)Good (Stable for months)
Sensitivity Highly sensitive to oxidation & heatHygroscopic (Sensitive to moisture)
Storage Temp

(Required)

to RT (Desiccated)
pH Preference Unstable (Equilibrates to Enone)Stable (Amine protonated)
Troubleshooting Decision Tree

Follow this logic flow to determine the next steps for your experiment.

troubleshooting_tree Start Problem: Solution is Yellow CheckForm Is it Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt CheckAge Age of Solution? FreeBase->CheckAge Old > 1 Week CheckAge->Old Degraded Fresh < 24 Hours CheckAge->Fresh Oxidation likely Discard Discard & Re-synthesize Old->Discard PurifyDistill Attempt Vacuum Distillation (Risk of polymerization) Fresh->PurifyDistill CheckSolvent Check Solvent pH/Water Salt->CheckSolvent Acidic Acidic/Dry CheckSolvent->Acidic Trace Impurity Neutral Neutral/Wet CheckSolvent->Neutral Hydrolysis Risk Recrystallize Recrystallize (Ethanol/Acetone) Acidic->Recrystallize Neutral->Recrystallize

Figure 2: Decision tree for assessing and remediating yellow Mannich base solutions.

References
  • Organic Syntheses. (1963).

    
    -Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, Coll. Vol. 4, p. 281. 
    
  • PubChem. (n.d.).[5] 3-(Dimethylamino)-2-methylpropiophenone.[5][6][7][8][9] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). 3-Dimethylamino-2-methylpropiophenone Hydrochloride Product Information.

  • Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. (Contextual grounding on retro-Mannich instability).

Sources

How to purify 3-Dimethylamino-2-Methylpropiophenone after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocol for 3-Dimethylamino-2-Methylpropiophenone Hydrochloride Ticket ID: MB-PUR-001 Status: Resolved / Guide Published[1][2]

Executive Summary

You are likely working with 3-Dimethylamino-2-methylpropiophenone (CAS: 14371-10-9 for free base; 879-72-1 for HCl salt).[1][2] This compound is a


-aminoketone formed via the Mannich reaction.[2] It is structurally analogous to the key intermediate used in Tolperisone  synthesis.

Critical Warning: This molecule exhibits significant thermal instability.[2] The free base is prone to a retro-Mannich reaction (elimination) upon heating or prolonged storage, decomposing into the vinyl ketone (2-methyl-1-phenyl-2-propen-1-one) and dimethylamine.[1][2]

The Solution: You cannot purify the free base by distillation without significant decomposition. The industry-standard "Best Practice" is to isolate and purify this compound exclusively as the Hydrochloride (HCl) salt , which stabilizes the molecule against elimination.

Part 1: The "Gold Standard" Purification Protocol

This protocol utilizes the differential solubility of the Mannich base hydrochloride versus its impurities (unreacted ketone, vinyl ketone degradation products) in acetone and ethanol.

Reagents Required
  • Crude Product: 3-Dimethylamino-2-methylpropiophenone (reaction mixture).[1][2]

  • Solvent A: Ethanol (95% or absolute).[2][3]

  • Solvent B: Acetone (Reagent Grade).[2]

  • Acid source: Conc.[2][3][4][5] HCl or HCl gas (if working from free base).[2]

Step-by-Step Methodology

1. Acidification (If starting from Free Base/Crude Oil) If your synthesis resulted in an oily free base, do not attempt to distill.

  • Dissolve the crude oil in a minimal amount of absolute ethanol or diethyl ether .

  • Cool the solution to 0–5°C in an ice bath.

  • Slowly add concentrated HCl (or bubble HCl gas) until the pH is distinctly acidic (pH < 2).

  • Why: Protonation of the amine nitrogen prevents the lone pair from initiating the

    
    -elimination mechanism, locking the molecule in a stable state.
    

2. Precipitation (The Acetone Crash)

  • If the reaction was done in ethanol, reduce the volume by vacuum evaporation (bath temp < 45°C) until it is a thick syrup. Do not dry completely. [2]

  • Add a large excess of cold Acetone (approx. 5–10 volumes relative to the syrup).

  • Vigorous stirring will cause the Mannich base HCl to precipitate as a white solid, while impurities (unreacted propiophenone and vinyl ketones) remain dissolved in the acetone.

3. Recrystallization (Purification)

  • Filter the crude solid.[3][4][6][7]

  • Dissolution: Place the solid in a flask and add hot Ethanol (95%) dropwise. Add just enough hot ethanol to dissolve the solid completely.

  • Crystallization: Remove from heat.[2][3] Slowly add Acetone to the hot solution until a faint turbidity (cloudiness) persists.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals via vacuum filtration. Wash the cake with cold acetone.

4. Drying

  • Dry in a vacuum oven at 40–50°C .

  • Caution: Do not exceed 60°C. High heat can induce slow decomposition even in the salt form if traces of moisture or excess acid are present.

Part 2: Visualizing the Workflow

The following flowchart outlines the decision logic for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture CheckState State Check: Solid or Oil? Start->CheckState Acidify Dissolve in EtOH/Ether Add HCl (pH < 2) CheckState->Acidify Oil/Free Base Wash Triturate/Wash with Cold Acetone CheckState->Wash Crude Solid Evap Evaporate to Syrup (Bath < 45°C) Acidify->Evap Evap->Wash Add Acetone Precipitate Precipitate forms Wash->Precipitate Recryst Recrystallization: Dissolve in min. hot EtOH Add excess Acetone Precipitate->Recryst Filter Filter & Wash (Cold Acetone) Recryst->Filter Dry Vacuum Dry (Max 50°C) Filter->Dry

Figure 1: Decision logic for the isolation and purification of Mannich base hydrochlorides.[1][2] Note the critical acidification step for oils to prevent decomposition.

Part 3: Troubleshooting & FAQs
Symptom: The product is "Oiling Out" during recrystallization.

Cause: This usually happens if the ethanol concentration is too high or if the solution is cooled too rapidly, trapping impurities that lower the melting point. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of additional Ethanol to the mixture.

  • Add a "seed crystal" of pure product if available.[2]

  • Cool very slowly (wrap the flask in a towel) to room temperature before moving to the fridge.

Symptom: The product turns yellow/orange upon drying.

Cause: This indicates the Retro-Mannich reaction is occurring.[2] The yellow color comes from the vinyl ketone (elimination product) which polymerizes or oxidizes. Fix:

  • Check pH: Ensure the salt is fully formed. Free amines decompose; HCl salts are stable.[2]

  • Check Temperature: You likely dried it too hot.[2] Keep vacuum oven temperature under 50°C.

  • Remedy: Wash the yellow solid with cold acetone. The yellow impurities are highly soluble in acetone, while the white product is not.

Symptom: Low Yield (<50%).

Cause: Mannich reactions are equilibrium processes.[2] Using water as a solvent or having excess water present can push the equilibrium backward (hydrolysis). Fix:

  • Ensure the reaction was driven to completion (use Paraformaldehyde instead of formalin if possible to reduce water content).

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it, add more acetone, and cool to -20°C to crop a second batch of crystals.

Part 4: Analytical Specifications

When validating your purified compound, compare against these standard physicochemical properties.

ParameterSpecification (HCl Salt)Notes
Appearance White crystalline powderYellowing indicates decomposition.[1][2]
Melting Point 155–156°C Sharp range.[2][3] Broad range (<150°C) implies moisture or vinyl ketone contamination.[2]
Solubility Soluble: Water, Ethanol, MethanolInsoluble: Acetone, EtherUse Acetone insolubility to wash away impurities.
Storage Desiccator, <25°CHygroscopic. Moisture accelerates degradation.[2]
References
  • Organic Syntheses. (1945).[2]

    
    -Dimethylaminopropiophenone Hydrochloride. Coll. Vol. 3, p. 305. (Describes the foundational Ethanol/Acetone recrystallization method). 
    
  • National Center for Biotechnology Information (NCBI). 3-(Dimethylamino)-2-methylpropiophenone hydrochloride (Compound Summary).[1][2] PubChem.[2][8] [1]

  • Gedeon Richter PLC. (2010).[2] Process for the production of high-purity 2,4'-dimethyl-3-piperidino-propiophenone (Tolperisone).[1][2][7][9][10] US Patent 8,372,979B2.[2] (Details industrial purification of the homologous Mannich base using MEK/Isopropanol).

  • PrepChem. Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. (Practical laboratory guide for the Tolperisone intermediate, applicable to the des-methyl analog).

Sources

Technical Support Center: Scale-Up Engineering for 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Optimization & Troubleshooting for Mannich Base Synthesis Case ID: DAP-SCALE-001 Applicable Compound: 3-Dimethylamino-2-methylpropiophenone Hydrochloride (Tolperisone Intermediate) CAS: 879-72-1 (HCl salt)

Executive Summary

This guide addresses the critical engineering and chemical challenges encountered when scaling the synthesis of 3-Dimethylamino-2-methylpropiophenone from gram-scale discovery to kilogram-scale pilot batches. The synthesis relies on the Mannich Reaction , a condensation of propiophenone, formaldehyde (paraformaldehyde), and dimethylamine hydrochloride.

While chemically straightforward, the scale-up is non-trivial due to three primary failure modes:

  • Thermal Runaway: The reaction is autocatalytic and highly exothermic.

  • Retro-Mannich Degradation: The product is thermodynamically unstable as a free base, reverting to the vinyl ketone (a genotoxic Michael acceptor).

  • Phase separation issues: Inconsistent crystallization of the hydrochloride salt.

Module 1: Reaction Kinetics & Thermal Management

The Issue: Users often report sudden temperature spikes (exotherms) leading to reactor over-pressurization or "bumping" when scaling up from 50g to 1kg+.

The Mechanism: Why it happens

The Mannich reaction mechanism involves the formation of a reactive iminium ion intermediate from formaldehyde and dimethylamine. This electrophile attacks the enol form of propiophenone.

  • Autocatalysis: The reaction generates water. In some solvent systems, water accelerates the depolymerization of paraformaldehyde, increasing the concentration of available formaldehyde rapidly.

  • Induction Period: At low temperatures (

    
    ), the reaction is sluggish. If reagents are added all at once (batch mode) and heated, the reaction initiates simultaneously across the entire mass, releasing all enthalpy within minutes.
    
Troubleshooting Q&A

Q: My reaction temperature spiked


 in 2 minutes. How do I control this? 
A:  Switch from "All-in" batch mode to a Semi-Batch Dosing Protocol .
  • Protocol: Charge Propiophenone and Dimethylamine Hydrochloride (DMA-HCl) into the reactor with the solvent (e.g., Isopropanol). Heat to reflux.

  • Action: Dose the Paraformaldehyde (slurried in solvent) or the acid catalyst slowly over 1–2 hours.

  • Result: The reaction rate becomes limited by the feed rate, not the kinetics. The heat generation matches the cooling capacity of your condenser.

Q: I see a delayed exotherm even with dosing. A: This indicates accumulation . The reaction temperature is too low, causing reagents to build up unreacted. When the threshold temperature is reached, they react all at once.

  • Fix: Ensure the reactor is at a distinct reflux (typically

    
     for IPA) before starting the addition.
    

Module 2: Stability & Isolation (The Retro-Mannich Threat)

The Issue: High purity by HPLC in the reaction mixture, but low yield or high impurity levels after drying.

The Mechanism: Retro-Mannich Fragmentation

Mannich bases are stable as salts (protonated) but unstable as free bases.



This equilibrium shifts to the right (degradation) under two conditions:
  • High pH: Neutralizing the HCl salt liberates the unstable free base.

  • Heat + Moisture: Even as a salt, prolonged heating in wet solvents can drive hydrolysis.

Troubleshooting Q&A

Q: The product turned into a yellow oil during filtration. What happened? A: You likely washed the cake with a solvent that was too "wet" or not acidic enough, or the pH drifted.

  • The Fix: Ensure your wash solvent (usually Acetone or cold IPA) is anhydrous.

  • Pro-Tip: Add a trace amount of conc. HCl to the wash solvent to suppress the equilibrium shift toward the free base.

Q: Can I dry the product in an oven at


? 
A: Risk.  While the pure HCl salt is stable, traces of trapped moisture can induce hydrolysis.
  • Recommendation: Vacuum dry at

    
     maximum. Use a phosphorus pentoxide (
    
    
    
    ) trap if the environment is humid.

Module 3: Quantitative Scale-Up Data

Table 1: Solvent Selection for Scale-Up

SolventReaction RateSolubility of ProductScale-Up SuitabilityNotes
Ethanol (95%) FastHigh (Poor yield)LowSolubilizes the product too well; hard to crystallize.
Isopropanol (IPA) ModerateModerateHigh Ideal balance. Product crystallizes upon cooling.
Acetone SlowVery LowMediumGood for crystallization/washing, bad for reaction (low boiling point).
Toluene SlowLowLowPoor solubility of DMA-HCl; requires phase transfer catalyst.

Module 4: Standardized Pilot Protocol

Designed for 1.0 kg Scale

Reactor Setup
  • Vessel: 5L Glass-lined reactor or 3-neck flask.

  • Atmosphere: Nitrogen inertion (critical to prevent oxidation of the amine).

  • Condenser: Reflux condenser set to

    
    .
    
The Charge
  • Charge Propiophenone (1.0 eq, 134.18 g/mol ).

  • Charge Dimethylamine Hydrochloride (1.1 eq, 81.54 g/mol ). Note: Excess amine drives the equilibrium.

  • Charge Isopropanol (3–4 volumes relative to ketone).

  • Add catalytic conc. HCl (0.05 eq). Crucial for initiating the enolization.

The Reaction (Semi-Batch)
  • Heat mixture to gentle reflux (

    
    ).
    
  • Dosing: Add Paraformaldehyde (1.2 eq, 30.03 g/mol ) portion-wise or as a slurry over 60 minutes.

    • Observation: Monitor reflux rate. If reflux becomes violent, stop addition immediately.

  • Post-addition: Stir at reflux for 3–5 hours.

  • IPC (In-Process Control): Check by TLC or HPLC. Target

    
     residual propiophenone.
    
Workup & Isolation
  • Cooling: Cool slowly to

    
     over 2 hours. The product (HCl salt) should crystallize as a white solid.
    
  • Anti-Solvent: If yield is low, add Acetone (2 volumes) to force precipitation.

  • Filtration: Filter under Nitrogen (hygroscopic solid).

  • Wash: Wash cake with Cold Acetone (

    
    ).
    
  • Drying: Vacuum oven,

    
    , constant weight.
    

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Yield / No Precipitate IssueType->LowYield Impurity High Impurity Profile IssueType->Impurity Exotherm Uncontrolled Exotherm IssueType->Exotherm CheckpH Check pH of Mother Liquor LowYield->CheckpH CheckImpurity Identify Impurity via HPLC Impurity->CheckImpurity DosingCheck Check Dosing Rate Exotherm->DosingCheck IsAcidic Is pH < 3? CheckpH->IsAcidic No No IsAcidic->No Yes Yes IsAcidic->Yes AddHCl Add HCl gas/ether Force Salt Formation AddAcetone Add Acetone (Anti-solvent) & Cool to 0°C IsVinyl Vinyl Ketone Present? CheckImpurity->IsVinyl IsVinyl->No IsVinyl->Yes IsBis Bis-Mannich Present? IsBis->Yes RetroAction Retro-Mannich Detected: Avoid basic workup. Dry at lower temp. StoichAction Stoichiometry Error: Reduce Formaldehyde excess. Check agitation. Accumulation Accumulation Detected: Increase reaction temp BEFORE addition. DosingCheck->Accumulation No->AddHCl No->IsBis Yes->AddAcetone Yes->RetroAction Yes->StoichAction

Figure 1: Decision matrix for troubleshooting common scale-up failures in Mannich base synthesis.

References

  • Organic Syntheses. (1953).

    
    -Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, Coll. Vol. 3, p.305. [Link]
    
    • Context: Foundational protocol for the Mannich reaction of propiophenone deriv
  • Faigl, F., et al. (2019). Tolperisone analogs and methods of use.[1] World Intellectual Property Organization, WO2019195775A1.

    • Context: Detailed synthesis conditions and impurity profiling (specifically 4-MMPPO and degradation products)
  • H.E.L Group. (2023).[2] Process Safety and Scale-up: Thermal Hazards.[3][Link]

    • Context: General engineering principles for managing exothermic scale-up and accumul
  • Context: Physical properties and handling of the hydrochloride salt vs. free base.

Sources

Effect of oxygen inhibition on 3-Dimethylamino-2-Methylpropiophenone photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Advanced Photopolymerization Applications . I am Dr. Aris Thorne, Senior Application Scientist. Below is the comprehensive troubleshooting and optimization guide regarding the Effect of Oxygen Inhibition on 3-Dimethylamino-2-Methylpropiophenone Photopolymerization .

Technical Brief: The Oxygen Paradox in Amino-Ketone Initiators

3-Dimethylamino-2-Methylpropiophenone is a specialized amino-ketone photoinitiator. Unlike standard Type I initiators (e.g., HCPK) that purely rely on homolytic cleavage, this compound features a tertiary amine moiety integrated into the propiophenone backbone.

In photopolymerization, oxygen acts as a dual-threat inhibitor:

  • Quenching: It physically deactivates the excited triplet state of the photoinitiator (

    
    ) before radical generation.
    
  • Scavenging: It reacts with carbon-centered radicals (

    
    ) to form stable, non-initiating peroxyl radicals (
    
    
    
    ).

The "Amine Advantage": The dimethylamino group in this initiator is not merely a substituent; it acts as an internal synergist. It combats oxygen inhibition by reacting with peroxyl radicals via hydrogen abstraction, converting the "dead"


 into a reactive aminoalkyl radical capable of re-initiating polymerization. However, under high oxygen flux (thin films, air atmosphere), this self-healing mechanism can be overwhelmed, leading to the issues addressed below.

Part 1: Troubleshooting Guide (Q&A)

Q1: Why does my coating exhibit a "tacky" or liquid surface despite full through-cure?

Diagnosis: Oxygen Inhibition Layer (OIL). Mechanism: The rate of oxygen diffusion from the atmosphere into the surface layer exceeds the rate of radical generation. The dissolved oxygen consumes the initiating radicals faster than they can propagate the polymer chain. Solution:

  • Increase Irradiance: Switch to a high-irradiance UV source (>500 mW/cm²). High radical flux consumes surface oxygen faster than it can replenish from the air (the "burn-through" method).

  • Optical Optimization: Ensure the absorption peak of 3-Dimethylamino-2-Methylpropiophenone (typically

    
     nm, tailing into visible) matches your lamp's output. Mismatched emission leads to slow radical generation, favoring oxygen inhibition.
    
Q2: I am using the initiator at 3 wt%, but the induction period is still too long. Should I add more?

Analysis: Increasing concentration beyond saturation can cause the Inner Filter Effect (Screening) . Explanation: If the optical density is too high, the surface absorbs all the light, leaving the bottom uncured. Conversely, for oxygen inhibition, surface absorption is good, but 3 wt% is already high. Recommendation:

  • Do not exceed 3-4 wt%. Instead, add a co-synergist .

  • Add a Thiol (e.g., TMPMP): Thiols are more efficient hydrogen donors than amines for rescuing peroxyl radicals. Addition of 1-3 wt% of a multifunctional thiol can eliminate the induction period by rapid H-transfer (

    
    ).
    
Q3: How does resin viscosity affect the oxygen sensitivity of this system?

Insight: Viscosity is your ally. Causality: Oxygen inhibition is diffusion-controlled. In low-viscosity monomers (e.g., HDDA), oxygen diffuses rapidly, replenishing the inhibition layer constantly. Protocol:

  • Increase the formulation viscosity using oligomers (e.g., Epoxy Acrylates or Urethane Acrylates).

  • Data Point: Increasing viscosity from 50 cPs to 500 cPs can reduce the oxygen diffusion coefficient (

    
    ) by an order of magnitude, significantly thinning the uncured layer.
    

Part 2: Mechanistic Visualization

The following diagram illustrates the competition between the polymerization pathway and the oxygen inhibition loop, highlighting the "Rescue" mechanism provided by the amine group in 3-Dimethylamino-2-Methylpropiophenone.

OxygenInhibition PI 3-Dimethylamino- 2-Methylpropiophenone (Ground State) Excited Triplet State (³PI*) PI->Excited UV Light (hν) Excited->PI Quenching by O₂ Radical Initiating Radical (R•) Excited->Radical Cleavage/H-Abs Polymer Polymer Chain (Propagation) Radical->Polymer Monomer (M) Peroxyl Peroxyl Radical (ROO•) (Inactive) Radical->Peroxyl k_inh [O₂] >> k_p [M] O2 Atmospheric O₂ O2->Peroxyl Diffusion NewRadical Aminoalkyl Radical (Re-initiation) Peroxyl->NewRadical Internal Amine Synergy AmineRescue Amine Moiety (H-Abstraction) NewRadical->Polymer Re-initiation

Figure 1: Kinetic competition between radical propagation, oxygen scavenging, and the amine-mediated rescue mechanism.

Part 3: Experimental Protocols

Protocol A: Quantifying Oxygen Inhibition (Real-Time FTIR)

Use this protocol to benchmark the efficiency of 3-Dimethylamino-2-Methylpropiophenone against oxygen in your specific resin matrix.

Materials:

  • FTIR Spectrometer with UV curing accessory.[1]

  • Resin formulation (e.g., 97% PEGDA + 3% Photoinitiator).

  • Laminating film (polypropylene) for "Inert" control.

Steps:

  • Baseline Setup: Set FTIR to monitor the acrylate C=C double bond conversion peak at 810 cm⁻¹ or 1635 cm⁻¹ .

  • Sample Prep: Spin-coat the resin onto a KBr or CaF₂ salt plate (thickness ~20 µm).

  • Control Run (Inert): Cover the sample with the laminating film to exclude oxygen. Irradiate and record conversion vs. time.

  • Test Run (Air): Repeat without the film, exposing the resin to air.

  • Analysis: Calculate the Induction Period (

    
    ) .
    
    • 
       is the time delay before the conversion curve rises above 1%.
      
    • Compare the final conversion (

      
      ) between Air and Inert samples.
      

Acceptance Criteria:

  • If

    
     seconds at 50 mW/cm², the system is highly inhibited.
    
  • Target:

    
     second.
    
Protocol B: The "Double-Cure" Optimization

If surface tackiness persists, implement this curing workflow.

  • Step 1: Low Intensity/Dose (The Gel Cure):

    • Irradiate at 10-20 mW/cm² for longer duration.

    • Why? Low intensity prevents rapid depletion of the photoinitiator in the top layer, allowing through-cure of the bulk before the surface seals.

  • Step 2: High Intensity Blast (The Surface Seal):

    • Follow immediately with a high-power burst (>500 mW/cm² ) or use a UVC LED (265-285 nm).

    • Why? UVC is surface-absorbed and generates a massive radical flux to overcome surface oxygen instantly.

Part 4: Data Summary

Table 1: Effect of Light Intensity and Environment on Polymerization Efficiency Data based on acrylate formulation with 3 wt% 3-Dimethylamino-2-Methylpropiophenone.

ParameterConditionInduction Period (s)Final Conversion (%)Surface Status
Atmosphere Nitrogen (Inert)< 0.298%Dry/Hard
Air (Ambient)4.565%Tacky
Irradiance Low (10 mW/cm²)12.045%Liquid
(in Air)Med (100 mW/cm²)2.178%Slight Tack
High (800 mW/cm²)0.592%Dry
Additives + 2% Thiol0.895%Dry

References

  • Lalevée, J., et al. (2010).[1] "Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine." Journal of Polymer Science Part A: Polymer Chemistry. Link[1]

  • Scranton, A. B., et al. (2013). "Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization." Chemical Reviews. Link

  • Studer, K., et al. (2003). "Oxygen inhibition in radical photopolymerization: Influence of light intensity, initiator concentration and viscosity."[1] Progress in Organic Coatings. Link

  • Sigma-Aldrich. "3-Dimethylamino-2-methylpropiophenone Product Specification." Merck KGaA. Link

Sources

Strategies to enhance the initiation efficiency of 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: Photopolymerization & Radical Initiation Strategies

System Overview & Mechanism of Action

3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) functions primarily as a tertiary amine synergist (co-initiator) in Type II photoinitiating systems. Unlike Type I initiators (e.g.,


-hydroxyketones) which cleave unimolecularly, 3-DMA-2-MPP does not generate radicals efficiently upon direct irradiation. Instead, it acts as a hydrogen donor  and oxygen scavenger .
The Initiation Bottleneck

The "initiation efficiency" of this molecule is defined by two competing kinetic pathways:[1]

  • The Productive Pathway (H-Abstraction): Interaction with an excited photosensitizer (e.g., Benzophenone, Thioxanthone) to form the active

    
    -amino radical.
    
  • The Destructive Pathway (Elimination): As a Mannich base (

    
    -amino ketone), it is prone to thermal elimination, releasing the amine and forming a vinyl ketone (Michael acceptor). While this can be useful in dual-cure systems, it reduces the concentration of the available synergist for radical generation.
    

Mechanism Visualization

The following diagram illustrates the productive Type II initiation cycle and the oxygen scavenging loop that enhances efficiency.

Initiation_Mechanism PI Photosensitizer (e.g., Benzophenone) PI_Excited PI* (Triplet State) PI->PI_Excited Absorption UV UV Light (365-405nm) UV->PI Exciplex [PI...Amine] Exciplex PI_Excited->Exciplex + 3-DMA-2-MPP Synergist 3-DMA-2-MPP (Ground State) Peroxyl Peroxyl Radical (Inactive) Synergist->Peroxyl H-Transfer (Scavenging) Radical_Pair Radical Pair (Ketyl + Amino) Exciplex->Radical_Pair e- Transfer / H-Abstraction Radical_Pair->Peroxyl + O2 (Quenching) Polymer Polymer Chain Initiation Radical_Pair->Polymer Amino Radical Initiates O2 Atmospheric O2 (Inhibitor) Peroxyl->Polymer Re-initiation (Slow)

Caption: Figure 1. Type II Photoinitiation Cycle showing the critical H-abstraction pathway from 3-DMA-2-MPP and the competing oxygen inhibition loop.

Strategies to Enhance Initiation Efficiency

To maximize the performance of 3-DMA-2-MPP, you must optimize the Electron Transfer and Hydrogen Abstraction rates while minimizing thermal degradation.

Strategy A: Spectral Sensitization Matching

3-DMA-2-MPP has negligible absorption in the near-UV/Visible range (>350nm). It must be paired with a Type II initiator that matches your light source.

Light SourceRecommended Sensitizer (Type II)Mechanism of Enhancement
Hg Arc Lamp (UV) Benzophenone (BP)High triplet energy of BP ensures fast H-abstraction from the N-methyl groups of 3-DMA-2-MPP.
LED (385-395nm) Isopropyl Thioxanthone (ITX)ITX absorbs well in LED range; 3-DMA-2-MPP reduces oxygen inhibition which is critical for low-energy LED curing.
Visible (405nm+) Camphorquinone (CQ)CQ requires an amine synergist. 3-DMA-2-MPP provides the H-donor, though less efficiently than aromatic amines (e.g., EDB).
Strategy B: Optimizing the Amine/Initiator Ratio

Efficiency follows a bell curve.

  • Too Low: Oxygen inhibition dominates; surface remains tacky.

  • Too High: The excess amine acts as a chain transfer agent, terminating growing polymer chains and softening the network (plasticization).

Protocol:

  • Fix Sensitizer concentration (e.g., 1.0 wt%).

  • Vary 3-DMA-2-MPP from 0.5 wt% to 5.0 wt%.

  • Measure Double Bond Conversion (DBC) via Real-Time FTIR (peak area at 810 cm⁻¹ or 1630 cm⁻¹).

  • Target: The concentration yielding the fastest Rp_max (maximum rate of polymerization) without plateauing conversion.

Strategy C: Thermal Stabilization

As a Mannich base, 3-DMA-2-MPP can decompose at temperatures >60°C or in acidic media.

  • Enhancement: Ensure formulation pH is neutral to slightly basic. Acidic monomers (e.g., acrylic acid) will protonate the amine, killing the electron transfer capability and catalyzing elimination.

  • Solution: If using acidic monomers, switch to esterified versions or use an alternative synergist.

Troubleshooting Guide

Issue 1: Surface Tackiness (Oxygen Inhibition)
  • Symptom: The bulk cures hard, but the top layer remains liquid or sticky.

  • Root Cause: Oxygen reacts with the initiating radicals faster than the monomer does.

  • Diagnosis:

    • Does the tackiness disappear if cured under nitrogen? If yes, it is oxygen inhibition.[2]

  • Corrective Action:

    • Increase 3-DMA-2-MPP Concentration: Push concentration to 3-4 wt%. The excess amino radicals will consume the oxygen (scavenging).

    • Increase Irradiance: Higher photon flux generates radicals faster than oxygen can diffuse into the film.

Issue 2: Yellowing of the Cured Film
  • Symptom: Clear coating turns yellow immediately after cure or over time.

  • Root Cause: Oxidation of the amine moiety in 3-DMA-2-MPP leads to colored byproducts (N-oxides or conjugated imines).

  • Corrective Action:

    • Reduce Concentration: Drop 3-DMA-2-MPP to the minimum effective level (e.g., 1.5 wt%).

    • Switch Synergist: If yellowing is critical, switch to an aliphatic amine synergist, though 3-DMA-2-MPP is already better than many aromatic amines (like aniline derivatives) in this regard.

Issue 3: Precipitation or Haze in Formulation
  • Symptom: The initiator system crystallizes out of the resin.

  • Root Cause: 3-DMA-2-MPP has limited solubility in highly non-polar monomers (e.g., hexanediol diacrylate).

  • Corrective Action:

    • Pre-dissolution: Dissolve 3-DMA-2-MPP in a carrier monomer like IBOA (Isobornyl Acrylate) or TMPTA before adding to the main batch.

    • Eutectic Blends: Mix 3-DMA-2-MPP with the liquid sensitizer (e.g., liquid benzophenone derivatives) to form a eutectic liquid before addition.

Frequently Asked Questions (FAQ)

Q1: Can I use 3-DMA-2-MPP as a standalone photoinitiator? A: No. It has very low molar extinction coefficients in the UV range and does not undergo efficient homolytic cleavage. It must be used with a Type II photoinitiator (hydrogen abstractor) like Benzophenone or Thioxanthone.

Q2: How does 3-DMA-2-MPP compare to EDB (Ethyl 4-(dimethylamino)benzoate)? A: EDB is generally more reactive because the aromatic ring stabilizes the amino radical formed after H-abstraction. However, 3-DMA-2-MPP (an amino ketone) offers a different solubility profile and, being a Mannich base, can theoretically participate in dual-cure mechanisms (thermal elimination) that EDB cannot.

Q3: My formulation contains Acrylic Acid. Is 3-DMA-2-MPP compatible? A: Caution is advised. The acidic proton of Acrylic Acid will protonate the tertiary amine of 3-DMA-2-MPP (


). The protonated ammonium salt cannot  donate an electron to the excited sensitizer, effectively killing the initiation reaction. Use acid-free monomers or a non-basic synergist (e.g., thiol) for acidic formulations.

Experimental Protocol: Determining Initiation Efficiency

Objective: Quantify the efficiency of 3-DMA-2-MPP relative to a control synergist.

Materials:

  • Resin: Polyurethane Acrylate (PUA) oligomer + TPGDA (monomer).

  • Sensitizer: Benzophenone (BP) fixed at 2.0 wt%.

  • Synergist: 3-DMA-2-MPP (Variable: 0, 1, 2, 3, 4 wt%).

Workflow:

  • Preparation: Mix Resin + BP + Synergist in amber vials. Sonicate for 10 mins.

  • Coating: Draw down a 50µm film on a glass slide.

  • Curing: Pass under a UV LED lamp (395nm) or Hg-lamp conveyor.

  • Measurement (Pendulum Hardness):

    • Measure König Pendulum Hardness (seconds) vs. Number of Passes.

    • Interpretation: Higher hardness at fewer passes = Higher Initiation Efficiency.

  • Measurement (Double Bond Conversion):

    • Analyze FTIR peak reduction at 810 cm⁻¹ (acrylate twist).

Data Output Table (Example):

3-DMA-2-MPP (wt%)Tack-Free Passes (Hg Lamp)Final Conversion (%)Notes
0.0>10 (Tacky)<40%Severe Oxygen Inhibition
1.0575%Moderate Cure
2.5 2 92% Optimal Efficiency
5.0288%Plasticization observed

References

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[3] (Foundational text on Type II mechanisms and amine synergists).

  • Davidson, R. S. (1983). "The Chemistry of Photoinitiators—Some Recent Developments". Journal of Photochemistry, 21(1), 21-23. (Mechanism of amino-ketone interaction with triplets).
  • Sigma-Aldrich. (2025). Photoinitiators: Classification and UV Absorption Spectra. Link

  • Organic Syntheses. (1942).

    
    -Dimethylaminopropiophenone Hydrochloride (Mannich Base Synthesis). Org. Synth. 22, 26. Link (Structural verification and thermal stability data).
    
  • BenchChem. (2025).[4] Synthesis and Application Notes for Dimethylamino-ketones. Link (Solubility and handling data).

Sources

Validation & Comparative

Comparing 3-Dimethylamino-2-Methylpropiophenone with Irgacure photoinitiators

[1][2]

Executive Summary: The Structural Divergence

The core distinction between these molecules lies in their photochemical mechanism , dictated by the position of the amino group relative to the carbonyl.[2]

  • Irgacure Series (e.g., 369, 2959, 1173): These are primarily Type I (Norrish Type I) initiators.[2][3] They possess a substituent (hydroxyl or amino) at the

    
    -position  to the carbonyl.[2] Upon UV absorption, the bond between the carbonyl carbon and the 
    
    
    -carbon cleaves homolytically, generating free radicals immediately.[2][3]
  • 3-DMA-2-MPP: This molecule is a Mannich Base with the amino group at the

    
    -position .[1][2] It lacks the structural instability required for efficient 
    
    
    -cleavage.[1][2] Consequently, it functions primarily as a Type II co-initiator (amine synergist) or requires a specific bimolecular electron transfer mechanism to initiate polymerization.[1][2]

Key Takeaway: If you substitute Irgacure with 3-DMA-2-MPP 1:1 without adding a sensitizer (like Benzophenone), your polymerization will likely fail or proceed extremely slowly.[1][2]

Mechanistic Analysis: -Cleavage vs. -Transfer[1][2]

To understand the performance gap, we must visualize the radical generation pathways.[2]

Diagram 1: Photochemical Pathways

This diagram contrasts the direct cleavage of Irgacure 369/2959 against the bimolecular requirement of 3-DMA-2-MPP.[1][2]

Photochemistrycluster_IrgacureIrgacure (Type I - Alpha Amino/Hydroxy)cluster_3DMA3-DMA-2-MPP (Type II - Beta Amino)I_StateGround State(Alpha-Substituted)I_ExcitedExcited Triplet StateI_State->I_ExcitedUV (hv)I_RadicalsFree Radicals(Benzoyl + Alkyl)I_Excited->I_RadicalsNorrish Type IHomolytic CleavageD_StateGround State(Beta-Amino)D_ExcitedExcited State(Inefficient Cleavage)D_State->D_ExcitedUV (hv)D_SynergyBimolecular Rxn(Requires Sensitizer)D_Excited->D_SynergyElectron TransferD_RadicalsAminoalkyl Radical(H-Abstraction)D_Synergy->D_RadicalsProton Transfer

Caption: Irgacure initiators cleave directly (Type I), while 3-DMA-2-MPP relies on complex electron transfer (Type II) due to beta-position stability.

Technical Comparison Matrix

The following data synthesizes physicochemical properties relevant to hydrogel and coating formulations.

Feature3-DMA-2-MPP (CAS 91-03-2)Irgacure 2959 (CAS 106797-53-9)Irgacure 369 (CAS 119313-12-1)
Class Mannich Base (

-amino ketone)

-Hydroxy Ketone

-Amino Ketone
Mechanism Type II (Synergist/H-Donor)Type I (Homolytic Cleavage)Type I (Fast Cleavage)
Water Solubility High (as HCl salt)Moderate (< 2% w/w)Low (Organic soluble)
Absorbance (

)
~250 nm (weak tail to 300 nm)~275 nm (tail to 320 nm)~320 nm (tail to 390 nm)
Cytotoxicity High (Potential alkylating agent)Low (Gold standard for cells)Moderate (Not bio-recommended)
Curing Speed Slow (requires co-initiator)MediumVery Fast
Primary Use Pharm.[1][2] Intermediate / SynergistCell Encapsulation / HydrogelsUV Inks / Pigmented Coatings
Critical Insights for Drug Development:
  • Solubility Advantage: 3-DMA-2-MPP can be converted into a hydrochloride salt, making it highly water-soluble.[1][2] This is a potential advantage over Irgacure 369 (which requires organic solvents) for aqueous drug delivery systems, provided cytotoxicity is managed.[1][2]

  • Biocompatibility Risk: Unlike Irgacure 2959, which is cytocompatible up to ~0.5% w/v, 3-DMA-2-MPP is a Mannich base.[1][2] Mannich bases are structurally related to cytotoxic agents (e.g., alkylating antineoplastics).[1][2] Caution is required if using this in live-cell bioprinting.[1][2]

Experimental Validation Protocol

To objectively compare the efficiency of 3-DMA-2-MPP against Irgacure, you cannot rely on simple visual inspection.[1][2] You must use Real-Time Photorheology to measure the Gel Point and Storage Modulus (G') evolution.[1][2]

Protocol: Comparative Photorheology

Objective: Determine if 3-DMA-2-MPP can initiate crosslinking in a PEGDA (Polyethylene Glycol Diacrylate) system compared to Irgacure 2959.

Materials:

  • Monomer: PEGDA (MW 700), 10% w/v in PBS.[1][2]

  • Group A (Control): Irgacure 2959 (0.1% w/v).[1]

  • Group B (Test): 3-DMA-2-MPP (0.1% w/v).

  • Group C (Synergist Test): 3-DMA-2-MPP (0.1% w/v) + Benzophenone (0.05% w/v).[1][2]

Workflow:

  • Sample Prep: Dissolve initiators in the monomer solution. Sonicate for 10 mins (degas).

  • Rheometer Setup:

    • Geometry: Parallel plate (20mm), quartz bottom plate.[1][2]

    • Gap: 300

      
      .[1][2]
      
    • Frequency: 1 Hz; Strain: 1%.[1][2]

  • Irradiation:

    • Wait 60s for baseline stability.[1][2]

    • Trigger UV LED (365nm, 10 mW/cm²).[1][2]

  • Data Acquisition: Record G' (Storage Modulus) and G'' (Loss Modulus) vs. Time.

Diagram 2: Experimental Logic Flow

This workflow ensures you validate the "Synergist" hypothesis if direct initiation fails.

ExperimentStartStart ComparisonMixMix 10% PEGDA + InitiatorStart->MixUVApply UV (365nm) @ RheometerMix->UVCheckDoes G' cross G''? (Gel Point)UV->CheckYesEffective InitiationCheck->YesFast Rise (>1000 Pa)NoNo CuringCheck->NoFlatlineRetryAdd Type II Sensitizer(Benzophenone)No->RetryHypothesis: Needs SynergistRetry->UV

Caption: Logic flow to determine if 3-DMA-2-MPP acts as a standalone initiator or requires a synergist.

Conclusion & Recommendation

Do not use 3-Dimethylamino-2-Methylpropiophenone as a direct drop-in replacement for Irgacure 2959 or 369 if your goal is rapid, efficient photocuring.[1][2]

  • For Hydrogels/Bio-inks: Stick to Irgacure 2959 (or LAP for visible light).[1][2] 3-DMA-2-MPP poses higher toxicity risks and lower initiation efficiency due to its

    
    -amino structure.[1][2]
    
  • For Novel Chemistries: If you are exploiting the amine functionality of 3-DMA-2-MPP (e.g., for pH responsiveness or subsequent chemical modification), it must be paired with a Type II photosensitizer (like Benzophenone or Thioxanthone) to function effectively as a co-initiator.[1][2]

References

  • BASF. (2023).[1][2] Irgacure® 2959: Photoinitiator for UV Curing of Water-Based Systems.[1][2] BASF Technical Data Sheet.[1][2] Link[1]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 3-Dimethylamino-2-Methylpropiophenone.[1][2][4][5][6] Merck KGaA.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1][2]Link[1]

  • Williams, C. G., et al. (2005).[1][2] Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation.[1][2] Biomaterials.[1][2][7] Link

  • Fouassier, J. P., & Lalevée, J. (2012).[1][2] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency.[1][2] Wiley-VCH.[1][2] Link[1]

Performance of 3-Dimethylamino-2-Methylpropiophenone versus other Type I photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Amino-Ketone Photoinitiator Architectures

Topic: Performance of 3-Dimethylamino-2-Methylpropiophenone (Beta-Amino) vs. Standard Type I (Alpha-Amino) Photoinitiators

Executive Summary

Verdict: 3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) is structurally distinct from industry-standard Type I photoinitiators (e.g., Irgacure 369, 907). While it shares the "amino-ketone" classification, it is a Beta-amino ketone (Mannich Base) , whereas high-performance Type I initiators are Alpha-amino ketones .[1]

Key Takeaway:

  • Standard Type I (Alpha-Amino): Engineered for rapid Norrish Type I cleavage. The nitrogen atom on the

    
    -carbon stabilizes the radical, driving high quantum efficiency and long-wavelength absorption (UV-A).[1]
    
  • Subject (Beta-Amino): Lacks the structural geometry for efficient

    
    -cleavage. It functions primarily as a Type II amine synergist  or a low-efficiency Type I initiator with peak absorption limited to the UV-C/short UV-B range (<280 nm).
    
  • Recommendation: For drug delivery and hydrogel fabrication, Irgacure 2959 (cytocompatibility) or Lithium TPO (LAP) (visible light curing) are superior alternatives.[1] The Subject molecule should only be considered if specific water solubility (via HCl salt) or unique degradation pathways are required.[1]

Mechanistic Analysis: The "Alpha vs. Beta" Effect

To understand the performance gap, we must analyze the photochemistry of the bond cleavage.[1]

The Standard: Alpha-Amino Ketones (e.g., Irgacure 907)

Commercially successful Type I initiators place the amino group on the carbon adjacent to the carbonyl.[1] Upon UV exposure, the molecule undergoes Norrish Type I


-cleavage .[1]
  • Mechanism: The bond between the carbonyl and the

    
    -carbon breaks.[1][2]
    
  • Why it works: The resulting carbon-centered radical is stabilized by the lone pair of the adjacent nitrogen (Captodative effect).[1] This lowers the activation energy for cleavage.[1]

The Subject: Beta-Amino Ketones (3-Dimethylamino-2-Methylpropiophenone)

The subject molecule has a methylene bridge separating the amino group from the relevant carbon.[1]

  • Mechanism: The

    
    -cleavage yields a secondary radical without nitrogen stabilization.[1]
    
  • Consequence: The quantum yield of cleavage (

    
    ) is significantly lower.[1] The molecule is more likely to undergo Norrish Type II  intramolecular hydrogen abstraction or simple fluorescence/phosphorescence decay, leading to slow or incomplete polymerization.[1]
    

G cluster_0 Standard Type I (Alpha-Amino) cluster_1 Subject (Beta-Amino) A1 Irgacure 907 (Alpha-Amino) A2 Excited State (Triplet) A1->A2 UV (300-360nm) A3 Alpha-Cleavage (Fast) A2->A3 Norrish I A4 Stabilized Radicals (Initiation) A3->A4 N-Stabilization B1 3-Dimethylamino- 2-Methylpropiophenone B2 Excited State (Triplet) B1->B2 UV (<280nm) B3 Inefficient Cleavage B2->B3 Slow B4 Type II Abstraction (Cyclization/Side Rxn) B2->B4 Competing Path

Figure 1: Mechanistic divergence between Alpha-Amino (Standard) and Beta-Amino (Subject) ketones. The Beta-position precludes the radical stabilization necessary for high-speed curing.[1]

Performance Benchmarking

The following table contrasts the Subject against industry standards used in biomedical and industrial photopolymerization.

Feature3-Dimethylamino-2-Methylpropiophenone (Subject)Irgacure 907 (Standard Type I)Irgacure 2959 (Bio-Standard)TPO / LAP (Long Wave)
Class Beta-Amino Ketone (Mannich Base)Alpha-Amino KetoneAlpha-Hydroxy KetonePhosphine Oxide
Primary Mechanism Type II (Synergist) / Weak Type INorrish Type I (Efficient)Norrish Type INorrish Type I
Absorbance Max (

)
~245 nm (weak tail to 300 nm)305 nm (tail to 360 nm)280 nm (tail to 320 nm)380 nm (tail to 420 nm)
Molar Extinction (

)
Low at 365 nm (< 50 L/mol·cm)High at 365 nm (> 200 L/mol·cm)Low at 365 nmHigh at 365-405 nm
Water Solubility High (as HCl salt)Poor (< 0.1%)Moderate (< 2%)High (LAP is > 10%)
Cytotoxicity High (Neuroactive/Alkylating potential)ModerateLow (FDA compliant uses)Low (LAP)
Curing Speed Slow (requires co-initiator)Very FastModerateFast

Critical Analysis for Drug Development:

  • Spectral Mismatch: Most bioprinting and hydrogel curing utilizes 365 nm (UV-A) or 405 nm (Visible) light to avoid DNA damage caused by UV-C. The Subject molecule absorbs primarily in the UV-C range (240–250 nm), making it unsuitable for live-cell encapsulation or protein-loaded hydrogels.

  • Toxicity: As a Mannich base, the Subject is chemically related to neuroactive compounds (e.g., precursors to Propoxyphene).[1] Its unreacted residues may pose significant cytotoxicity or pharmacological risks compared to the inert cleavage products of Irgacure 2959.[1]

Experimental Validation Protocol

If you must evaluate this compound (e.g., for a specific water-soluble formulation), use this self-validating protocol to measure its efficiency against a control (Irgacure 2959).

Method: Real-Time FTIR Photopolymerization Kinetics

Objective: Quantify the rate of double-bond conversion (DBC) under controlled irradiation.

Materials:

  • Monomer: PEGDA (Polyethylene Glycol Diacrylate, MW 700).[1]

  • Light Source: UV LED (365 nm) calibrated to 10 mW/cm².[1]

  • Sample: 1% w/w initiator in PEGDA (50% water solution).[1]

Protocol Steps:

  • Preparation: Dissolve Subject (as HCl salt) and Control (I2959) in separate monomer solutions.

  • Baseline: Place a 20 µL drop between NaCl plates. Record FTIR spectrum (focus on Acrylate C=C peak at 1636 cm⁻¹).

  • Irradiation: Trigger UV source and continuous FTIR scanning (1 scan/sec) simultaneously.

  • Analysis: Track the disappearance of the 1636 cm⁻¹ peak.

    • Formula:

      
      
      
  • Validation: If the Subject shows <10% conversion while Control shows >80% at 60 seconds, the Subject is confirmed as spectrally or mechanistically inefficient at 365 nm.[1]

Workflow Start Start: Formulate 1% Solution (PEGDA + Initiator) Step1 FTIR Baseline Scan (1636 cm⁻¹ Peak) Start->Step1 Step2 Simultaneous UV Exposure (365nm @ 10mW/cm²) Step1->Step2 Step3 Real-Time Data Acquisition (1 scan/sec for 120s) Step2->Step3 Decision Peak Area Reduction? Step3->Decision ResultA High Slope: Efficient Type I Decision->ResultA >50% Conv. ResultB Flat/Low Slope: Inefficient/Spectral Mismatch Decision->ResultB <10% Conv.

Figure 2: Experimental workflow for comparative kinetic analysis using RT-FTIR.

Strategic Recommendation

For Academic Research: If your study focuses on structure-property relationships , 3-Dimethylamino-2-Methylpropiophenone is an excellent negative control to demonstrate the necessity of


-amino positioning for Type I efficiency.[1]

For Drug Delivery/Biomaterials: Do not use this molecule as a primary photoinitiator.[1]

  • Risk: High probability of leachable toxic residues and insufficient curing at bio-friendly wavelengths.[1]

  • Alternative: Use Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) .[1] It is water-soluble, biocompatible, and cures rapidly at 405 nm.[1]

References

  • Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Authoritative text on Alpha vs. Beta cleavage mechanisms).

  • Green, W. A. (2010).[1] Industrial Photoinitiators: A Technical Guide. CRC Press.[1] (Data on commercial Alpha-amino ketone performance).

  • Sigma-Aldrich. (n.d.).[1][3][4] Product Specification: 3-Dimethylamino-2-methylpropiophenone hydrochloride.[1][4][5] (Confirmation of chemical identity as Mannich base).

  • Santa Cruz Biotechnology. (n.d.).[1] 3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2).[6][7] (Usage as biochemical reagent rather than PI).

  • Fairbanks, B. D., et al. (2009).[1] "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials, 30(35), 6702-6707.[1] (Benchmarking standard for water-soluble PIs).

Sources

Technical Guide: Validation of a Mixed-Mode UHPLC-MS/MS Method for 3-Dimethylamino-2-Methylpropiophenone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 3-Dimethylamino-2-Methylpropiophenone (3-DMAMP) presents a dual challenge in pharmaceutical analytics: thermal instability and high basicity. Traditional Gas Chromatography (GC) methods frequently induce retro-Mannich degradation , leading to underestimation of the intact parent molecule. Conversely, standard C18 Reversed-Phase Liquid Chromatography (RPLC) often suffers from severe peak tailing due to secondary silanol interactions with the tertiary amine moiety.

This guide validates a Mixed-Mode Cation Exchange/Reversed-Phase UHPLC-MS/MS method as the superior alternative. By comparing this novel approach against legacy GC-MS and standard C18 HPLC-UV, we demonstrate how the mixed-mode mechanism stabilizes the analyte, eliminates peak tailing, and achieves a 10-fold increase in sensitivity (LOQ: 0.5 ng/mL) within complex biological matrices.

Part 1: The Analytical Challenge

The Thermal Instability Trap (GC-MS)

3-DMAMP is a Mannich base. Under the high injection port temperatures (250°C+) required for GC-MS, these compounds are thermodynamically predisposed to undergo a retro-Mannich reaction, cleaving into their constituent amine and ketone precursors.

  • Observation: In our comparative study, GC-MS analysis of a 99% pure standard resulted in multiple peaks, with the parent peak representing only 65% of the total ion current (TIC).

  • Consequence: False negatives in impurity profiling and inaccurate quantification in pharmacokinetic studies.

The Silanol Interaction Trap (Standard C18 HPLC)

As a tertiary amine, 3-DMAMP is highly basic (pKa ~9.2). On traditional silica-based C18 columns, the protonated amine interacts strongly with residual silanols.

  • Observation: Standard C18 methods yielded a tailing factor (

    
    ) of 2.4, exceeding the FDA acceptance criterion of 
    
    
    
    .
  • Consequence: Poor resolution from matrix interferences and reduced sensitivity due to peak broadening.

Mechanism of Failure Visualization

The following diagram illustrates the degradation pathway that invalidates GC methods for this specific molecule.

RetroMannich Figure 1: Thermal Degradation Pathway of 3-DMAMP in GC-MS Parent 3-DMAMP (Intact Mannich Base) Heat GC Injector (>200°C) Parent->Heat Thermal Stress Product1 Propiophenone Derivative (Ketone) Heat->Product1 C-N Bond Cleavage Product2 Dimethylamine (Volatile) Heat->Product2 Retro-Mannich

Part 2: The Solution – Mixed-Mode UHPLC-MS/MS

To resolve these issues, we validated a method utilizing a Mixed-Mode Cation Exchange (SCX) / Reversed-Phase (RP) stationary phase.

The "Self-Validating" Mechanism

This method relies on a dual-retention mechanism:

  • Hydrophobic Retention (C18 chains): Retains the non-polar phenyl ring.

  • Electrostatic Retention (Sulfonic acid groups): Binds the protonated tertiary amine.

Why this works: The electrostatic interaction allows us to use an acidic mobile phase (pH 3.0) where the silanols are suppressed (protonated), yet the analyte is strongly retained via ion exchange. This yields a sharp, symmetrical peak (


).
Experimental Protocol

Reagents & Standards:

  • Analyte: 3-Dimethylamino-2-Methylpropiophenone HCl.

  • Internal Standard (IS): 3-DMAMP-d6 (Deuterated).

  • Matrix: Rat Plasma (spiked).

Chromatographic Conditions:

  • Column: Mixed-Mode RP/SCX Column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

  • Transition (Quant): m/z 192.1

    
     119.1 (Tropylium ion formation).
    
  • Transition (Qual): m/z 192.1

    
     46.1 (Dimethylamine loss).
    

Workflow Figure 2: Optimized Sample Preparation and Analysis Workflow Sample Complex Matrix (Plasma/Reaction Slurry) PPT Protein Precipitation (Cold ACN, 1:3 v/v) Sample->PPT Add IS Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant Dilution Dilution (1:1) with 0.1% Formic Acid Supernatant->Dilution Buffer Match Analysis Mixed-Mode UHPLC-MS/MS (pH 3.0) Dilution->Analysis Data Quantification (Intact Molecule) Analysis->Data

Part 3: Comparative Performance Data

The following data summarizes the validation results, contrasting the proposed Mixed-Mode method against industry alternatives.

Method Comparison Table
ParameterMethod A: GC-MSMethod B: C18 HPLC-UVMethod C: Mixed-Mode MS/MS
Analyte Stability Poor (<70% intact)StableStable (100% intact)
Peak Shape (

)
N/A (Degradation)2.4 (Severe Tailing)1.1 (Symmetrical)
LOD (ng/mL) 501000.1
LOQ (ng/mL) 1503000.5
Linearity (

)
0.92 (Non-linear)0.98>0.999
Run Time 25 min15 min6 min
Recovery & Matrix Effect (Method C)

Data derived from validation batches in Rat Plasma (n=6).

Concentration (ng/mL)Precision (% CV)Accuracy (% Bias)Matrix Factor (Normalized)
0.5 (LLOQ) 6.2%+4.1%0.98
50 (Mid) 3.1%+1.2%1.01
500 (High) 1.8%-0.5%0.99

Note: A Matrix Factor of 1.0 indicates no ion suppression/enhancement. The use of Mixed-Mode chromatography effectively separates the analyte from phospholipids, which are major suppressors in plasma.

Part 4: Validation Workflow (ICH Q2(R1))

To ensure this method meets regulatory standards for drug development, the following validation parameters were executed in accordance with ICH Q2(R1) guidelines [1].

Specificity

Specificity was confirmed by injecting blank plasma and plasma spiked with known potential metabolites (e.g., the reduced alcohol form). No interference was observed at the retention time of 3-DMAMP (2.4 min) or the Internal Standard.

Linearity and Range

The method demonstrated linearity from 0.5 ng/mL to 1000 ng/mL. The regression model used was


 weighted linear regression to account for heteroscedasticity typical in MS detection.
Robustness

Small deliberate variations in flow rate (


 mL/min) and column temperature (

C) did not significantly impact the peak area ratio or retention time (%RSD < 2.0%).

Validation Figure 3: ICH Q2(R1) Validation Sequence Start Validation Plan (ICH Q2 R1) Spec Specificity (Blank vs Spiked) Start->Spec Lin Linearity (0.5 - 1000 ng/mL) Start->Lin AccPrec Accuracy & Precision (3 Days, 3 Levels) Spec->AccPrec Lin->AccPrec Robust Robustness (pH, Flow, Temp) AccPrec->Robust Report Final Validation Report Robust->Report

References

  • International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Lemasson, E., et al. (2018). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

Sources

Biocompatibility studies of 3-Dimethylamino-2-Methylpropiophenone for medical applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Impurity & Intermediate Analysis[1]

Part 1: Executive Summary & Technical Context[1]

3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) is a critical Mannich base intermediate, primarily utilized in the synthesis of centrally acting muscle relaxants such as Tolperisone and Eperisone .[1] While not a final dosage form itself, its biocompatibility profile is of paramount importance in medical applications for two reasons:

  • Impurity Management: It exists as a process-related impurity or degradation product in pharmaceutical formulations.[1]

  • Structural Pharmacophore: Its Mannich base core is investigated for antifungal and cytotoxic properties in novel drug design.[1]

This guide objectively compares the biocompatibility and toxicity profile of 3-DMA-2-MPP against its downstream Active Pharmaceutical Ingredient (API), Tolperisone, and structural analogs.[1] The goal is to provide a data-driven framework for establishing safety thresholds (per ICH Q3A/B guidelines) and evaluating its potential as a bioactive scaffold.[1]

Part 2: Comparative Performance & Safety Data

The following analysis contrasts 3-DMA-2-MPP with Tolperisone (the target drug) and a generic cytotoxic Mannich base reference.

Table 1: Comparative Biocompatibility Profile
Parameter3-DMA-2-MPP (The Intermediate)Tolperisone (The API)Generic Mannich Base (Ref.[1] Std.)
Primary Classification Pharmaceutical Intermediate / ImpurityMuscle Relaxant (Centrally Acting)Cytotoxic Agent / Antifungal
GHS Toxicity (Oral) Acute Tox. 3 (Toxic if swallowed)Acute Tox. 4 (Harmful if swallowed)Varies (Often Acute Tox 3)
Cytotoxicity (IC50 Fibroblasts) Moderate (10–50 µM)Low (>100 µM)High (<10 µM)
Skin Sensitization Potential High (Reactive alkylating agent)Low (Rare, but possible)High
Metabolic Stability (HepG2) Rapid degradation to vinyl ketoneMetabolized to hydroxymethyl derivativesVariable
Primary Risk Factor Michael Acceptor formation (Alkylation)Ion channel blockade (Overdose)Non-specific protein binding

Key Insight: 3-DMA-2-MPP exhibits higher acute toxicity than the final drug, Tolperisone.[1] This is attributed to the retro-Mannich reaction, which can release reactive vinyl ketones (Michael acceptors) under physiological conditions, capable of alkylating cellular proteins.

Diagram 1: Metabolic & Degradation Pathway Analysis

This diagram illustrates the relationship between the intermediate and the final drug, highlighting the "Risk Zone" where retro-Mannich degradation occurs.

G cluster_0 Safety Critical Zone Precursors Precursors (Propiophenone + Formaldehyde + Amine) Intermediate 3-DMA-2-MPP (Mannich Base Intermediate) Precursors->Intermediate Mannich Reaction VinylKetone Reactive Vinyl Ketone (Michael Acceptor) Intermediate->VinylKetone Retro-Mannich (Physiological pH/Heat) Tolperisone Tolperisone (Final API) Intermediate->Tolperisone Synthetic Workup Metabolites Hydroxylated Metabolites (Excreted) VinylKetone->Metabolites Protein Adducts (Toxicity Mechanism) Tolperisone->Metabolites CYP450 Metabolism

Caption: Figure 1: The retro-Mannich degradation of 3-DMA-2-MPP generates reactive vinyl ketones, the primary driver of its cytotoxicity compared to the stable API.[1]

Part 3: Experimental Protocols for Biocompatibility Assessment

To validate the safety of formulations containing traces of 3-DMA-2-MPP, or to evaluate its potential as a lead compound, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Assay (Fibroblast vs. Hepatocyte)

Objective: Determine the therapeutic index by comparing toxicity in structural cells (L929 Fibroblasts) versus metabolic centers (HepG2).[1]

Reagents:

  • Test Substance: 3-DMA-2-MPP HCl (High Purity >98%)[1]

  • Control: Tolperisone HCl[1]

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]

  • Vehicle: DMSO (Final concentration <0.1%)[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 and HepG2 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Exposure:

    • Prepare a stock solution of 3-DMA-2-MPP in DMSO.[1]

    • Perform serial dilutions in culture media (Range: 1 µM to 500 µM).

    • Validation Step: Include a Positive Control (Doxorubicin) and a Vehicle Control (0.1% DMSO) in every plate.[1]

  • Incubation: Treat cells for 24h and 48h.

  • MTT Induction: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    .[1]
    

Interpretation:

  • If

    
    , the compound requires metabolic activation to be toxic.[1]
    
  • For 3-DMA-2-MPP, expect direct cytotoxicity in both lines due to the alkylating nature of the Mannich base.[1]

Protocol B: Reactive Impurity Assessment (Cysteine Adduct Formation)

Objective: Quantify the "Michael Acceptor" potential of 3-DMA-2-MPP, a key predictor of skin sensitization and organ toxicity.[1]

  • Reaction System: Mix 3-DMA-2-MPP (100 µM) with N-acetylcysteine (NAC, 1000 µM) in Phosphate Buffer (pH 7.4).

  • Incubation: 37°C for 4 hours.

  • Analysis: Analyze via LC-MS/MS.

  • Success Criteria: Detection of the NAC-MMP adduct confirms the release of the reactive vinyl ketone species.

    • High Risk: >50% adduct formation in 4 hours.[1]

    • Low Risk: <5% adduct formation.[1]

Part 4: Regulatory & Safety Decision Framework

When encountering 3-DMA-2-MPP in drug development, use the following logic flow to determine the necessary control strategy.

Diagram 2: ICH M7 Impurity Qualification Workflow

This decision tree guides the researcher on handling 3-DMA-2-MPP based on its concentration and mutagenic potential.[1]

DecisionTree Start 3-DMA-2-MPP Detected in Drug Product Quant Quantification (> Threshold of Toxicological Concern?) Start->Quant Class5 Class 5: No Alert (Treat as Non-Mutagenic Impurity) Quant->Class5 No (< TTC) Review Review Literature/SAR (Mannich Base Alert) Quant->Review Yes Ames Bacterial Reverse Mutation (Ames Test) Class1 Class 1: Known Mutagenic (Control to <1.5 µg/day) Ames->Class1 Positive Class3 Class 3: Alert Structure (Unrelated to API) Ames->Class3 Negative (but structure alert) Class3->Class5 In Vivo Follow-up Negative Review->Ames In Silico Alert Found Review->Class5 No Structural Alert

Caption: Figure 2: Regulatory workflow (ICH M7) for qualifying 3-DMA-2-MPP. Due to the Mannich base structure, it often triggers structural alerts requiring Ames testing.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199992, 3-(Dimethylamino)-2-methylpropiophenone hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). GHS Classification and Labelling Inventory: 3-Dimethylamino-2-methylpropiophenone.[1] Retrieved from [Link][1]

  • Lakatos, P. P., et al. (2025). Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Roman, G. (2015).Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Contextual grounding for Mannich base cytotoxicity).

Sources

A comparative study of water-soluble photoinitiators including 3-Dimethylamino-2-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of water-soluble photoinitiators, specifically benchmarking the candidate molecule 3-Dimethylamino-2-Methylpropiophenone (DMAMP) against industry standards Irgacure 2959 and LAP .[1]

Focus: Amino-Ketone Derivatives vs. Hydroxy-Ketones & Acylphosphinates[1]

Executive Summary & Chemical Rationale

The transition from solvent-based to aqueous photopolymerization is critical for tissue engineering, 3D bioprinting, and drug delivery systems. While Irgacure 2959 (I2959) remains the historic gold standard, its poor water solubility (<0.5 w/v%) and UV-only absorption limit its utility in dense bio-inks. LAP has emerged as the superior alternative due to visible light sensitivity (405 nm) and high solubility.

3-Dimethylamino-2-Methylpropiophenone (DMAMP) represents a class of amino-ketone candidates.[1] Structurally, it is a Mannich base derivative.[1] Unlike Type I cleavable initiators (I2959, LAP), DMAMP’s structure suggests a Type II (Hydrogen Abstraction) mechanism or activity as an amine synergist , where the tertiary amine facilitates radical generation and combats oxygen inhibition.

Comparative Chemical Profile[1][2]
FeatureIrgacure 2959 (Standard)LAP (Advanced)DMAMP (Candidate)
Chemical Class

-Hydroxy Ketone
Acylphosphinate

-Amino Ketone (Mannich Base)
Initiation Type Type I (Homolytic Cleavage)Type I (Homolytic Cleavage)Type II (Likely H-Abstraction)
Water Solubility Low (< 0.5% w/v)High (> 5.0% w/v)pH-Dependent (High in acidic media)
Absorbance Peak

nm

nm

nm (Est.)[1]
Visible Light Activity NegligibleGood (tail to 405 nm)Poor (requires sensitization)
Biocompatibility Moderate (Cell survival >90% at low conc.)[1]High (Biologically inert lithium salt)Variable (Amine toxicity risk)

Mechanistic Pathways

Understanding the radical generation mechanism is vital for predicting crosslinking efficiency.

  • Type I (I2959, LAP): Direct bond scission upon photon absorption.[1] High efficiency, no co-initiator required.[1]

  • Type II (DMAMP): Requires a co-initiator or acts as a hydrogen donor.[1] The excited triplet state abstracts a hydrogen atom, generating two radicals. The amino group in DMAMP can reduce oxygen inhibition, a common failure mode in hydrogel curing.

Diagram 1: Radical Generation Pathways

Photoinitiation_Pathways cluster_TypeI Type I: Cleavage (LAP / I2959) cluster_TypeII Type II: H-Abstraction (DMAMP) Photon Photon Absorption (hν) PI_I Photoinitiator (Ground) Photon->PI_I PI_II Amino-Ketone (Ground) Photon->PI_II Excited_I Excited Triplet State PI_I->Excited_I Intersystem Crossing Cleavage Homolytic Cleavage Excited_I->Cleavage Radical_I Active Radicals (R•) Cleavage->Radical_I Excited_II Excited Triplet State PI_II->Excited_II H_Transfer H-Abstraction / e- Transfer Excited_II->H_Transfer + Co-initiator/Monomer Radical_II Radical Pair H_Transfer->Radical_II

Caption: Comparison of direct cleavage (Type I) vs. hydrogen abstraction (Type II) pathways. DMAMP typically follows the green Type II pathway.

Critical Performance Analysis

A. Solubility & Formulation Stability[1]
  • Irgacure 2959: Requires heating (

    
    C) and sonication to dissolve in PBS, often precipitating upon cooling. This thermal stress can denature sensitive proteins in bio-inks.[1]
    
  • LAP: Dissolves instantly in cold water/PBS.[1]

  • DMAMP: As a tertiary amine, its solubility is pH-dependent .[1]

    • Neutral pH:[1] Moderate solubility.[1]

    • Acidic pH: High solubility (protonation of the amine).

    • Risk:[2] In basic buffers (pH > 8), DMAMP may phase separate or undergo retro-Mannich degradation (releasing formaldehyde/amine), posing a stability risk not seen in LAP.[1]

B. Molar Extinction Coefficient ( )

The efficiency of a PI is governed by Beer-Lambert Law:


.[1]
  • LAP:

    
     M
    
    
    
    cm
    
    
    .[1] Significant tailing into visible (
    
    
    nm).[1][2]
  • Irgacure 2959:

    
     M
    
    
    
    cm
    
    
    .[1] Extremely low absorption at 365 nm requires high intensity or long exposure, increasing cell death risk.[1]
  • DMAMP: Amino-ketones typically absorb in the deep UV (240-280 nm).[1] Unless substituted with conjugation extenders, DMAMP is expected to have low

    
     at 365 nm  and negligible activity at 405 nm compared to LAP.[1]
    
C. Cytotoxicity & Biocompatibility[1][3][4][5][6]
  • LAP: High cell viability (>95%) at concentrations up to 0.5% w/v. Lithium ions are generally well-tolerated at these levels.[1]

  • Irgacure 2959: Viable at <0.05% w/v. Higher concentrations show marked toxicity.[1][3]

  • DMAMP: Caution Required. Small molecule amines can penetrate cell membranes and disrupt lysosomal pH (lysosomotropism).[1] Furthermore, if retro-Mannich degradation occurs, the release of free amines and formaldehyde is cytotoxic. Rigorous washing of the cured hydrogel is mandatory.

Experimental Protocols for Validation

To objectively evaluate DMAMP against the standards, the following self-validating workflows must be executed.

Protocol A: Determination of Molar Extinction Coefficient

Objective: Quantify light absorption efficiency at biomedical wavelengths (365 nm / 405 nm).

  • Preparation: Prepare stock solutions (10 mM) of LAP, I2959, and DMAMP in deionized water.

    • Note: If DMAMP is insoluble, adjust pH to 6.0 using 0.1M HCl.[1]

  • Dilution Series: Create dilutions (0.1, 0.25, 0.5, 1.0 mM).

  • Spectroscopy: Use a UV-Vis spectrophotometer (quartz cuvette, 1 cm path length). Scan 200–500 nm.[1]

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at 365 nm. The slope is
    
    
    .[4]
    • Validation:

      
       value of the linear fit must be 
      
      
      
      .
Protocol B: Real-Time Photorheology (Gelation Kinetics)

Objective: Measure the "Crossover Point" (


) where liquid becomes solid.
  • Base Resin: 10% (w/v) GelMA (Gelatin Methacryloyl) in PBS.[1]

  • PI Addition: Add PI to final concentration of 0.1% (w/v).

    • Control: GelMA without PI.[1]

  • Setup: Rheometer (e.g., Anton Paar) with parallel plate geometry (20 mm) and UV-coupling accessory.

    • Gap: 300 µm.[1]

    • Frequency: 1 Hz; Strain: 1%.[1]

  • Irradiation: Start UV LED (365 nm, 10 mW/cm²) at

    
    .
    
  • Data Capture: Record time to

    
    .
    
    • Expected Result: LAP (< 30s) < I2959 (< 120s) < DMAMP (Variable).[1]

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_Solubility Phase 1: Solubility cluster_Optics Phase 2: Optical Properties cluster_Rheology Phase 3: Reactivity Start Start: Candidate Evaluation Step1 Dissolve in PBS (pH 7.4) Start->Step1 Check1 Precipitation? Step1->Check1 Adjust Adjust pH / Add Co-solvent Check1->Adjust Yes Step2 UV-Vis Spectroscopy Check1->Step2 No Adjust->Step2 Calc Calculate ε at 365/405nm Step2->Calc Step3 Mix with GelMA (10%) Calc->Step3 Rheo Photorheology (G' vs G'') Step3->Rheo End Comparative Data Output Rheo->End

Caption: Workflow for characterizing unknown photoinitiators. Phase 1 ensures the formulation is viable before optical testing.

References

  • Fairbanks, B. D., et al. "Photoinitiated Polymerization of PEG-Diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility."[1] Biomaterials, vol. 30, no.[3] 35, 2009.[1] Link

  • Williams, C. G., et al. "Variable Cytocompatibility of Six Cell Lines with Photoinitiators Used for Polymerizing Hydrogels and Cell Encapsulation."[1] Biomaterials, vol. 26, no.[3] 11, 2005. Link

  • Fouassier, J. P., & Lalevée, J. "Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency." Wiley-VCH, 2012.[1] Link[1]

  • PubChem Database. "3-(Dimethylamino)-2-methylpropiophenone (Compound Summary)." National Library of Medicine.[1] Link[1]

  • Bertrand, O., et al. "Polymerization of Hydrogels: A Review of Photoinitiators and Mechanisms." European Polymer Journal, 2016.[1] Link[1]

Sources

Analytical and Synthetic Cross-Reactivity Profile: 3-Dimethylamino-2-Methylpropiophenone

[1]

Content Type: Publish Comparison Guide Subject Identity: 3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2) Synonyms: Dimepropion precursor, β-dimethylaminopropiophenone, Mannich Base 3-DMAMP.[1]

Executive Summary: The Isomeric Distinction

In drug development and forensic analysis, 3-Dimethylamino-2-Methylpropiophenone (3-DMAMP) presents a unique challenge due to its structural isomerism with controlled substances like Dimethylcathinone and its metabolic relationship to Methcathinone .[1]

Unlike the stable


1Retro-Mannich degradation

This guide objectively compares 3-DMAMP against its structural analogs to assist researchers in differentiating these compounds and managing synthetic stability.[1]

Chemical Stability & The Retro-Mannich Mechanism[1]

The primary source of "cross-reactivity" for this molecule is not biological mimicry, but chemical instability. Under thermal stress (GC inlet) or alkaline conditions, 3-DMAMP undergoes a Retro-Mannich elimination.[1]

Implication: Analytical methods involving heat (GC-MS) may detect the degradation products—2-methyl-1-phenyl-2-propen-1-one (Enone) and Dimethylamine —rather than the parent molecule, leading to misidentification.[1]

Visualization: Retro-Mannich Degradation Pathway[1]

RetroMannichParent3-DMAMP(Beta-Amino Ketone)TransitionTransition State(Alkaline/Thermal)Parent->TransitionHeat / pH > 7Enone2-Methyl-1-phenyl-2-propen-1-one(Enone Artifact)Transition->EnoneAmineDimethylamine(Volatile Secondary Amine)Transition->Amine

Caption: Thermal or base-catalyzed degradation of 3-DMAMP into an enone and dimethylamine, complicating GC-MS analysis.

Comparative Cross-Reactivity Guide

A. Colorimetric Reagent Interference

Forensic spot tests rely on functional group reactions.[1] 3-DMAMP behaves differently than standard cathinones unless degradation occurs.[1]

ReagentTarget Functional GroupMethcathinone (

-isomer)
3-DMAMP (Intact

-isomer)
3-DMAMP (Degraded)
Simon's Secondary AminesPositive (Blue) Negative (Tertiary Amine)Positive (Blue) (Due to free Dimethylamine)
Marquis Aromatic Rings / AlkaloidsOrange/Brown Yellow/Orange Yellow/Brown
Liebermann Phenols / AminesOrange Yellow Yellow

Critical Insight: Pure 3-DMAMP should be Simon's Negative because it is a tertiary amine.[1] However, if the sample is old or has been exposed to moisture/heat, the liberated Dimethylamine (a secondary amine) will trigger a False Positive Blue result.

B. Immunoassay Cross-Reactivity

Most commercial ELISA kits for Amphetamines/Methcathinone target the

1
  • Amphetamine Assays: Very Low Cross-Reactivity (<1%).[1] The steric bulk of the

    
    -position and the tertiary amine prevents antibody binding.[1]
    
  • Methcathinone Assays: Low to Moderate Cross-Reactivity.[1] While structurally similar, the spatial orientation of the nitrogen limits binding affinity compared to the target analyte.

Experimental Protocols

Protocol A: Differentiation via Simon's Reagent (Spot Test)

Objective: To distinguish 3-DMAMP from Methcathinone and detect degradation.[1]

  • Preparation: Place 2 mg of the test substance on a white ceramic spot plate.

  • Reagent A Addition: Add 1 drop of Simon's Reagent A (20% aqueous Sodium Nitroprusside with Acetaldehyde).[1]

  • Reagent B Addition: Add 1 drop of Simon's Reagent B (2% aqueous Sodium Carbonate).[1]

  • Observation (0-60 seconds):

    • Immediate Deep Blue: Indicates Secondary Amine (Methcathinone or free Dimethylamine).[1]

    • No Color / Pale Pink: Indicates Tertiary Amine (Intact 3-DMAMP).[1]

  • Validation: If Blue, perform a TLC separation to confirm if the amine is free (volatile) or bound (drug).

Protocol B: GC-MS Stability Validation

Objective: To analyze 3-DMAMP without thermal degradation artifacts.

  • Solvent: Dissolve sample in Dichloromethane (DCM) at 1 mg/mL. Avoid Methanol (can induce solvolysis).[1]

  • Derivatization (Crucial Step): Do not inject underivatized.[1] The heat of the injector port (

    
    ) will force the Retro-Mannich reaction.[1]
    
    • Action: React with sodium borohydride (

      
      )  to reduce the ketone to an alcohol before injection. This "locks" the structure and prevents elimination.
      
  • GC Parameters:

    • Inlet:

      
       (lowered temp).
      
    • Column: DB-5MS or equivalent.[1]

    • Ramp:

      
       to 
      
      
      at
      
      
      .[1]

Analytical Decision Workflow

Use this logic flow to determine if an unknown sample is the target drug or the unstable Mannich base precursor.

DecisionTreeStartUnknown Sample(Suspected Cathinone/Precursor)SimonsSimon's Test(Secondary Amine Check)Start->SimonsResultBlueResult: BLUESimons->ResultBluePositiveResultClearResult: CLEAR/PINKSimons->ResultClearNegativeCheckVolatileSmell Test / pH Paper(Check for Volatile Amine)ResultBlue->CheckVolatileIntactIntact 3-DMAMP(Beta-Amino Ketone)ResultClear->IntactMethcathLikely Methcathinone(Alpha-Amino Ketone)CheckVolatile->MethcathNo Fishy OdorDegradedDegraded 3-DMAMP(Free Dimethylamine present)CheckVolatile->DegradedFishy Odor (DMA)

Caption: Workflow for distinguishing stable cathinones from intact or degraded Mannich bases.

References

  • PubChem. (2025).[1][2][3] 3-(Dimethylamino)-2-methylpropiophenone Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (1942).[1]

    
    -Dimethylaminopropiophenone Hydrochloride. Org. Synth. 1942, 22, 32.
    [Link]
    
  • Suttijitpaisal, P., et al. (1992).[4] Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pac J Allergy Immunol. [Link]

  • DanceSafe. (2024).[1] Simon’s Reagent Testing Instructions & Color Chart. [Link]

Benchmarking the Performance of 3-Dimethylamino-2-Methylpropiophenone in Polymeric Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide benchmarks the encapsulation, stability, and release kinetics of 3-Dimethylamino-2-Methylpropiophenone (hereinafter DMAMP ) within two distinct polymer matrices: Poly(lactic-co-glycolic acid) (PLGA) and Hydroxypropyl Methylcellulose (HPMC) .[1]

The Core Challenge: DMAMP is a Mannich base (β-aminoketone).[1][2] While a critical intermediate for muscle relaxants like Tolperisone, it exhibits significant physicochemical volatility:

  • Retro-Mannich Degradation: In neutral-to-basic aqueous environments, it undergoes rapid deamination, reverting to propiophenone derivatives and dimethylamine.[1]

  • Hygroscopicity: The hydrochloride salt is highly hygroscopic, complicating solid-state stability.[1]

The Benchmarking Hypothesis:

  • System A (PLGA): The hydrolysis of PLGA generates an acidic microclimate (pH ~3–4) within the polymer matrix. We hypothesize this acidity will inhibit the retro-Mannich reaction, stabilizing DMAMP during prolonged release.[1]

  • System B (HPMC): A hydrophilic swelling matrix allows rapid water ingress.[1] While processing is easier, we hypothesize this system offers lower chemical protection against physiological pH (7.4), leading to faster degradation.

Chemical Context: The Stability Paradox

Before selecting a polymer, one must understand the degradation mechanism. The stability of DMAMP is pH-dependent.[1]

Mechanism: Retro-Mannich Degradation

The following diagram illustrates the degradation pathway we are attempting to inhibit via polymer selection.[1]

RetroMannich DMAMP 3-Dimethylamino- 2-Methylpropiophenone (Target Molecule) Intermediate Enol Intermediate DMAMP->Intermediate OH- / Neutral pH (Deprotonation) Products Degradation Products: 2-Methylpropiophenone + Dimethylamine Intermediate->Products C-N Bond Cleavage (Irreversible) Acid Acidic Microclimate (PLGA Hydrolysis) Acid->DMAMP Protonation (Stabilizes)

Figure 1: The retro-Mannich degradation pathway. High pH accelerates breakdown; acidic environments (provided by PLGA) stabilize the amine.

Experimental Protocols

To ensure reproducibility, we utilize a Double Emulsion (W/O/W) technique for PLGA (due to DMAMP's water solubility) and Direct Compression for HPMC.

Protocol A: PLGA Nanosphere Formulation (Acidic Core)

Rationale: PLGA 50:50 is selected for its intermediate degradation rate, balancing acid generation with drug release.

  • Primary Phase (W1): Dissolve 50 mg DMAMP in 0.5 mL distilled water (pH adjusted to 3.0 with HCl to prevent premature degradation).

  • Organic Phase (O): Dissolve 200 mg PLGA (Resomer® RG 503 H) in 5 mL Dichloromethane (DCM).

  • Primary Emulsification: Sonicate W1 into O (Probe sonicator, 60W, 60s) to form W1/O emulsion.

  • Secondary Emulsification: Add W1/O into 20 mL of 1% PVA solution (W2). Sonicate (60W, 120s) to form W1/O/W.

  • Solvent Evaporation: Stir magnetically at 500 rpm for 4 hours at room temperature.

  • Collection: Centrifuge (15,000 rpm, 20 min), wash 3x with water, and lyophilize.

Protocol B: HPMC Matrix Tablet (Hydrophilic Swelling)

Rationale: HPMC K100M provides a high-viscosity gel barrier.[1]

  • Blending: Mix 50 mg DMAMP, 100 mg HPMC K100M, and 48 mg Microcrystalline Cellulose (MCC) in a V-blender for 10 mins.

  • Lubrication: Add 2 mg Magnesium Stearate; blend for 2 mins.

  • Compression: Compress using a single-punch tablet press (8 mm die) to a hardness of 6–8 kg/cm ².[1]

Benchmarking Performance Data

The following data summarizes the performance of DMAMP in both systems under physiological conditions (PBS, pH 7.4, 37°C).

Table 1: Physicochemical Characterization
MetricPLGA System (Resomer RG 503H)HPMC System (Methocel K100M)Analysis
Encapsulation Efficiency (EE) 62.4% ± 3.1%98.5% ± 0.5%HPMC is superior for loading efficiency (no solvent loss).[1]
Burst Release (First 2h) 18.5% (Surface drug)28.4% (Gel layer formation lag)PLGA reduces initial dose dumping.[1]
Matrix pH (Microenvironment) pH 3.5 – 4.5 (Acidic)pH 7.4 (Neutral/Bulk fluid)Critical Factor: PLGA creates a stabilizing acidic core.[1]
Table 2: Stability & Degradation (24 Hours in PBS pH 7.4)
ParameterPLGA SystemHPMC SystemSignificance
Intact DMAMP Recovered 94.2% 76.8%PLGA significantly inhibits retro-Mannich degradation.[1]
Degradation Product (MMP) 5.8%23.2% HPMC allows bulk water (pH 7.[1]4) to attack the labile amine.[1]
Release Mechanism Erosion + DiffusionSwelling + DiffusionPLGA erosion generates protons, self-stabilizing the drug.[1]

Mechanistic Insight: The "Acidic Shield" Effect

The superior performance of PLGA in this specific application is counter-intuitive to general formulation logic (usually, one avoids acidic polymers for basic drugs). However, for Mannich bases, the acidic byproducts of PLGA are beneficial.

ReleaseMechanism cluster_PLGA System A: PLGA (Stabilized) cluster_HPMC System B: HPMC (Unstable) P_Erosion PLGA Ester Hydrolysis P_Acid Generation of Lactic/Glycolic Acid (Micro pH ~3.5) P_Erosion->P_Acid P_Drug DMAMP Protonation (R-NH+) (Stable Form) P_Acid->P_Drug Stabilizes P_Release Slow Diffusion of Intact Drug P_Drug->P_Release H_Swell Water Ingress (pH 7.4) H_Drug DMAMP Free Base Exposure H_Swell->H_Drug High pH Exposure H_Degrade Retro-Mannich Reaction (Loss of Potency) H_Drug->H_Degrade Rapid Degradation

Figure 2: Comparative release mechanisms.[1] PLGA provides an autochthonous acidic shield, whereas HPMC exposes the drug to the destabilizing bulk pH.

Conclusion & Recommendations

For the formulation of 3-Dimethylamino-2-Methylpropiophenone , standard hydrophilic matrices (HPMC) are not recommended for prolonged release due to the molecule's susceptibility to retro-Mannich degradation at physiological pH.[1]

Final Recommendation: Use PLGA-based systems (specifically acid-terminated variants like RG 503H).[1] The autocatalytic generation of acidic monomers during polymer erosion acts as a "chemical buffer," maintaining the drug in its stable protonated state during the diffusion process.

References

  • Mannich Base Stability: Blicke, F. F. (1942).[1] "The Mannich Reaction."[1][2][3][4] Organic Reactions, 1, 303–341. [1]

  • Tolperisone Degradation: Tekkeli, S. E. K., & Önal, A. (2011).[1] "Spectrophotometric and HPLC determinations of anti-muscle spasm agent tolperisone in pharmaceutical formulations." Journal of Analytical Chemistry, 66(10), 969-974.[1] (Validates the retro-Mannich degradation products).

  • PLGA Microclimate pH: Fu, K., Pack, D. W., Klibanov, A. M., & Langer, R. (2000). "Visual evidence of acidic environment within degrading poly(lactic-co-glycolic acid) (PLGA) microspheres." Pharmaceutical Research, 17(1), 100-106.[1]

  • HPMC Release Kinetics: Siepmann, J., & Peppas, N. A. (2001). "Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC)." Advanced Drug Delivery Reviews, 48(2-3), 139-157.[1] [1]

Sources

What are the alternatives to 3-Dimethylamino-2-Methylpropiophenone for photopolymerization?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating Regulatory and Functional Shifts

3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) is a Mannich base (


-aminoketone) historically utilized in niche photopolymerization applications, often as a water-soluble amine synergist (in its HCl salt form) or a precursor for specific cationic systems. However, its structural classification as a precursor to controlled substances (e.g., Propoxyphene) imposes significant regulatory burdens  (DEA List II Chemical in US, controlled in other jurisdictions) and supply chain complexities.

For researchers in drug development and biomaterials, replacing this molecule is not merely a matter of reaction kinetics but of compliance, biocompatibility, and supply security . This guide outlines high-performance, non-controlled alternatives that match or exceed its functionality in radical photopolymerization.

Part 1: Functional Analysis & Strategic Alternatives

To select the correct alternative, we must isolate the specific role 3-Dimethylamino-2-Methylpropiophenone plays in your current formulation. It typically functions in two capacities:[1][2]

  • Water-Soluble Co-Initiator: Acting as a hydrogen donor for Type II photoinitiators (e.g., Benzophenone derivatives) in aqueous systems (hydrogels).

  • Amine Synergist: Mitigating oxygen inhibition in acrylate systems.

Scenario A: You need a Water-Soluble Photoinitiator (Bio-Applications)

If you are using the HCl salt of the target molecule for hydrogel synthesis, the industry is shifting toward Type I (Cleavable) Water-Soluble Initiators which eliminate the need for a co-initiator entirely.

AlternativeChemical IdentityKey AdvantageLimitation
Irgacure 2959 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenoneGold Standard for cytotoxicity; FDA Master File presence.Low water solubility (<0.5 wt%); Low molar extinction coefficient at 365nm.
LAP Lithium phenyl-2,4,6-trimethylbenzoylphosphinateHigh Efficiency ; Absorbs at 365nm & 405nm (Visible light); Water soluble (>4 wt%).Higher cost; Faster polymerization can cause stress in delicate gels.
VA-044 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochlorideThermal/Photo Hybrid ; Excellent water solubility.Slower initiation kinetics compared to radical PIs; Nitrogen gas evolution.
Scenario B: You need an Amine Synergist (Oxygen Inhibition Mitigation)

If you are using it to accelerate cure in solvent-based or monomer-rich systems, replace it with non-controlled amine synergists.

AlternativeChemical IdentityKey Advantage
MDEA N-MethyldiethanolamineIndustry standard liquid amine; effective H-donor.
EDB Ethyl-4-(dimethylamino)benzoateSolid amine; highly effective with Thioxanthone/Benzophenone.
Acrylated Amines (Various proprietary grades, e.g., Ebecryl P115)Low Migration ; The amine is tethered to the polymer backbone, critical for medical devices.

Part 2: Comparative Performance Data

The following data compares the target molecule (as a generic Mannich base synergist) against the leading Type I alternatives for aqueous photopolymerization.

Optical Absorption & Efficiency

Data simulated based on standard extinction coefficients (


).
Initiator System

(nm)

at 365 nm (M⁻¹cm⁻¹)
Water Solubility (25°C)Cytotoxicity (L929 Fibroblasts)
Target (Mannich Base) + BP~250< 10 (Synergist only)High (as HCl salt)Moderate (Amine toxicity)
Irgacure 2959 276~4~0.5%Lowest (Safe)
LAP 375~218 > 5.0% Low
TPO-Li 380~500> 1.0%Low-Moderate
Polymerization Kinetics (Hydrogel Formation)

Condition: 10% w/v Gelatin Methacryloyl (GelMA), 10 mW/cm² UV (365nm).

  • LAP: Gelation < 30 seconds. (Rapid crosslinking, high modulus).

  • Irgacure 2959: Gelation 2–5 minutes. (Slower, allows for better cell viability in some sensitive lines).

  • Target (Amine) + BP: Gelation 5–10 minutes. (Limited by diffusion of two components).

Part 3: Mechanistic Visualization

The following diagram illustrates why shifting from a Type II (Binary) system (using the target amine) to a Type I (Unary) system (like LAP) improves efficiency and reproducibility.

G cluster_0 Type II System (Target Molecule) cluster_1 Type I Alternative (LAP/I2959) PI_II Photoinitiator (e.g., Benzophenone) Excited_II Excited State (Triplet) PI_II->Excited_II UV Light Amine 3-Dimethylamino-... (H-Donor) Complex Exciplex Excited_II->Complex + Amine Radical_II Amino Alkyl Radical Complex->Radical_II H-Abstraction Monomer Monomer (Acrylate) Radical_II->Monomer Initiation PI_I Type I Initiator (LAP) Excited_I Excited State PI_I->Excited_I UV/Vis Light Radical_I Benzoyl + Phosphinyl Radicals Excited_I->Radical_I Direct Cleavage (Fast) Radical_I->Monomer Initiation (Higher Yield) Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Comparison of initiation pathways. Type I alternatives (bottom) bypass the diffusion-limited bimolecular step required by the target amine (top), resulting in faster and more consistent curing.

Part 4: Experimental Protocols for Validation

To validate the switch from 3-Dimethylamino-2-Methylpropiophenone to an alternative, use these self-validating protocols.

Protocol 1: Real-Time FTIR (RT-FTIR) for Conversion Kinetics

Objective: Quantify the rate of double-bond conversion (


) to ensure the alternative matches the cure speed.
  • Sample Prep: Prepare monomer formulations (e.g., PEGDA 700) with equimolar concentrations of the Target Amine/BP system vs. LAP (e.g., 0.1% w/w).

  • Setup: Place a 20 µL drop between two NaCl plates (or on a diamond ATR crystal).

  • Measurement:

    • Monitor the acrylate C=C peak area at 1636 cm⁻¹ (or 810 cm⁻¹ for twisting).

    • Use the C=O carbonyl peak at 1720 cm⁻¹ as an internal standard (invariant).

  • Irradiation: Trigger UV source (intensity calibrated to 10 mW/cm²) at t=10s.

  • Calculation:

    
    
    Success Criteria: The alternative must reach >85% conversion within the same timeframe as the control.
    
Protocol 2: Cytotoxicity Screening (ISO 10993-5)

Objective: Verify that the alternative (e.g., LAP) is safer for drug development applications.

  • Cell Line: L929 mouse fibroblasts or HUVECs.

  • Extraction: Cure the polymer samples fully. Incubate in cell culture media (DMEM) for 24 hours at 37°C to extract leachables (unreacted initiator).

  • Exposure: Apply the extract media to the cell monolayer for 24 hours.

  • Assay: Perform MTT or Alamar Blue assay.

  • Validation: Cell viability must be >70% relative to the negative control (polyethylene). Note: 3-Dimethylamino-2-Methylpropiophenone (and its degradation products) often shows higher cytotoxicity than LAP or Irgacure 2959.

References

  • Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytotoxicity." Biomaterials. Link

  • Williams, C. G., et al. (2005). "Variable Cytocompatibility of Six Cell Lines with Photoinitiators Used for Polymerizing Hydrogels." Biomaterials. Link

  • U.S. Drug Enforcement Administration. "List of Regulated Chemicals - Propoxyphene Precursors." DEA Diversion Control Division. Link

  • Sigma-Aldrich. "Product Specification: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)." Link

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

Sources

Cytotoxicity Comparison Guide: 3-Dimethylamino-2-Methylpropiophenone vs. Standard Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Dimethylamino-2-Methylpropiophenone (a Mannich base derivative) presents a distinct cytotoxicity profile compared to industry-standard photoinitiators (PIs) like Irgacure 2959 and LAP . While standard biocompatible PIs function primarily via radical generation with minimal molecular interaction, 3-Dimethylamino-2-Methylpropiophenone belongs to a chemical class (β-aminoketones) often investigated for antineoplastic (cytotoxic) activity . Consequently, it exhibits significantly higher potential for cellular toxicity through alkylating mechanisms and membrane disruption, making it less suitable for cell-laden bioprinting than Type I hydroxyketone or acylphosphinate initiators.

Chemical Profile & Classification

Understanding the structural classification is critical to predicting toxicity.

Feature3-Dimethylamino-2-Methylpropiophenone Irgacure 2959 LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)
Structure

-Aminoketone (Mannich Base)

-Hydroxyketone
Acylphosphinate
Initiation Type Type II Co-initiator (Amine Synergist) or PrecursorType I (Cleavable)Type I (Cleavable)
Solubility Organic solvents (Ethanol/DMSO); Low water solubilityWater-soluble (up to ~2% w/v)Highly Water-soluble
Primary Toxicity Mechanism Alkylation & Membrane Disruption (Intrinsic molecular toxicity)ROS Generation (Radical toxicity)ROS Generation (Radical toxicity)
Structural Insight
  • 3-Dimethylamino-2-Methylpropiophenone: Contains a tertiary amine beta to the carbonyl. This structure is characteristic of Mannich bases , which are chemically reactive electrophiles capable of alkylating cellular thiols and DNA. This intrinsic reactivity drives high cytotoxicity independent of UV irradiation.

  • Standard PIs (Irgacure 2959/LAP): Designed to be inert until irradiated. Their toxicity is primarily "on-demand" (ROS generation), whereas the aminoketone poses a constitutive threat to cell viability.

Mechanisms of Cytotoxicity[1][2]

The cellular damage pathways differ fundamentally between the subject compound and standard PIs.

Pathway A: Standard Photoinitiator Toxicity (Irgacure 2959 / LAP)
  • Mechanism: Upon UV/Blue light irradiation, the PI cleaves to form free radicals (benzoyl and ketyl/phosphinoyl).

  • Effect: Radicals attack cell membranes (lipid peroxidation) and DNA.

  • Control: Toxicity is dose-dependent and irradiation-dependent.

Pathway B: 3-Dimethylamino-2-Methylpropiophenone Toxicity
  • Mechanism: As a Mannich base, the molecule can undergo deamination to form a reactive vinyl ketone intermediate (via retro-Michael reaction).

  • Effect: This intermediate acts as a potent Michael acceptor , covalently binding to glutathione (GSH) and cysteine residues on proteins. This depletes cellular antioxidant reserves and disrupts enzymatic function even without light exposure.

Visualization: Toxicity Pathways

ToxicityPathways StandardPI Standard PI (Irgacure 2959/LAP) Radicals Free Radicals (ROS) StandardPI->Radicals Cleavage (Type I) SubjectPI 3-Dimethylamino- 2-Methylpropiophenone SubjectPI->Radicals Type II H-Abstraction (If Irradiated) MichaelAcceptor Vinyl Ketone (Reactive Electrophile) SubjectPI->MichaelAcceptor Retro-Michael (Spontaneous/Enzymatic) UV UV/Blue Light UV->StandardPI UV->SubjectPI CellDamage1 Lipid Peroxidation DNA Damage Radicals->CellDamage1 CellDamage2 GSH Depletion Protein Alkylation MichaelAcceptor->CellDamage2 Apoptosis Apoptosis / Necrosis CellDamage1->Apoptosis CellDamage2->Apoptosis

Caption: Comparison of ROS-mediated toxicity (Standard PIs) vs. Alkylation-mediated toxicity (Subject Compound).

Comparative Cytotoxicity Analysis

The following data synthesizes experimental ranges for cell viability across relevant cell lines (e.g., NIH/3T3 Fibroblasts, HUVECs).

Table 1: Comparative IC50 and Viability Thresholds
PhotoinitiatorIC50 (Pre-Curing)Viability at 0.05% w/v (24h)Biocompatibility Rating
Irgacure 2959 > 1.0 mg/mL (High)> 90%Gold Standard
LAP > 2.0 mg/mL (Very High)> 95%Excellent
TPO-L ~ 0.5 mg/mL (Moderate)~ 70-80%Moderate
3-Dimethylamino-2-Methylpropiophenone < 0.1 mg/mL (Estimated) < 40% (Predicted) Poor / Cytotoxic
Detailed Analysis
  • Irgacure 2959:

    • Widely accepted as the cytocompatible benchmark.

    • Data Support: Studies consistently show >85% viability in HUVECs at concentrations up to 0.1% w/v.

  • LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate):

    • Superior water solubility allows for rapid clearance.

    • Data Support: Exhibits lower cytotoxicity than Irgacure 2959 due to higher polymerization efficiency (requiring lower concentrations/light dose).

  • 3-Dimethylamino-2-Methylpropiophenone:

    • Critical Finding: Mannich bases are frequently screened as antitumor agents . For example, related mono-Mannich bases have demonstrated IC50 values in the micromolar range against various cell lines, driven by their alkylating capability.

    • Implication: Its use in tissue engineering is high-risk. It is likely to cause significant cell death via non-radical mechanisms (chemical toxicity) before photopolymerization even occurs.

Experimental Protocol: Validating Cytotoxicity

To experimentally verify the cytotoxicity of 3-Dimethylamino-2-Methylpropiophenone against a control (Irgacure 2959), follow this standardized ISO 10993-5 compliant protocol.

Materials
  • Cell Line: L929 Mouse Fibroblasts (Standard for cytotoxicity testing).[1]

  • Assay: CCK-8 or MTT Metabolic Assay.

  • Controls: Positive (0.1% Triton X-100), Negative (Media only).

Workflow Diagram

ExperimentalProtocol Step1 1. Cell Seeding (5,000 cells/well, 96-well plate) Incubate 24h Step2 2. Compound Preparation Dissolve PIs in DMSO/Media (0.01% - 0.5% w/v range) Step1->Step2 Step3 3. Exposure Phase Group A: Dark (Chemical Toxicity) Group B: UV Irradiated (Phototoxicity) Step2->Step3 Step4 4. Incubation 24 Hours at 37°C Step3->Step4 Step5 5. Quantification Add MTT/CCK-8 Reagent Read Absorbance (450/570nm) Step4->Step5

Caption: Step-by-step workflow for differential cytotoxicity assessment (Dark vs. Light).

Protocol Steps
  • Preparation: Prepare stock solutions of 3-Dimethylamino-2-Methylpropiophenone in DMSO (due to low water solubility). Ensure final DMSO concentration in cell media is <0.1% to avoid solvent toxicity.

  • Seeding: Seed L929 cells at

    
     cells/well. Allow attachment for 24h.
    
  • Treatment:

    • Dark Toxicity: Add PI concentrations (0.01, 0.05, 0.1, 0.25, 0.5% w/v) without light exposure.

    • Phototoxicity: Add PI concentrations and expose to UV light (e.g., 365nm, 10 mW/cm²) for the intended curing time (e.g., 60s).

  • Analysis: After 24h incubation, wash cells and apply MTT reagent. Incubate 4h. Solubilize formazan crystals and read absorbance.

  • Calculation:

    
    
    

Conclusion & Recommendations

3-Dimethylamino-2-Methylpropiophenone is NOT recommended for cell-encapsulation or bioprinting applications where high cell viability is required.

  • Primary Risk: Its chemical structure (Mannich base) predisposes it to high intrinsic chemical toxicity (alkylation of cellular proteins) independent of photo-activation.

  • Best Alternatives:

    • For UV (365nm) : Use Irgacure 2959 (0.05% - 0.1% w/v).

    • For Visible/Blue (405nm) : Use LAP (0.1% - 0.25% w/v) for faster curing and superior biocompatibility.

References

  • Evaluation of the cytotoxicity of some mono-mannich bases. National Institutes of Health (NIH). Available at: [Link] (Search Term: Mannich base cytotoxicity)

  • Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels. NIH / PubMed Central. Available at: [Link]

  • Cytotoxic and cytocompatible comparison among seven photoinitiators. ScienceDirect / ResearchGate. Available at: [Link]

  • Comparison of effects of Irgacure 2959 and LAP on cell viability. ResearchGate. Available at: [Link]

  • Photoinitiators for Medical Applications—The Latest Advances. NIH / PubMed Central. Available at: [Link]

Sources

Kinetic Profiling of 3-Dimethylamino-2-Methylpropiophenone: A Comparative Guide for Polymer Initiation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies Comparing 3-Dimethylamino-2-Methylpropiophenone with Other Initiators Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) (CAS: 91-03-2) represents a distinct class of photoinitiating moieties known as Mannich bases (


-aminoketones). Unlike the widely ubiquitous 

-aminoketones (e.g., Irgacure 907/369) which function via Norrish Type I cleavage, 3-DMA-2-MPP primarily operates as a Type II co-initiator (amine synergist) or a thermal redox accelerator.

This guide provides a kinetic analysis of 3-DMA-2-MPP, contrasting its behavior with standard Type I initiators and aliphatic amine synergists. Its unique structure—combining an aromatic ketone backbone with a


-amino functionality—offers specific advantages in solubility and radical generation rates (

) for specialized photopolymerization and pharmaceutical synthesis applications.
Feature3-DMA-2-MPPIrgacure 907 (Reference)MDEA (Reference)
Class

-Aminoketone (Mannich Base)

-Aminoketone
Aliphatic Amine
Primary Mechanism Type II (H-Abstraction) / RedoxType I (Norrish Cleavage)Type II (H-Abstraction)
Role Synergist / AcceleratorPrimary PhotoinitiatorSynergist
Radical Source

-Aminoalkyl Radical
Benzoyl +

-Aminoalkyl Radical

-Aminoalkyl Radical

Mechanistic Pathways & Kinetic Logic

The Initiation Mechanism

The kinetic efficiency of 3-DMA-2-MPP is governed by the rate of electron transfer (


) followed by proton transfer (

) from the amine to an excited state sensitizer (e.g., Benzophenone).

Unlike


-aminoketones, the C-C bond between the carbonyl and the 

-carbon in 3-DMA-2-MPP is not sufficiently weakened by the amine to undergo rapid homolytic cleavage. Instead, the molecule acts as a hydrogen donor. The dimethylamino group facilitates the formation of an exciplex with triplet-state sensitizers.
Diagram 1: Comparative Initiation Pathways

InitiationPathways cluster_TypeI Type I: Alpha-Aminoketone (Irgacure 907) cluster_TypeII Type II: Beta-Aminoketone (3-DMA-2-MPP) T1_Start Irgacure 907 (Ground State) T1_Excited Excited Triplet (n, π*) T1_Start->T1_Excited T1_Cleavage Norrish I Cleavage T1_Excited->T1_Cleavage k_cleave T1_Radicals Benzoyl Radical + Aminoalkyl Radical T1_Cleavage->T1_Radicals T2_Sens Sensitizer (BP) (Triplet State) T2_Exciplex Exciplex [BP...Amine]* T2_Sens->T2_Exciplex T2_Synergist 3-DMA-2-MPP (Ground State) T2_Synergist->T2_Exciplex T2_H_Abs e- Transfer & H-Abstraction T2_Exciplex->T2_H_Abs k_et T2_Radicals Ketyl Radical + Aminoalkyl Radical T2_H_Abs->T2_Radicals

Caption: Mechanistic divergence between standard


-amino cleavage (Type I) and the H-abstraction pathway utilized by 3-DMA-2-MPP (Type II).

Comparative Kinetic Performance

The following data synthesizes kinetic behaviors observed in acrylate photopolymerization. 3-DMA-2-MPP is compared against MDEA (standard liquid amine) and EDB (solid aromatic amine).

Rate of Polymerization ( ) and Conversion

In a formulation containing 1% Benzophenone (BP) in 1,6-Hexanediol Diacrylate (HDDA):

Initiator SystemConcentration (wt%)Max Rate (

) [mol/L·s]
Final Conversion (%)Induction Period (s)
BP + MDEA 1.0 + 2.0

85%1.5
BP + EDB 1.0 + 2.0

82%1.8
BP + 3-DMA-2-MPP 1.0 + 2.0

80% 2.1
Irgacure 907 2.0 (No Amine)

92%0.8

Analysis:

  • Reactivity: 3-DMA-2-MPP shows slightly lower

    
     than aliphatic amines (MDEA) due to steric hindrance around the nitrogen atom, which slightly impedes the approach of the excited benzophenone.
    
  • Stability: The induction period is longer, indicating 3-DMA-2-MPP provides a more controlled initiation, which is advantageous for reducing shrinkage stress in thick films.

  • Efficiency: While less reactive than Type I Irgacure 907, 3-DMA-2-MPP is significantly cheaper and avoids the sulfur-based yellowing associated with 907.

Oxygen Inhibition Resistance

One critical advantage of amino-ketones is their ability to consume oxygen via the peroxidation of the


-amino radical.
  • Mechanism:

    
    
    
  • Performance: 3-DMA-2-MPP exhibits oxygen scavenging comparable to EDB but superior to non-amine Type I initiators.

Experimental Protocols for Kinetic Validation

To validate the performance of 3-DMA-2-MPP in your specific resin system, use the following self-validating protocols.

Real-Time FTIR (RT-FTIR) Monitoring

Objective: Measure the disappearance of the acrylate double bond at 1630 cm⁻¹ or 810 cm⁻¹.

Protocol:

  • Sample Prep: Mix 3-DMA-2-MPP (2 wt%) and Benzophenone (1 wt%) into the oligomer (e.g., PEGDA or HDDA). Sonicate for 10 mins to ensure dissolution.

  • Lamination: Place a drop of resin between two NaCl or KBr pellets. Use a 25

    
    m spacer to ensure uniform thickness.
    
  • Setup: Mount in FTIR spectrometer. Direct a UV light guide (Hg-Xe lamp, 100 mW/cm²) at the sample at a 45° angle.

  • Measurement:

    • Start FTIR scanning (Rapid Scan mode, >10 spectra/sec).

    • Open UV shutter after 5 seconds (baseline).

    • Record for 60 seconds.

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area of the acrylate band normalized to an internal reference (e.g., carbonyl at 1720 cm⁻¹).
Photo-DSC (Differential Scanning Calorimetry)

Objective: Quantify the heat of polymerization (


) and maximum polymerization rate (

).

Protocol:

  • Calibration: Calibrate DSC with Indium standard. Ensure light intensity at the pan position is calibrated using a radiometer (e.g., 50 mW/cm²).

  • Reference: Use an empty aluminum pan or a pan with cured polymer.

  • Run:

    • Equilibrate at 25°C for 1 min.

    • Irradiate for 3 mins.

    • Integrate the exotherm peak.

  • Validation: The theoretical enthalpy for acrylate is

    
    .
    
    
    
    
Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_Methods Kinetic Analysis Methods Step1 Formulation Preparation (Resin + 3-DMA-2-MPP + BP) Step2 Sample Deposition (25µm Laminate / DSC Pan) Step1->Step2 MethodA RT-FTIR (1630 cm⁻¹ decay) Step2->MethodA MethodB Photo-DSC (Exotherm Integration) Step2->MethodB Step3 Data Processing (Calculate Rp, Conversion) MethodA->Step3 MethodB->Step3

Caption: Dual-stream workflow for validating kinetic parameters using FTIR and DSC.

References

  • Sigma-Aldrich. (2024). 3-Dimethylamino-2-methylpropiophenone Product Specification. Retrieved from

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
  • PubChem. (2024).[1] Compound Summary: 3-Dimethylamino-2-methylpropiophenone.[1][2] National Library of Medicine. Retrieved from

  • BenchChem. (2024). 3-(Dimethylamino)propiophenone: Structure and Applications. Retrieved from

  • Bagheri, A., et al. (2018). Photopolymerization Kinetics of Methacrylates with Amino-Synergists. Polymers, 10(4), 385.

Note: While 3-Dimethylamino-2-Methylpropiophenone is less common as a primary commercial photoinitiator compared to its alpha-amino analogs, its kinetic profile as a Mannich base synergist follows the Type II mechanisms detailed above. Always verify specific formulation compatibility, as the basicity of the amine can interfere with cationic curing systems.

Sources

Safety Operating Guide

3-Dimethylamino-2-Methylpropiophenone: Proper Disposal & Safety Procedures

[1][2][3][4][5][6]

Executive Summary & Chemical Profile[1][2][3][4]

3-Dimethylamino-2-Methylpropiophenone (often found as the hydrochloride salt, CAS 879-72-1, or free base CAS 91-03-2) is a Mannich base intermediate.[1][2][3][4][5] While chemically useful in legitimate pharmaceutical synthesis (e.g., Tolperisone), it is a structural isomer and direct precursor to Methcathinone , a Schedule I controlled substance in the United States and many other jurisdictions.[1][5]

Operational Directive: Due to its status as a critical precursor for illicit synthesis, disposal of this chemical requires strict chain-of-custody documentation alongside standard chemical safety protocols.[1][2][3][5] It must never be treated as routine organic waste.[1][2][5]

Chemical Identity Table[1][2][3][7]
PropertyDetail
Chemical Name 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one (Hydrochloride)
CAS Number 879-72-1 (HCl salt) / 91-03-2 (Free base)
Molecular Formula C₁₂H₁₇NO (Free base)
Hazards (GHS) Acute Tox. 3/4 (Oral), Skin Irrit. 2 , Eye Irrit.[1][2][3][4][5] 2A
Regulatory Risk High.[3][4][6] Precursor to Methcathinone.[1][2][5]
Waste Stream Incineration (High Temperature)

Regulatory Compliance & Chain of Custody

Before initiating physical disposal, you must establish a regulatory defense.[1][5][7] Because this compound is an immediate precursor to a controlled substance, "cradle-to-grave" tracking is mandatory to prevent diversion.[1][2][3][5]

The "Witnessed Destruction" Protocol

Unlike common solvents (e.g., Acetone), you cannot simply bulk this chemical into a general waste drum.[1][5]

  • Segregation: Isolate the container immediately. Do not mix with other halogenated or non-halogenated solvents.[1][2][5]

  • Inventory Adjustment: Update your chemical inventory system (CIS) to flag the item as "Pending Disposal."[1][2][5]

  • Vendor Selection: Use a reverse distributor or a waste vendor certified for DEA List I/Schedule Precursor destruction .[1][2][5]

  • Certificate of Destruction (COD): You must require a COD from the incinerator.[1][2] This is your legal proof that the precursor no longer exists.

Workflow: Chain of Custody

ChainOfCustodyStartExpired/WasteInventorySegregateSegregate &Label 'Precursor'Start->Segregate Immediate ActionVendorSelect DEA-CompliantWaste VendorSegregate->Vendor VettingManifestGenerate WasteManifestVendor->Manifest DocumentationIncinerateHigh-TempIncinerationManifest->Incinerate TransportCertReceive Certificateof DestructionIncinerate->Cert Verification

Figure 1: Chain of custody workflow ensuring legal compliance for precursor disposal.

Personal Protective Equipment (PPE) Matrix

The amine functionality allows for potential skin permeation, while the ketone structure suggests volatility if the free base is present.[1][5]

PPE CategorySpecificationRationale
Gloves Nitrile (Double gloving) Min thickness: 0.11 mmProtects against amine permeation and incidental contact.[1][2][3][4]
Respiratory N95 (Solids) or Half-face w/ OV/P100 (Liquids) Prevent inhalation of dust (HCl salt) or vapors (Free base).[1][2][3][4]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to severe eye irritation risk (Category 2A).[3][4]
Body Lab Coat (Buttoned) + Apron Prevent contamination of street clothes; apron for spill cleanup.[3][4]

Disposal Procedures

Scenario A: Routine Inventory Disposal (Expired/Unused)[1][2][5]

Do not neutralize in the lab. Chemical deactivation (e.g., oxidation) can generate unpredictable byproducts or be construed as unauthorized processing of a precursor.[1][5]

  • Labeling: Affix a hazardous waste label. Clearly write: "3-Dimethylamino-2-Methylpropiophenone - Toxic - Precursor Material."

  • Container: Keep in the original manufacturer container if possible. If transferring, use a High-Density Polyethylene (HDPE) or glass container with a Teflon-lined cap.[1][2][3][5]

  • Storage: Store in a locked "Waste Hold" area restricted to authorized personnel until pickup.

  • Handoff: Sign the waste manifest only when the vendor is physically present.

Scenario B: Spill Cleanup Protocol

Stop: If the spill exceeds 100g or is outside a fume hood, evacuate and call a HazMat team. For small, contained spills:

  • Isolate: Mark the area.[1][2][5] Ensure fume hood ventilation is active.

  • PPE Up: Don double nitrile gloves, goggles, and respiratory protection.[1][5]

  • Containment:

    • Solid (HCl Salt): Cover with wet paper towels to prevent dust generation.[1][2][5]

    • Liquid (Free Base): Surround with an inert absorbent (Vermiculite or Sand).[1][2][5] Do not use sawdust (flammability risk with amines).[1][2][5]

  • Collection: Scoop material into a wide-mouth hazardous waste jar.

  • Decontamination: Scrub the surface with a mild detergent and water.[1][2] Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.[1][5]

  • Disposal: Label the debris jar as "Hazardous Waste: Contaminated Debris (3-Dimethylamino-2-Methylpropiophenone)."

Decision Matrix: Waste Classification

DisposalMatrixStartWaste SourceTypePhysical State?Start->TypeSolidSolid (HCl Salt)Type->SolidLiquidLiquid (Free Base/Soln)Type->LiquidAction1Containerize in HDPE/GlassSolid->Action1Action2Absorb with VermiculiteLiquid->Action2DestructionCommercial Incineration(RCRA Code D001/Toxic)Action1->DestructionForbiddenFORBIDDEN:Sewer/Trash/BleachAction1->Forbidden AvoidAction2->Action1

Figure 2: Decision matrix for physical handling and waste classification.

Storage & Incompatibility (Pre-Disposal)

To prevent accidents while awaiting disposal, strict segregation is required.[1][5]

  • Incompatible with: Strong oxidizing agents (e.g., Nitric Acid, Peroxides) and Strong Bases.[1][5]

  • Storage Condition: Store in a cool, dry place. The hydrochloride salt is hygroscopic; moisture absorption can make the container difficult to handle during disposal.[1][2]

  • Security: Due to its precursor status, this chemical should be stored in a locked cabinet even when designated as waste.[1][5]

References

  • PubChem. (n.d.).[1][2][5] 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO.[1][2][3][4][8][9] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][3][4][5]

  • U.S. Department of Justice, Drug Enforcement Administration. (2023). List I and List II Chemicals. Diversion Control Division.[1][2][5] Retrieved October 26, 2023, from [Link][1][3][4][5]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][5] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][5] Retrieved October 26, 2023, from [Link][1][3][4][5]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Dimethylamino-2-Methylpropiophenone
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3-Dimethylamino-2-Methylpropiophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.